molecular formula C10H5F4NO B1271896 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 31009-31-1

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No.: B1271896
CAS No.: 31009-31-1
M. Wt: 231.15 g/mol
InChI Key: UQFKMXKVHWMPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-2-(trifluoromethyl)quinolin-4-ol is a member of quinolines.

Properties

IUPAC Name

8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFKMXKVHWMPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371999
Record name 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31009-31-1
Record name 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31009-31-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, and the strategic incorporation of fluorine and trifluoromethyl groups can profoundly enhance a molecule's pharmacological profile. The trifluoromethyl group often improves metabolic stability and lipophilicity, while the fluorine atom can modulate electronic properties and binding interactions, making this compound an attractive candidate for the development of novel therapeutic agents, particularly in oncology and infectious diseases.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 31009-31-1[2][3]
Molecular Formula C₁₀H₅F₄NO[2][3]
Molecular Weight 231.15 g/mol [3]
Appearance White to off-white powder or crystals[4]
Melting Point 110-115 °C[5]
pKa (Predicted) 6.40 ± 0.40Chemicalize
Storage Inert atmosphere, room temperature[4]

Structural and Spectroscopic Characterization

The structural elucidation of this compound is crucial for confirming its identity and purity. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. Based on analogs such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the aromatic protons are expected to appear in the range of 7.0-8.5 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. For a similar compound, 8-fluoro-2,3-dimethylquinolin-4-yl benzoate, carbon signals appear over a wide range, with the carbon bearing the fluorine atom showing a significant C-F coupling constant.[7]

  • ¹⁹F NMR: Fluorine NMR is essential for characterizing fluorinated compounds. Two distinct signals are expected: one for the fluorine atom on the quinoline ring and another for the trifluoromethyl group. The chemical shifts will be indicative of their electronic environments. The trifluoromethyl group typically appears around -60 to -70 ppm relative to CFCl₃.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to its exact mass, confirming its elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (around 1500-1650 cm⁻¹), and strong C-F stretching vibrations (around 1000-1350 cm⁻¹).

Tautomerism

It is important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with their corresponding 4-quinolone form. This equilibrium can be influenced by the solvent and the electronic nature of the substituents. For this compound, both the enol (4-hydroxy) and keto (4-oxo) forms may be present.

G cluster_tautomerism Tautomeric Equilibrium img_enol img_keto img_enol->img_keto label_enol 4-Hydroxyquinoline (Enol form) label_keto 4-Quinolone (Keto form)

Caption: Tautomeric equilibrium of this compound.

Key Physicochemical Parameters for Drug Development

Acidity (pKa)

The acidity constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. The predicted pKa of 6.40 for this compound suggests that the hydroxyl group is weakly acidic. This implies that the compound will be predominantly in its neutral form at physiological pH (7.4), which can favor membrane permeability.

Solubility
Melting Point and Thermal Stability

The melting point of 110-115 °C indicates that the compound is a solid at room temperature.[5] Differential Scanning Calorimetry (DSC) is the standard technique to precisely determine the melting point and assess the thermal stability and purity of the compound. A sharp melting endotherm in a DSC thermogram is indicative of a highly crystalline and pure material.

Biological Context and Potential Mechanism of Action

Fluorinated quinolines have demonstrated a broad range of biological activities, including anticancer and antimicrobial effects.[1][9] Several quinoline derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[9]

Given the structural features of this compound, a plausible mechanism of action to investigate would be its interaction with the tubulin-microtubule system. Inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G compound 8-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline tubulin Tubulin Dimers compound->tubulin Binds to inhibition Inhibition of Polymerization tubulin->inhibition disruption Microtubule Disruption inhibition->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Postulated mechanism of action via tubulin polymerization inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization of this compound.

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol is a self-validating system for determining the thermodynamic solubility of the compound.

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

    • Seal the vial and place it in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Processing:

    • After 24 hours, visually confirm the presence of undissolved solid.

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully collect an aliquot of the supernatant.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same buffer at known concentrations.

    • Analyze the collected supernatant and the standard solutions by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant, which represents its solubility.

G start Start add_compound Add excess compound to PBS (pH 7.4) start->add_compound shake Shake at 25°C for 24 hours add_compound->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Analyze by HPLC-UV supernatant->hplc quantify Quantify using a calibration curve hplc->quantify end End quantify->end

Caption: Workflow for the shake-flask solubility assay.

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and assess the purity of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic transition.

    • The heat of fusion is calculated by integrating the area under the melting peak.

    • The sharpness of the peak provides an indication of the sample's purity.

G start Start weigh Weigh 2-5 mg of compound into DSC pan start->weigh seal Seal the pan weigh->seal setup Place sample and reference pans in DSC cell seal->setup heat Heat at 10 °C/min under Nitrogen setup->heat record Record heat flow vs. temperature heat->record analyze Analyze thermogram for melting point and purity record->analyze end End analyze->end

Caption: Workflow for Differential Scanning Calorimetry analysis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a warning for causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Standard laboratory safety procedures should be followed, including working in a well-ventilated area.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its physicochemical properties, including its predicted pKa and likely low aqueous solubility, provide a foundation for designing formulation and delivery strategies. The experimental protocols outlined in this guide offer a robust framework for its comprehensive characterization. Further investigation into its specific biological targets and mechanism of action is warranted to fully realize its therapeutic potential.

References

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile fluorinated quinoline derivative. As a key building block in medicinal chemistry and materials science, understanding its properties, synthesis, and handling is crucial for its effective application. This document synthesizes available data to offer field-proven insights and methodologies.

Core Physicochemical & Structural Properties

This compound, also known by its IUPAC name 8-fluoro-2-(trifluoromethyl)quinolin-4-ol, is a heterocyclic aromatic compound.[1][2] The molecule's structure is characterized by a quinoline core functionalized with three distinct groups that dictate its chemical behavior and utility: a fluorine atom at position 8, a hydroxyl group at position 4 (allowing for keto-enol tautomerism), and a trifluoromethyl group at position 2. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the quinoline ring system and enhances properties like lipophilicity and metabolic stability, making it an attractive feature in drug design.[3]

Quantitative data and key identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 31009-31-1[3][4][5][6]
Molecular Formula C₁₀H₅F₄NO[3][4][7][8]
Molecular Weight 231.15 g/mol [2][3][5][6][8]
Physical Appearance White to off-white powder or crystals[5][6][9]
Melting Point 108-117 °C[3]
Purity Typically ≥98% (by HPLC)[3][5][9]
InChI Key UQFKMXKVHWMPPC-UHFFFAOYSA-N[5][9]

Synthesis and Purification Workflow

While specific peer-reviewed synthetic procedures for this compound are not extensively published, a highly plausible and efficient route can be derived from established quinoline synthesis methodologies, such as the Conrad-Limpach reaction. The logical approach involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization.

The proposed synthesis begins with 2-fluoroaniline and ethyl 4,4,4-trifluoro-3-oxobutanoate. The initial step is a condensation reaction to form an enamine intermediate. The subsequent step involves high-temperature cyclization to form the quinoline ring system. The use of a high-boiling point solvent and a Dean-Stark apparatus is a common strategy in related syntheses to drive the reaction to completion by removing water.[10]

Proposed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-fluoroaniline (1.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq.), and a suitable solvent such as toluene or Dowtherm A.

  • Condensation: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq.). Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Cyclization: Once water evolution ceases, increase the temperature (if using a high-boiling solvent like Dowtherm A, heat to ~250 °C) to induce thermal cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, dilute the mixture with a non-polar solvent (e.g., hexanes) to induce precipitation.

  • Purification: Wash the crude solid with a cold, non-polar solvent to remove residual high-boiling solvent and impurities. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or purification via column chromatography on silica gel can be performed.[10]

The causality for this experimental design lies in leveraging the nucleophilicity of the aniline amine and the electrophilicity of the ketoester carbonyls. The acid catalyst protonates the carbonyl, activating it for nucleophilic attack, while the high temperature provides the necessary activation energy for the intramolecular cyclization, which is an endergonic process.

G cluster_reactants Starting Materials cluster_process Reaction & Purification A 2-Fluoroaniline D Condensation & Cyclization (Toluene, Reflux, Dean-Stark) A->D B Ethyl 4,4,4-trifluoro-3-oxobutanoate B->D C p-TSA (catalyst) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Recrystallization / Column Chromatography F->G H Final Product: This compound G->H

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected:

  • ¹H NMR: The proton NMR spectrum should show distinct aromatic signals corresponding to the protons on the quinoline core. The signals will exhibit coupling patterns (doublets, triplets, doublet of doublets) characteristic of the substitution pattern. The hydroxyl proton at position 4 may appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR will display ten unique signals for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected: a singlet corresponding to the trifluoromethyl (CF₃) group and another singlet for the fluorine atom at the C8 position.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight (231.15). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₀H₅F₄NO).

  • Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. C=C and C=N stretching vibrations from the aromatic quinoline system will appear in the 1600-1450 cm⁻¹ region. Strong C-F stretching bands are expected in the 1350-1100 cm⁻¹ range.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate and scaffold in several high-value research areas.[3] The quinoline core is a well-established pharmacophore, and the specific substitutions on this molecule enhance its potential.

  • Pharmaceutical Development: This compound is a key intermediate for synthesizing more complex molecules with potential therapeutic activity. It is particularly valuable in the development of novel anti-infective (antimicrobial, antifungal, antiviral) and anti-inflammatory agents.[3][11] The broader class of 8-hydroxyquinolines are known to possess a wide range of biological activities, including anticancer and neuroprotective effects, often linked to their ability to chelate metal ions.[12][13]

  • Fluorescent Probes: The inherent fluorescence of the quinoline system, modulated by the fluorine substituents, makes this compound an excellent candidate for developing fluorescent probes for biological imaging. These probes can be used to visualize cellular processes or detect specific metal ions.[12]

  • Agrochemicals: Similar to its use in pharmaceuticals, this molecule serves as a building block for potent fungicides and herbicides, contributing to crop protection.[11]

  • Materials Science: The compound's chemical stability and reactivity allow for its incorporation into advanced materials, such as specialized coatings that require high chemical resistance and durability.[3]

G cluster_pharma cluster_diag cluster_agro cluster_material A 8-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline B Pharmaceuticals A->B C Diagnostics & Imaging A->C D Agrochemicals A->D E Materials Science A->E B1 Anti-Infective Agents B->B1 B2 Anti-Inflammatory Drugs B->B2 B3 Anticancer Scaffolds B->B3 C1 Fluorescent Probes C->C1 C2 Metal Ion Sensors C->C2 D1 Fungicides D->D1 D2 Herbicides D->D2 E1 Specialty Polymers E->E1 E2 Durable Coatings E->E2

Caption: Key application areas derived from the this compound scaffold.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

  • Storage: The compound should be stored under an inert atmosphere at room temperature or refrigerated (0-8 °C) for long-term stability.[3][5][9] It should be kept in a tightly sealed container to protect it from moisture and light.

  • Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[15][16] Avoid formation of dust.[14] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[14][15]

GHS Hazard Information
Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Respiratory Irritation H335May cause respiratory irritation

Source:[5][6]

This compound is classified as an irritant.[2] Standard precautionary measures for handling irritating chemicals should be strictly followed.

Conclusion

This compound is a highly functionalized building block with significant potential across multiple scientific disciplines. Its unique combination of a quinoline core, a trifluoromethyl group, and fluorine and hydroxyl substituents provides a powerful platform for the development of novel pharmaceuticals, advanced materials, and diagnostic tools. A thorough understanding of its chemical properties, a robust synthetic strategy, and strict adherence to safety protocols are the cornerstones for unlocking its full research and development potential.

References

A Technical Guide to the Spectral Analysis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to offer a robust characterization of this molecule of interest. While experimental data for this specific compound is not widely available, this guide leverages spectral data from analogous structures and computational predictions to provide a scientifically grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction to this compound

This compound (CAS Number: 31009-31-1; Molecular Formula: C₁₀H₅F₄NO; Molecular Weight: 231.15 g/mol ) is a fluorinated quinoline derivative with significant potential in medicinal chemistry and materials science.[1] The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of many therapeutic agents. The strategic placement of a fluorine atom at the 8-position and a trifluoromethyl group at the 2-position is anticipated to modulate the compound's lipophilicity, metabolic stability, and biological activity. Understanding its structural features through spectroscopic analysis is paramount for its development and application.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the trifluoromethyl group.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.0-7.2s-
H-5~7.8-8.0dJ ≈ 8-9 Hz
H-6~7.4-7.6tJ ≈ 8-9 Hz
H-7~7.6-7.8dJ ≈ 8-9 Hz
OH>10br s-

Causality Behind Predictions:

  • H-3: This proton is a singlet as it has no adjacent proton neighbors. Its chemical shift is in the aromatic region.

  • Aromatic Protons (H-5, H-6, H-7): These protons on the benzo-ring will exhibit splitting patterns typical of a substituted aromatic system. The electron-withdrawing fluorine at C-8 will influence their chemical shifts.

  • Hydroxyl Proton (OH): The hydroxyl proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding and its acidic nature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached functional groups, particularly the fluorine and trifluoromethyl groups, which will also introduce carbon-fluorine couplings.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C-2~145-150q²JCF ≈ 35-40 Hz
C-3~110-115s-
C-4~170-175s-
C-4a~120-125s-
C-5~125-130dJCF ≈ 3-5 Hz
C-6~120-125s-
C-7~115-120dJCF ≈ 8-10 Hz
C-8~155-160d¹JCF ≈ 250-260 Hz
C-8a~140-145dJCF ≈ 10-15 Hz
CF₃~120-125q¹JCF ≈ 270-280 Hz

Causality Behind Predictions:

  • C-F Couplings: The carbon directly bonded to the fluorine (C-8) and the trifluoromethyl group will show large one-bond coupling constants (¹JCF). Carbons that are two or three bonds away will exhibit smaller couplings.[2]

  • Quartets: The carbon of the trifluoromethyl group (CF₃) and the carbon to which it is attached (C-2) will appear as quartets due to coupling with the three fluorine atoms.[3]

  • Chemical Shifts: The electron-withdrawing nature of the substituents will generally lead to downfield shifts for the carbons they are attached to.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for characterizing fluorinated compounds. Two distinct signals are expected for this molecule.

Predicted ¹⁹F NMR Data

Fluorine GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F (at C-8)-110 to -130s
CF₃ (at C-2)-60 to -70s

Causality Behind Predictions:

  • The chemical shifts are highly dependent on the electronic environment. Aromatic fluorides typically resonate in the -110 to -130 ppm range, while trifluoromethyl groups on aromatic rings are found further upfield around -60 to -70 ppm.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200 (broad)O-HStretching
3100-3000Aromatic C-HStretching
1620-1580C=C and C=NRing Stretching
1350-1150C-F (Aromatic)Stretching
1300-1100C-F (CF₃)Symmetric and Asymmetric Stretching
1250-1200C-OStretching

Causality Behind Predictions:

  • O-H Stretch: The broad absorption between 3400-3200 cm⁻¹ is a hallmark of a hydroxyl group involved in hydrogen bonding.[6]

  • Aromatic C-H Stretch: The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[7]

  • C-F Stretches: Strong absorptions in the 1350-1100 cm⁻¹ region are expected due to the highly polar C-F bonds of both the aromatic fluorine and the trifluoromethyl group.[8][9]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

Predicted Mass Spectrometry Data (ESI+)

m/zIon
232.04[M+H]⁺

Predicted Fragmentation Pattern (Tandem MS/MS of [M+H]⁺): Under collision-induced dissociation, the molecule is expected to undergo characteristic fragmentations.

  • Loss of CO: A neutral loss of 28 Da (carbon monoxide) from the 4-hydroxyquinoline core is a common fragmentation pathway for such structures.[10]

  • Loss of HF: Elimination of hydrogen fluoride (20 Da) is possible.

  • Loss of CF₃: Loss of the trifluoromethyl radical (69 Da) can also occur.[11]

Experimental Protocols

To obtain high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the OH proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to encompass a range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum.

    • Set the spectral width to cover a range of -50 to -150 ppm.

    • Use an appropriate reference standard, such as CFCl₃ (0 ppm).

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation for positive ion mode.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

Visualization of Workflows

General Spectroscopic Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq NMR Spectrometer (1H, 13C, 19F) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq HRMS with ESI MS_Prep->MS_Acq NMR_Analysis Chemical Shifts Coupling Constants Structure Elucidation NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight Elemental Composition Fragmentation Pattern MS_Acq->MS_Analysis Report Comprehensive Spectral Report NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: Workflow for the complete spectroscopic characterization.

NMR Data Interpretation Logic

cluster_data NMR Data Points cluster_info Structural Information Derived ChemShift Chemical Shift (δ) Environment Electronic Environment of Nuclei ChemShift->Environment Multiplicity Signal Multiplicity Connectivity Neighboring Nuclei Multiplicity->Connectivity Coupling Coupling Constant (J) Geometry Dihedral Angles Coupling->Geometry Integration Signal Integration ProtonCount Relative Number of Protons Integration->ProtonCount Structure Final Molecular Structure Environment->Structure Connectivity->Structure Geometry->Structure ProtonCount->Structure

Caption: Logic flow for NMR-based structure elucidation.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spec data for this compound. By grounding these predictions in the established principles of spectroscopy and data from analogous compounds, this document serves as an essential reference for researchers. The provided protocols and workflows offer a standardized approach to obtaining and interpreting high-quality spectral data, ensuring scientific integrity and trustworthiness in the characterization of this and other novel chemical entities.

References

The Biological Versatility of Fluorinated Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Advantage of Fluorine in Quinoline Scaffolds

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacological properties. The deliberate incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful strategy in drug design, significantly enhancing the biological activity and pharmacokinetic profiles of quinoline derivatives.[1][] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide provides an in-depth exploration of the diverse biological activities of fluorinated quinoline derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Fluorinated quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][4]

Mechanism of Action

A primary mechanism of action for many anticancer quinoline derivatives is the inhibition of topoisomerase II , an essential enzyme involved in DNA replication and repair.[5] By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in DNA, ultimately triggering apoptosis.[5]

Furthermore, certain fluorinated quinolines act as tyrosine kinase inhibitors , targeting key signaling pathways involved in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][6] Inhibition of these pathways can disrupt tumor angiogenesis, cell proliferation, and survival.[6] Some derivatives have also been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like NOXA and by causing cell cycle arrest, often in the G2/M or S phase.[7][8][9] The induction of reactive oxygen species (ROS) is another mechanism by which these compounds can exert their cytotoxic effects.[3]

Below is a diagram illustrating the signaling pathways commonly targeted by fluorinated quinoline derivatives in cancer cells.

Anticancer_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fluorinated_Quinoline Fluorinated Quinoline Derivative Topoisomerase_II Topoisomerase II Fluorinated_Quinoline->Topoisomerase_II Inhibits EGFR_VEGFR EGFR/VEGFR Fluorinated_Quinoline->EGFR_VEGFR Inhibits Tubulin Tubulin Fluorinated_Quinoline->Tubulin Inhibits Polymerization ROS ROS Generation Fluorinated_Quinoline->ROS Induces Apoptosis_Nuclear Apoptosis Topoisomerase_II->Apoptosis_Nuclear Inhibition leads to DNA strand breaks DNA DNA DNA->Topoisomerase_II Replication/ Transcription Signaling_Cascade PI3K/Akt/mTOR Ras/Raf/MEK EGFR_VEGFR->Signaling_Cascade Activation Proliferation_Angiogenesis Proliferation & Angiogenesis Signaling_Cascade->Proliferation_Angiogenesis Promotes Cell_Division Cell Division Tubulin->Cell_Division Polymerization Apoptosis_Mito Mitochondrial Apoptosis ROS->Apoptosis_Mito

Caption: Targeted pathways of fluorinated quinolines in cancer.

Structure-Activity Relationship (SAR)

The anticancer potency of fluorinated quinolines is highly dependent on their substitution patterns.[5] Key SAR insights include:

  • Position 1: Substitution at the N-1 position, for instance with a cyclopropyl group, can enhance antiproliferative activity and favor the inhibition of topoisomerase II over bacterial DNA gyrase.[5]

  • Position 6: The presence of a fluorine atom at the C-6 position has been shown to increase activity against mammalian topoisomerase II.[5]

  • Position 7: Modifications at this position can significantly influence the lipophilicity and cytotoxic activity of the compounds.[5]

  • Fluorine Substitution on Appended Rings: The position and number of fluorine atoms on phenyl rings attached to the quinoline core can dramatically alter anticancer activity. For example, in a series of novel fluorinated quinoline analogues, a meta,para-disubstituted difluoro compound showed improved potency against triple-negative breast cancer cells compared to mono-fluorinated or ortho,para-disubstituted analogues.[3]

Quantitative Data

The following table summarizes the in vitro anticancer activity of selected fluorinated quinoline derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
6a 6-(3-fluorophenyl)MDA-MB-468~4[3]
6b 6-(4-fluorophenyl)MDA-MB-468~5[3]
6d 6-(3,4-difluorophenyl)MDA-MB-468~2.5[3]
6f 6-(4-(benzyloxy)phenyl)MDA-MB-468~2[3]
12c Combretastatin A-4 analogueMCF-70.010[9]
12c Combretastatin A-4 analogueHL-600.012[9]
12c Combretastatin A-4 analogueHCT-1160.042[9]
12c Combretastatin A-4 analogueHeLa0.035[9]
6MN-4-AQ 2-(6-methoxynaphthalen-2-yl)quinolin-4-aminePANC-12-16[7]
6MN-4-AQ 2-(6-methoxynaphthalen-2-yl)quinolin-4-amineMIA PaCa-22-16[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14] Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the fluorinated quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.[14] Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10][14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start Seed_Cells Seed cells in 96-well plate start->Seed_Cells end End Prepare_Compound Prepare serial dilutions of compound Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add DMSO to dissolve formazan Incubate_MTT->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Calculate_IC50->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Modern Take on a Classic Scaffold

The discovery of nalidixic acid, a quinolone, laid the groundwork for a major class of antibiotics. The subsequent introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolones, which exhibit broad-spectrum antibacterial activity.[][16] More recently, the antifungal properties of fluorinated quinolines have also garnered significant interest.[17][18]

Antibacterial Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[][19] These enzymes are crucial for DNA replication, repair, and recombination.[] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[] By forming a ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[19]

Antifungal Mechanism of Action

The antifungal mechanisms of fluorinated quinolines are less universally defined than their antibacterial counterparts but are an active area of research. Some studies suggest that these compounds may disrupt the integrity of the fungal cell membrane, leading to increased permeability and the release of cellular contents.[20][21] Another proposed mechanism for some derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for fungal cell growth and proliferation.[1] Combination therapies, for instance with fluconazole, have also shown to be effective by inducing the accumulation of ROS and causing mitochondrial dysfunction in fungi like Candida albicans.[3]

Quantitative Data

The following table presents the minimum inhibitory concentration (MIC) values for selected fluorinated quinoline derivatives against various fungal pathogens.

Compound IDFungal SpeciesMIC (µg/mL)Reference
7a-h (range) Cryptococcus neoformans15.6 - 250[22]
7a-h (range) Candida albicans62.5 - >250[22]
Ac12 Sclerotinia sclerotiorumEC50: 0.52[20]
Ac12 Botrytis cinereaEC50: 0.50[20]
BTA3 Candida albicans64[23]
BTA3 Candida parapsilosis32[23]
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[24][25]

Principle: A standardized inoculum of a fungal species is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.[25]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the fluorinated quinoline derivative in a 96-well microtiter plate.[24]

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.[24][26]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free growth control and a sterile control.[27]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).[27]

  • MIC Determination: Visually inspect the wells for fungal growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.[25]

Broth_Microdilution_Workflow start Start Prepare_Dilutions Prepare serial dilutions of compound in 96-well plate start->Prepare_Dilutions Prepare_Inoculum Prepare standardized fungal inoculum start->Prepare_Inoculum end End Inoculate_Plate Inoculate plate with fungal suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate plate (24-48h at 35°C) Inoculate_Plate->Incubate_Plate Read_MIC Visually determine MIC (lowest concentration with no growth) Incubate_Plate->Read_MIC Read_MIC->end

Caption: Workflow for the broth microdilution assay.

Antiviral and Antimalarial Activities: Expanding the Therapeutic Reach

The therapeutic utility of fluorinated quinolines extends to the treatment of viral and parasitic diseases.

Antiviral Activity

Quinoline derivatives have shown activity against a range of viruses, including Dengue virus, Zika virus, and HIV.[28][29][30] The mechanisms of action can be diverse. For some derivatives, the antiviral effect is related to the inhibition of viral entry into host cells, potentially by interfering with membrane fusion.[29] In the context of HIV, certain quinolone derivatives have been shown to inhibit viral replication at the transcriptional level by interfering with the Tat-TAR interaction.[24][28] Some fluorinated quinolines have also been investigated as inhibitors of influenza neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[31]

Experimental Protocol: Plaque Reduction Assay The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effects of a virus.[10][32]

Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The formation of plaques (areas of cell death) is quantified to determine the compound's antiviral efficacy.[33]

Step-by-Step Methodology:

  • Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.

  • Virus-Compound Incubation: Incubate a known amount of virus with serial dilutions of the fluorinated quinoline derivative.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow for viral adsorption.

  • Overlay: Add a semi-solid overlay (e.g., agarose) to restrict viral spread to adjacent cells.[10]

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.[34]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (the concentration of the compound that reduces plaque formation by 50%).

Antimalarial Activity

The quinoline scaffold is central to many antimalarial drugs, including chloroquine. Fluorinated quinolines have also been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[17][35] While the precise mechanism for all fluorinated derivatives is not fully elucidated, it is believed that, similar to other quinoline antimalarials, they may interfere with the detoxification of heme in the parasite's food vacuole. It has also been proposed that they may inhibit the parasite's DNA gyrase.[17][35]

Experimental Protocol: SYBR Green I-based Assay The SYBR Green I-based assay is a fluorescence-based method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[5][12]

Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[36] The fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

Step-by-Step Methodology:

  • Parasite Culture: Culture P. falciparum in human erythrocytes.

  • Drug Treatment: Add serial dilutions of the fluorinated quinoline derivative to the parasite cultures in a 96-well plate.

  • Incubation: Incubate the plates for 48-72 hours under appropriate conditions.[26]

  • Lysis and Staining: Lyse the erythrocytes and add SYBR Green I dye to each well.[12]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at an excitation of ~485 nm and an emission of ~530 nm.[26]

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

Pharmacokinetics and Toxicity (ADME/Tox): Considerations for Drug Development

The incorporation of fluorine can significantly improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinoline derivatives.[11] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the half-life of the compound.[37] It can also modulate lipophilicity, which in turn affects membrane permeability and oral bioavailability.[11][37] However, it is crucial to evaluate the toxicity profile of these compounds. While some studies on quinoline derivatives have classified them as low-toxic, a thorough toxicological assessment is essential for any new drug candidate.[29] In vivo toxicity studies in animal models, such as zebrafish embryos or rodents, are critical for determining the therapeutic window and potential side effects.[25][38]

Synthesis of Fluorinated Quinoline Derivatives: A Brief Overview

Several synthetic routes are employed for the preparation of fluorinated quinoline derivatives. A common approach involves the use of fluorinated anilines as starting materials in classic quinoline syntheses like the Conrad-Limpach or Doebner-von Miller reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also frequently used to introduce fluorinated aryl groups onto a pre-formed quinoline core.[28]

Conclusion and Future Perspectives

Fluorinated quinoline derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and antimalarial agents underscores the value of the quinoline scaffold and the strategic use of fluorine in drug design. Future research will likely focus on the development of derivatives with enhanced target specificity and improved safety profiles. The elucidation of novel mechanisms of action and the exploration of these compounds in combination therapies will be crucial for realizing their full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to navigate the exciting and complex field of fluorinated quinoline derivatives.

References

A Technical Guide to the Antimicrobial Mechanism of Action of Trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with robust activity against multidrug-resistant pathogens. Trifluoromethylquinolines have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of antimicrobial activity. The incorporation of the trifluoromethyl moiety into the quinoline scaffold significantly enhances its biological and pharmacological properties. This guide provides a detailed technical overview of the current understanding of the mechanisms by which these compounds exert their antimicrobial effects, intended for researchers, scientists, and professionals in the field of drug development.

Part 1: The Core Mechanism - Disruption of Bacterial Bioenergetics

A primary mechanism of action for many trifluoromethylquinolines is the targeted disruption of the bacterial electron transport chain (ETC), a fundamental process for cellular energy production. This interference leads to a collapse of the proton motive force, ultimately resulting in bacterial cell death.

Inhibition of NADH:Quinone Oxidoreductase (NDH-2)

A key target within the bacterial ETC is the type II NADH dehydrogenase (NDH-2), an enzyme responsible for oxidizing NADH and transferring electrons to the quinone pool. Trifluoromethylquinolines have been shown to be potent inhibitors of this enzyme.

This spectrophotometric assay provides a quantitative measure of the inhibitory effect of trifluoromethylquinolines on NDH-2 activity. The protocol is designed as a self-validating system through the inclusion of appropriate controls.

Materials:

  • Bacterial membrane fractions containing NDH-2

  • Trifluoromethylquinoline compound (solubilized in DMSO)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader with kinetic reading capabilities at 340 nm

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Freshly prepare an aqueous solution of NADH in the assay buffer. Isolate bacterial membrane fractions using standard cell lysis and ultracentrifugation techniques.

  • Assay Setup: In a 96-well plate, add the assay buffer, a standardized amount of bacterial membrane protein, and serial dilutions of the trifluoromethylquinoline compound. Include a vehicle control (DMSO) and a positive control (a known NDH-2 inhibitor).

  • Reaction Initiation: Pre-incubate the plate at a controlled temperature (e.g., 37°C). Initiate the enzymatic reaction by adding a solution of NADH to all wells.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a loss of absorbance at this wavelength.

  • Data Analysis: Calculate the rate of NADH oxidation for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Scientific Rationale: The selection of 340 nm for absorbance measurement is specific to the spectral properties of NADH. The use of a vehicle control is crucial to negate any inhibitory effects of the solvent. This dose-response analysis provides direct evidence of the compound's inhibitory action on the target enzyme.

cluster_membrane Bacterial Inner Membrane NADH NADH NDH2 NDH-2 NADH->NDH2 2e⁻ Quinone Quinone Pool NDH2->Quinone 2e⁻ ComplexIII Complex III Quinone->ComplexIII 2e⁻ CytochromeC Cyt c ComplexIII->CytochromeC e⁻ ComplexIV Complex IV CytochromeC->ComplexIV e⁻ Oxygen O₂ ComplexIV->Oxygen 2e⁻ Water H₂O Oxygen->Water Inhibitor Trifluoromethylquinoline Inhibitor->NDH2 Inhibition

Caption: Trifluoromethylquinolines inhibit the bacterial electron transport chain at NDH-2.

Part 2: A Secondary Mechanism - Interference with DNA Replication

Certain trifluoromethylquinolines, particularly those with structural similarities to fluoroquinolones, exhibit a dual mechanism of action by also targeting bacterial DNA synthesis.[1][2] This multi-targeted approach is highly advantageous as it can circumvent the development of resistance.

Inhibition of DNA Gyrase and Topoisomerase IV

The key enzymatic targets in this pathway are DNA gyrase and topoisomerase IV, both type II topoisomerases essential for bacterial DNA replication and segregation.[3]

  • DNA Gyrase: Introduces negative supercoils into DNA, a prerequisite for replication.

  • Topoisomerase IV: Decatenates newly replicated chromosomes, allowing for cell division.

Trifluoromethylquinolines are thought to stabilize the enzyme-DNA cleavage complex, which leads to the accumulation of double-strand DNA breaks and subsequent cell death.[1][3]

This in vitro assay directly assesses the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed circular plasmid DNA

  • Adenosine triphosphate (ATP)

  • Trifluoromethylquinoline compound

  • Assay buffer

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide)

Methodology:

  • Reaction Assembly: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound. Add purified DNA gyrase.

  • Reaction Initiation and Incubation: Start the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 1 hour).

  • Termination and Analysis: Stop the reaction and deproteinize the samples. Separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

  • Visualization and Interpretation: Stain the gel with a DNA dye and visualize under UV illumination. An effective inhibitor will prevent the conversion of relaxed DNA to the supercoiled form. The IC50 value can be determined by quantifying the band intensities.

Scientific Rationale: This assay provides a direct and unambiguous measure of the compound's effect on DNA gyrase activity. The clear separation of DNA topoisomers allows for straightforward quantification of inhibition. A known DNA gyrase inhibitor, such as ciprofloxacin, should be included as a positive control for assay validation.

cluster_bacterium Bacterial Cell ETC Electron Transport Chain DNA_Replication DNA Replication Inhibitor Trifluoromethylquinoline Inhibitor->ETC Inhibition Inhibitor->DNA_Replication Inhibition

Caption: Dual-targeting mechanism of trifluoromethylquinolines against bacterial bioenergetics and DNA replication.

Part 3: Quantitative Evaluation of Antimicrobial Potency

The antimicrobial efficacy of trifluoromethylquinolines is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound ClassTarget OrganismRepresentative MIC (µg/mL)Reference
Novel Quinoline DerivativesBacillus cereus, Staphylococcus aureus3.12[4]
Trifluoromethyl-substituted PyrazolesMethicillin-resistant S. aureus (MRSA)3.12[5]
8-Hydroxyquinoline-5-sulfonamidesMRSAComparable to oxacillin/ciprofloxacin[6]

This table provides illustrative data. For comprehensive information, please consult the primary literature.

The broth microdilution method is the standard for determining the MIC of an antimicrobial agent.

Materials:

  • Trifluoromethylquinoline compound

  • Log-phase bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include growth and sterility controls.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

Trifluoromethylquinolines constitute a highly promising class of antimicrobial agents with compelling, often dual, mechanisms of action. Their ability to simultaneously target bacterial energy metabolism and DNA replication presents a significant advantage in overcoming resistance. Future research efforts should be directed towards elucidating detailed structure-activity relationships to optimize potency and selectivity, as well as comprehensive preclinical evaluation to assess their therapeutic potential.

References

The Architectonics of Bioactivity: A Technical Guide to the Structure-Activity Relationship of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a versatile heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but a cohesive narrative that elucidates the causal relationships between the molecule's structural features and its biological functions. We will delve into the nuanced roles of its key functional groups, supported by mechanistic insights and practical experimental protocols.

Introduction: The Quinoline Core and the Promise of Fluorination

The quinoline scaffold is a privileged structure in drug discovery, forming the foundation of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1][2][3]. The subject of this guide, this compound, is a synthetically accessible derivative that has garnered interest for its potential as an anti-infective and antiviral agent[4]. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a trifluoromethyl group, imparts distinct physicochemical properties that are critical to its biological activity. The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity[5].

Deconstructing the Scaffold: A Tripartite Analysis of the Structure-Activity Relationship

While comprehensive SAR studies specifically focused on this compound are not extensively documented in publicly available literature, we can infer a robust SAR profile by examining the well-established roles of its constituent functional groups in related quinoline and 8-hydroxyquinoline analogs.

The Strategic Placement of the 8-Fluoro Group

The presence of a fluorine atom at the C8 position of the quinoline ring is a critical determinant of the molecule's biological activity. Fluorine's high electronegativity and relatively small size allow it to modulate the electronic properties of the aromatic system and influence intermolecular interactions without introducing significant steric hindrance[5].

  • Enhanced Antibacterial Potency: In the broader class of fluoroquinolone antibiotics, a fluorine atom at an analogous position (C6) is known to be crucial for potent antibacterial activity[6]. It is postulated that the 8-fluoro substituent in our target molecule similarly enhances its ability to inhibit key bacterial enzymes, such as DNA gyrase and topoisomerase IV[7]. The electron-withdrawing nature of fluorine can influence the pKa of the quinoline nitrogen, affecting cellular uptake and target engagement.

  • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and cellular uptake[5]. This is a critical factor for reaching intracellular targets.

The Pivotal Role of the 4-Hydroxy Group

The hydroxyl group at the C4 position is another key feature influencing the molecule's biological profile. In many quinoline derivatives, this group is essential for their activity.

  • Tautomerism and Target Binding: The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form. This tautomerism can be crucial for establishing specific hydrogen bonding interactions with biological targets.

  • Antifungal and Antiparasitic Activity: In related 8-hydroxyquinoline derivatives, the hydroxyl group is known to be critical for their antifungal and antiparasitic activities, often through the chelation of metal ions essential for microbial enzyme function. While our primary focus is on the 8-fluoro derivative, the 4-hydroxy group likely contributes to a broader spectrum of antimicrobial action.

The Impact of the 2-Trifluoromethyl Group

The trifluoromethyl (CF3) group at the C2 position is a powerful modulator of the molecule's properties. This electron-withdrawing group significantly influences the electronics of the quinoline ring and imparts unique characteristics.

  • Increased Lipophilicity and Metabolic Stability: The CF3 group is highly lipophilic, which can significantly improve a compound's ability to cross biological membranes[4]. Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the compound's in vivo half-life[5].

  • Enhanced Biological Activity: The introduction of a trifluoromethyl group has been shown to enhance the biological activity of various quinoline derivatives, including their antimalarial and anticancer properties[8]. In the context of this compound, the CF3 group likely contributes to tighter binding with its molecular targets. Studies on related trifluoromethyl-substituted quinolines have shown that this group can enhance activity against multidrug-resistant bacterial strains[9].

Proposed Mechanism of Action: Insights from Related Quinolines

Based on the SAR of related fluorinated quinolines, a primary proposed mechanism of action for the antimicrobial activity of this compound is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[7][10]. These enzymes are essential for bacterial DNA replication, transcription, and repair.

For its potential antifungal activity, a plausible mechanism, extrapolated from other quinoline-based fungicides, is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway[11]. Inhibition of this pathway would halt the production of essential building blocks for DNA and RNA synthesis in fungi.

Diagram of the Proposed Antibacterial Mechanism of Action

G Compound This compound CellWall Bacterial Cell Wall Compound->CellWall Penetration DNAgyrase DNA Gyrase (GyrA/GyrB) Compound->DNAgyrase Inhibition TopoIV Topoisomerase IV (ParC/ParE) Compound->TopoIV Inhibition Cytoplasm Cytoplasm CellWall->Cytoplasm Cytoplasm->DNAgyrase Cytoplasm->TopoIV DNA Bacterial DNA DNAgyrase->DNA Negative Supercoiling Replication DNA Replication & Repair DNAgyrase->Replication TopoIV->DNA Decatenation TopoIV->Replication CellDeath Bacterial Cell Death Replication->CellDeath Disruption G Compound This compound FungalCell Fungal Cell Compound->FungalCell Uptake DHODH Dihydroorotate Dehydrogenase (DHODH) Compound->DHODH Inhibition FungalCell->DHODH Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine Growth Fungal Growth & Proliferation DHODH->Growth DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA DNA_RNA->Growth Inhibition Inhibition of Growth Growth->Inhibition Leads to

References

An Investigator's Guide to the Therapeutic Potential of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: A Roadmap to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] This technical guide focuses on a specific, highly functionalized derivative, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline , a compound whose therapeutic potential remains largely untapped. The presence of a trifluoromethyl group is known to enhance metabolic stability and biological activity, making this a molecule of significant interest.[4][5] This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a scientifically rigorous approach to identifying and validating its potential therapeutic targets. By leveraging the known pharmacology of structurally related quinoline derivatives, we propose a multi-pronged investigational strategy spanning anti-inflammatory, oncological, and antimicrobial domains. This guide provides not only the scientific rationale for each proposed avenue of research but also detailed, field-proven experimental protocols and workflows to empower researchers in their quest to unlock the therapeutic promise of this compelling molecule.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinolines represent a class of nitrogen-containing heterocyclic aromatic compounds that are prevalent in both natural products and synthetic pharmaceuticals.[6] Their diverse pharmacological profiles have led to the development of numerous approved drugs.[5] The specific compound, this compound, possesses several key structural features that suggest a high potential for biological activity. The fluorination at the 8-position and the trifluoromethyl group at the 2-position can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to protein targets.[5][7] While direct research on this particular molecule is limited, the extensive literature on related quinoline derivatives provides a strong foundation for hypothesizing its potential therapeutic applications.[6][7]

This guide will, therefore, explore three primary therapeutic areas where this compound is likely to exhibit activity: inflammation, cancer, and microbial infections. For each area, we will propose primary molecular targets and provide a detailed experimental framework for their validation.

Proposed Therapeutic Area I: Anti-Inflammatory Applications

The chronic and acute inflammatory response is a complex process involving a cascade of signaling molecules and enzymes. Several quinoline derivatives have been identified as potent anti-inflammatory agents, targeting key components of these pathways.[1][8][9]

Hypothesized Molecular Targets in Inflammation

Based on the known mechanisms of related compounds, we propose the following as potential primary targets for this compound:

  • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): These enzymes are central to the synthesis of prostaglandins, key mediators of inflammation.

  • Phosphodiesterase 4 (PDE4): This enzyme degrades cyclic AMP (cAMP), a second messenger that plays a crucial role in regulating the inflammatory response.

  • Pro-inflammatory Cytokine Signaling Pathways (NF-κB and JAK/STAT): These pathways are master regulators of the expression of numerous genes involved in inflammation.[10]

Experimental Validation Workflow: A Step-by-Step Approach

The following workflow outlines a systematic approach to validating the anti-inflammatory potential of this compound.

G cluster_0 Initial Screening cluster_1 Target Deconvolution cluster_2 In Vivo Validation A Cell-Based Assays (LPS-stimulated Macrophages) B Measure Pro-inflammatory Cytokine Levels (ELISA) (TNF-α, IL-6, IL-1β) A->B C Assess COX-2 Expression (Western Blot) A->C D Enzymatic Assays (COX-1/COX-2, PDE4) B->D If Cytokine Reduction C->D If COX-2 Inhibition H Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) D->H If Direct Enzyme Inhibition E NF-κB and JAK/STAT Pathway Analysis F Reporter Gene Assays E->F G Western Blot for Phosphorylated Proteins (p-p65, p-STAT3) E->G G->H If Pathway Inhibition I Assess Edema and Histopathological Changes H->I G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy A MTT Assay on a Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Determine IC50 Values A->B C Cell Cycle Analysis (Flow Cytometry) B->C If Cytotoxic D Apoptosis Assays (Annexin V/PI Staining) B->D If Cytotoxic E Topoisomerase Inhibition Assays (DNA Relaxation Assays) D->E If Apoptosis Induced F Xenograft Mouse Models E->F If Topoisomerase Inhibition G Monitor Tumor Growth and Survival F->G G cluster_0 Antimicrobial Susceptibility Testing cluster_1 Target Engagement Assays cluster_2 Resistance Studies A Broth Microdilution Assay (Gram-positive and Gram-negative bacteria) B Determine Minimum Inhibitory Concentration (MIC) A->B C In Vitro DNA Gyrase Supercoiling Assay B->C If Antimicrobial Activity D In Vitro Topoisomerase IV Decatenation Assay B->D If Antimicrobial Activity E Selection of Resistant Mutants C->E If Gyrase Inhibition D->E If Topo IV Inhibition F Sequencing of gyrA, gyrB, parC, and parE genes E->F

References

The Strategic Utility of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Medicinal and Process Chemists

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the strategic selection of precursor molecules is a critical determinant of synthetic efficiency, molecular novelty, and, ultimately, the therapeutic potential of the final active pharmaceutical ingredient (API). Among the privileged heterocyclic scaffolds, the quinoline nucleus stands out for its remarkable versatility and presence in a multitude of clinically significant agents.[1] This guide provides an in-depth technical exploration of a particularly valuable, fluorinated quinoline derivative: 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline . We will dissect its synthesis, elucidate its chemical reactivity, and present its application as a key intermediate in the synthesis of advanced pharmaceutical compounds, with a particular focus on the development of next-generation anti-infective agents.[2]

The trifluoromethyl group at the 2-position and the fluorine atom at the 8-position are not mere decorations on the quinoline core. The trifluoromethyl group, a well-known bioisostere for chlorine, significantly enhances the lipophilicity and metabolic stability of the molecule.[3] This increased lipophilicity can improve membrane permeability and oral bioavailability of the resulting drug candidates.[2] The fluorine atom at the 8-position, on the other hand, introduces a point of electronic perturbation that can modulate the pKa of the quinoline nitrogen and influence intermolecular interactions with biological targets, a subtle yet powerful tool in fine-tuning drug-receptor binding.

I. Synthesis of the Precursor: A Mechanistic Approach

The most direct and industrially scalable synthesis of this compound typically employs a variation of the Gould-Jacobs reaction. This venerable yet robust method involves the condensation of a substituted aniline with a β-ketoester, followed by a thermal cyclization.

Core Reaction:

The synthesis commences with the reaction of 2-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate . The initial step is the formation of an enamine intermediate, which then undergoes a thermally induced intramolecular cyclization to form the quinoline ring system.

dot

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Materials:

  • 2-Fluoroaniline (1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.05 eq)

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Condensation: To a reaction vessel equipped with a Dean-Stark apparatus and a reflux condenser, add 2-fluoroaniline, ethyl 4,4,4-trifluoroacetoacetate, and the high-boiling solvent.

  • Reaction: Heat the mixture to reflux. The water formed during the enamine formation will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Cyclization: Continue heating at a higher temperature (typically 240-260 °C for Dowtherm A) to effect the intramolecular cyclization. This step is usually accompanied by the evolution of ethanol.

  • Workup: Cool the reaction mixture to room temperature. The crude product often precipitates from the solvent upon cooling. The solid can be collected by filtration. Alternatively, the reaction mixture can be diluted with a hydrocarbon solvent (e.g., hexane) to induce precipitation.

  • Purification: The crude product is then purified by recrystallization. An acid-base workup can also be employed. The crude solid is dissolved in aqueous sodium hydroxide, washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is acidified with hydrochloric acid to precipitate the purified product.

  • Drying: The purified solid is collected by filtration, washed with water, and dried under vacuum to yield this compound as a stable, crystalline solid.

Trustworthiness of the Protocol: This self-validating protocol relies on the physical removal of a byproduct (water) to drive the initial equilibrium, and a high-temperature, irreversible cyclization. The purification is based on the acidic nature of the 4-hydroxyquinoline tautomer, allowing for straightforward separation from neutral and basic impurities.

II. Chemical Reactivity and Derivatization

The this compound precursor is a versatile scaffold with several reactive handles that can be selectively functionalized. The key reactive sites are the 4-hydroxyl group, the quinoline nitrogen, and the C-H bonds of the aromatic rings.

A. Conversion to the 4-Chloroquinoline Intermediate: The Gateway to Nucleophilic Substitution

A pivotal transformation in the utilization of this precursor is the conversion of the 4-hydroxyl group to a 4-chloro group. This is a crucial step as the 4-chloroquinoline is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups, particularly amines.

Reaction:

The conversion is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF).[4]

dot

Caption: Conversion to the key 4-chloro intermediate.

Mechanistic Insight: The reaction proceeds via the formation of a highly reactive chlorophosphonium intermediate at the 4-position, which is then readily displaced by a chloride ion. The electron-withdrawing trifluoromethyl group at the 2-position and the quinoline nitrogen facilitate this nucleophilic substitution.

B. Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The 4-chloro derivative is the workhorse intermediate for building molecular complexity. It readily reacts with a variety of nucleophiles, most notably primary and secondary amines, to form 4-aminoquinoline derivatives. This reaction is central to the synthesis of numerous antimalarial drugs.

dot

Caption: Key SNAr reaction for drug synthesis.

III. Application in the Synthesis of an Antimalarial Drug Candidate

While a direct synthesis of a marketed drug from this specific precursor is not readily found in public literature, its structural motifs are highly relevant to modern antimalarial research. For instance, the antimalarial drug mefloquine features a 2,8-bis(trifluoromethyl)quinoline core.[5] The synthetic strategies for mefloquine and its analogs provide a valuable template for understanding the utility of our precursor.

A plausible and logical application of this compound is in the synthesis of novel mefloquine analogs where the 8-trifluoromethyl group is replaced by a fluorine atom. This substitution can modulate the drug's pharmacokinetic and pharmacodynamic properties.

Hypothetical Synthetic Pathway to a Mefloquine Analog:
  • Chlorination: Convert this compound to 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline using POCl₃ as described above.

  • Side Chain Introduction: The 4-position of the quinoline core is then functionalized. For mefloquine, this involves the introduction of a pyridinylmethanone group. A similar transformation can be envisioned for our fluoro-analog.[6]

  • Reduction and Coupling: The final steps would involve the reduction of the ketone and coupling with the appropriate side chain to yield the final drug candidate.

This strategic modification, replacing a trifluoromethyl group with a fluorine atom, is a common tactic in medicinal chemistry to fine-tune properties such as metabolic stability and receptor binding affinity.

IV. Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound31009-31-1C₁₀H₅F₄NO231.15White to off-white solid
4-Chloro-8-fluoro-2-(trifluoromethyl)quinolineNot availableC₁₀H₄ClF₄N249.59Expected to be a solid

V. Conclusion

This compound is a high-value precursor for drug discovery and development. Its synthesis is straightforward and scalable, and its chemical handles allow for a diverse range of derivatizations. The strategic placement of the fluoro and trifluoromethyl groups provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of the resulting drug candidates. As the search for new and more effective therapeutics continues, particularly in the realm of anti-infectives, the intelligent application of such well-designed precursors will undoubtedly play a pivotal role in the successful development of the medicines of tomorrow.

References

An In-Depth Technical Guide to the Lipophilicity of Trifluoromethylated Quinolines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Imperative of Lipophilicity in Modern Drug Design

In the intricate landscape of drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. Among the myriad of physicochemical properties that dictate the fate of a drug candidate, lipophilicity stands as a paramount gatekeeper of its pharmacokinetic and pharmacodynamic profile. It is this "fat-loving" characteristic that governs a molecule's ability to traverse biological membranes, engage with its target, and navigate the metabolic machinery of the body.[1] For researchers, scientists, and drug development professionals, a nuanced understanding and strategic modulation of lipophilicity are not merely advantageous—they are fundamental to success.

This technical guide delves into the fascinating interplay between a privileged heterocyclic scaffold, quinoline, and a uniquely powerful functional group, the trifluoromethyl (CF₃) group. Quinoline and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[2][3] The introduction of the trifluoromethyl group, a cornerstone of modern medicinal chemistry, offers a potent tool to fine-tune a molecule's properties, including its lipophilicity.[4] This guide aims to provide an in-depth exploration of the lipophilicity of trifluoromethylated quinolines, offering both foundational knowledge and practical insights for the discerning researcher. We will dissect the electronic and steric attributes of the CF₃ group, explore its impact on the quinoline core, and provide detailed methodologies for the precise determination and prediction of this critical physicochemical parameter. It is our hope that this comprehensive resource will empower you to make more informed and strategic decisions in the design and optimization of the next generation of quinoline-based therapeutics.

The Trifluoromethyl Group: A Game-Changer in Physicochemical Modulation

The trifluoromethyl group has earned its esteemed place in the medicinal chemist's toolkit for its profound and often beneficial influence on a molecule's properties. Its unique combination of high electronegativity, steric bulk, and metabolic stability makes it a powerful modulator of lipophilicity, acidity, basicity, and metabolic fate.[5]

Electronic and Steric Profile

The three fluorine atoms, being the most electronegative elements, exert a strong electron-withdrawing inductive effect (-I) on the carbon atom to which they are attached.[6] When appended to an aromatic ring like quinoline, this potent inductive effect deactivates the ring towards electrophilic aromatic substitution and influences the acidity or basicity of nearby functional groups.[7] While the CF₃ group is a meta-director in electrophilic aromatic substitution on a simple benzene ring, its influence on the reactivity of the quinoline nucleus is more complex due to the presence of the nitrogen atom.[6][7]

Sterically, the trifluoromethyl group is significantly larger than a hydrogen atom and is often considered a bioisostere for a methyl or even an isopropyl group.[4] This bulk can be strategically employed to probe the steric tolerance of a binding pocket and to shield adjacent functional groups from metabolic enzymes, thereby enhancing the metabolic stability of the drug candidate.[8]

The Impact on Lipophilicity: The Hansch Parameter (π)

Lipophilicity is quantitatively described by the partition coefficient (LogP), which is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A positive LogP value indicates a preference for the lipid phase, signifying higher lipophilicity.[9] The contribution of a substituent to the overall lipophilicity of a molecule is often quantified by the Hansch lipophilicity parameter (π). The trifluoromethyl group has a Hansch π value of +0.88, indicating that its addition to a molecule generally increases its lipophilicity.[4] This is in contrast to a single fluorine atom, which can in some contexts decrease lipophilicity.[10]

The increase in lipophilicity imparted by the CF₃ group can be advantageous for enhancing membrane permeability and, consequently, oral absorption.[1] However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target toxicity.[11][12] Therefore, the strategic placement of the trifluoromethyl group on the quinoline scaffold is a critical consideration in drug design.

The Quinoline Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in a vast array of natural products and synthetic pharmaceuticals.[13] Its versatile chemical nature allows for functionalization at multiple positions, providing a rich platform for the exploration of structure-activity relationships (SAR).[13] Quinolines are found in drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2][3]

The introduction of a trifluoromethyl group to the quinoline core can significantly modulate its biological activity and pharmacokinetic properties. The position of the CF₃ group on the quinoline ring system is a crucial determinant of its impact on the molecule's overall physicochemical profile, including its lipophilicity.

Positional Isomers of Trifluoromethyl Quinoline: A Comparative Analysis of Lipophilicity

The influence of the trifluoromethyl group on the lipophilicity of the quinoline scaffold is not uniform and is highly dependent on its position. The electronic interplay between the electron-withdrawing CF₃ group and the nitrogen-containing pyridine ring of the quinoline nucleus leads to distinct physicochemical properties for each positional isomer.

CompoundPosition of CF₃LogP (Predicted)Melting Point (°C)
2-(Trifluoromethyl)quinoline23.2558-62
4-(Trifluoromethyl)quinoline4--
6-(Trifluoromethyl)quinoline63.25-
7-(Trifluoromethyl)quinoline7-65-67
8-(Trifluoromethyl)quinoline8--

Note: The LogP values are predicted unless otherwise specified. The melting points are from experimental data. A comprehensive experimental determination of the LogP values for all positional isomers would be a valuable contribution to the field.[13][14]

The predicted LogP value of 3.25 for 6-(trifluoromethyl)quinoline suggests a significant increase in lipophilicity compared to quinoline itself (LogP ≈ 2.0).[13] The similarity in the predicted LogP for the 2- and 6-isomers is noteworthy and highlights the need for precise experimental determination to discern subtle differences. The position of the CF₃ group will influence the molecule's dipole moment and its ability to interact with water molecules, both of which will affect its partitioning behavior.

Methodologies for the Determination of Lipophilicity

The accurate determination of LogP is crucial for building robust structure-activity relationships and for guiding the optimization of drug candidates. Both experimental and computational methods are widely employed in the pharmaceutical industry.

Experimental Determination of LogP

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[4]

Experimental Protocol: Shake-Flask Method

  • Preparation of Solvents: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously shaking equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

  • Stock Solution Preparation: Prepare a stock solution of the trifluoromethylated quinoline in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[1]

  • Partitioning: In a glass vial with a screw cap, add a precise volume of the water-saturated n-octanol and n-octanol-saturated water. A typical ratio is 1:1, but this can be varied for highly lipophilic or hydrophilic compounds.[11]

  • Addition of Analyte: Add a small aliquot of the stock solution to the biphasic system to achieve a final concentration that is detectable by the chosen analytical method.

  • Equilibration: Tightly cap the vial and shake it vigorously for a predetermined time (e.g., 1-24 hours) at a constant temperature (typically 25 °C) to allow for the partitioning equilibrium to be reached.[4]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the trifluoromethylated quinoline in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Solvent Saturation Solvent Saturation Stock Solution Stock Solution Solvent Saturation->Stock Solution Partitioning Partitioning Stock Solution->Partitioning Equilibration Equilibration Partitioning->Equilibration Phase Separation Phase Separation Equilibration->Phase Separation Quantification Quantification Phase Separation->Quantification Calculate P Calculate P Quantification->Calculate P Calculate LogP Calculate LogP Calculate P->Calculate LogP

Caption: Workflow for LogP determination using the shake-flask method.

The RP-HPLC method is a high-throughput alternative to the shake-flask method and is particularly useful for screening larger numbers of compounds.[15] It relies on the correlation between the retention time of a compound on a non-polar stationary phase and its lipophilicity.

Experimental Protocol: RP-HPLC Method

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compounds. Inject each standard onto the HPLC system and record its retention time (t_R).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. Perform a linear regression to obtain a calibration curve.

  • Sample Analysis: Inject the trifluoromethylated quinoline sample onto the same HPLC system under identical conditions and record its retention time.

  • LogP Determination: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.[15]

G cluster_cal Calibration cluster_ana Analysis Inject Standards Inject Standards Record t_R Record t_R Inject Standards->Record t_R Calculate log k' Calculate log k' Record t_R->Calculate log k' Record t_R->Calculate log k' Generate Calibration Curve Generate Calibration Curve Calculate log k'->Generate Calibration Curve Determine LogP Determine LogP Calculate log k'->Determine LogP Generate Calibration Curve->Determine LogP Inject Sample Inject Sample Inject Sample->Record t_R

Caption: Workflow for LogP determination using the RP-HPLC method.

Computational Prediction of LogP

In silico methods for LogP prediction are invaluable tools in the early stages of drug discovery, allowing for the rapid assessment of large virtual libraries of compounds.[16] These methods can be broadly categorized into two types:

  • Fragment-based methods: These approaches calculate the LogP of a molecule by summing the contributions of its individual fragments. Programs like ACD/LogP and ChemDraw utilize this method.[17]

  • Property-based methods: These methods use molecular properties such as molar volume, polar surface area, and hydrogen bonding capacity to predict LogP.

For fluorinated compounds, it is crucial to use computational models that have been specifically trained and validated on datasets containing organofluorine compounds, as the unique electronic properties of fluorine can be challenging for general-purpose prediction algorithms.[16][18]

Synthetic Strategies for Trifluoromethylated Quinolines

The synthesis of trifluoromethylated quinolines can be achieved through various classical quinoline syntheses by employing appropriately trifluoromethylated starting materials.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[19] To synthesize a trifluoromethylated quinoline, a trifluoromethyl-substituted aniline or a trifluoromethyl-containing β-diketone can be used. The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents.[19]

Doebner-von Miller Reaction

This reaction utilizes an aniline and an α,β-unsaturated carbonyl compound to form a quinoline.[20] A trifluoromethyl group can be incorporated by starting with a trifluoromethyl-substituted aniline or a trifluoromethylated α,β-unsaturated carbonyl compound.

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminobenzaldehyde or 2-aminoketone and a compound containing an α-methylene group adjacent to a carbonyl group.[3] The use of a trifluoromethyl-substituted 2-aminobenzaldehyde or 2-aminoketone will yield the corresponding trifluoromethylated quinoline.

Gould-Jacobs Reaction

This reaction is particularly useful for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). It involves the reaction of an aniline with diethyl (ethoxymethylidene)malonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.[18] Starting with a trifluoromethyl-substituted aniline will produce the corresponding trifluoromethylated 4-hydroxyquinoline.[4]

Implications for Drug Development and Future Perspectives

The strategic incorporation of a trifluoromethyl group onto the quinoline scaffold provides a powerful avenue for modulating the lipophilicity and other key physicochemical properties of drug candidates. An increase in lipophilicity can enhance membrane permeability, leading to improved oral bioavailability and central nervous system penetration.[9] However, it is a delicate balance, as excessive lipophilicity can lead to undesirable properties such as poor solubility, increased metabolic clearance, and off-target toxicities.[11]

A thorough understanding of the relationship between the position of the trifluoromethyl group on the quinoline ring and its impact on LogP is therefore essential for rational drug design. The methodologies outlined in this guide provide the tools for both the accurate determination and the informed prediction of this critical parameter.

Future research in this area should focus on the systematic experimental determination of the LogP values for a complete set of positional isomers of trifluoromethyl quinoline. This data would be invaluable for the development of more accurate QSAR models and for refining our understanding of the subtle electronic and steric effects that govern the lipophilicity of these important heterocyclic compounds. Furthermore, the exploration of novel synthetic methodologies for the regioselective synthesis of trifluoromethylated quinolines will continue to be a key enabler for the discovery of new and improved quinoline-based therapeutics.

References

Topic: 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Analogs and Derivatives: A Synthetic and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide focuses on a specific, highly functionalized scaffold: 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. The strategic placement of a fluorine atom at the C-8 position and a trifluoromethyl group at the C-2 position imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making this core an attractive starting point for drug discovery.[3][4] We will dissect the synthesis of this core, explore rational derivatization strategies, delve into the established and emerging mechanisms of action, and analyze the critical structure-activity relationships that drive therapeutic potential in areas ranging from antimicrobial to anticancer applications.[3][5] This document serves as a technical resource, providing field-proven insights and detailed experimental protocols to empower researchers in the development of next-generation quinoline-based therapeutics.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in pharmacology.[1][6] Its journey began with the isolation of quinine from cinchona bark, the first effective treatment for malaria.[2] This led to the development of synthetic antimalarials like chloroquine and, later, the discovery of nalidixic acid, which ushered in the era of quinolone antibiotics.[2][7] The subsequent introduction of a fluorine atom, creating the fluoroquinolones (e.g., ciprofloxacin), dramatically expanded their antibacterial spectrum and clinical utility.[5][7][8]

The core molecule of this guide, This compound , represents a modern evolution of this scaffold. Its key features are:

  • 2-(Trifluoromethyl) Group: This electron-withdrawing group significantly increases the lipophilicity of the molecule, which can enhance cell membrane permeability and metabolic stability.[3]

  • 4-Hydroxy Group: This group is crucial for the biological activity of many quinolones. It exists in tautomeric equilibrium with the 4-oxo form and is often essential for chelating metal ions in the active sites of target enzymes like DNA gyrase.[5]

  • 8-Fluoro Group: Fluorine substitution can profoundly alter a molecule's electronic properties, pKa, and binding interactions, often leading to improved potency and a more favorable pharmacokinetic profile.[4]

This guide provides a comprehensive analysis of this specific quinoline family, moving from foundational synthesis to advanced biological applications.

Synthesis and Chemical Landscape

The construction of the this compound core is typically achieved through a condensation and cyclization reaction, a variation of classical quinoline syntheses like the Conrad-Limpach or Knorr synthesis.[6] The most direct approach involves the reaction of a substituted aniline with a β-ketoester.

Core Synthesis Strategy

The primary synthetic route involves the acid-catalyzed condensation of 2-fluoroaniline with an ethyl 4,4,4-trifluoroacetoacetate, followed by thermal cyclization. The use of a high-boiling-point solvent and an acid catalyst is critical for driving the reaction to completion.

G A 2-Fluoroaniline C Step 1: Condensation (Acid Catalyst, e.g., PPA or p-TSA) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Step 2: Thermal Cyclization (High Temperature) C->D E This compound D->E Ring Closure

Caption: General workflow for the synthesis of the core quinoline scaffold.

Derivatization Pathways

Once the core is synthesized, the 4-hydroxy group serves as a versatile handle for further modification. Its nucleophilic character allows for reactions such as esterification, which can be used to create prodrugs or modulate the compound's physicochemical properties.[4]

  • Esterification: Reacting the 4-hydroxyquinoline with various substituted benzoic acids or acid chlorides in the presence of a coupling agent (like EDC/DMAP) yields a library of ester derivatives. This is a key strategy for exploring structure-activity relationships.[4]

  • Halogenation: The 4-hydroxy group can be converted to a 4-chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This 4-chloro derivative is an excellent electrophile for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of various amines or other nucleophiles at this position.[9]

Mechanisms of Action & Biological Targets

While historically known for antibacterial effects, fluoroquinolone derivatives are now recognized for their activity against a broader range of targets, including those relevant to cancer and viral diseases.[5][10]

Established Antibacterial Mechanism

The classic mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][7]

  • Target Binding: The drug enters the bacterial cell and binds to the enzyme-DNA complex.[7]

  • Inhibition of Ligase Activity: Fluoroquinolones specifically inhibit the re-ligation step of the topoisomerase reaction cycle. The enzyme can still cleave the DNA, but it cannot reseal the break.

  • Formation of Double-Strand Breaks: This results in the accumulation of stable, cleaved DNA-enzyme complexes, which are converted into lethal double-strand breaks, triggering cell death.[7]

G Fluoroquinolone Mechanism of Action A Bacterial DNA Replication B DNA Supercoiling A->B requires C DNA Gyrase / Topoisomerase IV (Relaxes supercoils) B->C is resolved by E Enzyme-DNA Complex Forms C->E D Fluoroquinolone Analog G Ligation (Resealing) Step BLOCKED D->G INHIBITS F DNA Cleavage (Normal Function) E->F F->G Normal Path H Accumulation of Double-Strand Breaks G->H I Bacterial Cell Death (Apoptosis) H->I

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

Emerging Anticancer Mechanisms

The success of fluoroquinolones against bacterial topoisomerases has spurred investigation into their effect on human topoisomerases, which are validated anticancer targets.[10]

  • Human Topoisomerase II Inhibition: Similar to their antibacterial action, certain fluoroquinolone analogs can inhibit human topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells. This leads to DNA damage and apoptosis.[10]

  • Induction of Oxidative Stress: Some quinoline derivatives can generate reactive oxygen species (ROS) within cancer cells, causing oxidative stress that damages cellular components and triggers cell death pathways.[6]

  • Kinase Inhibition: The quinoline scaffold has been identified in various kinase inhibitors. Specific derivatives may target signaling pathways crucial for cancer cell proliferation and survival.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. Understanding these relationships is key to designing more potent and selective agents.

Position/GroupSubstitution/ModificationImpact on Biological ActivityRationale & References
C-2 -CF₃ (Trifluoromethyl) Generally enhances potency and metabolic stability.Increases lipophilicity, aiding cell penetration. Resistant to metabolic degradation.[3]
C-4 -OH (Hydroxy) / =O (Oxo) Essential for chelation and target binding.The keto-enol tautomerism is critical for coordinating with Mg²⁺ ions in the active site of topoisomerases.[5]
C-4 -OR (Ester/Ether) Modulates activity; can create prodrugs.Esterification can improve pharmacokinetics. The nature of the 'R' group significantly alters activity.[4]
C-7 Piperazine / Pyrrolidine (Common in classic fluoroquinolones) Broadens antibacterial spectrum.The basic nitrogen in these rings is thought to improve cellular uptake and target interaction.[9]
C-8 -F (Fluoro) Increases potency and alters pharmacokinetics.The strong electron-withdrawing nature of fluorine can enhance binding affinity and block metabolic pathways.[4]
Benzene Ring Electron-withdrawing vs. Donating Groups Varies depending on the target.For antimalarial activity, electron-donating groups can enhance potency, while electron-withdrawing groups may diminish it.[2]

Key Experimental Protocols

The following protocols are representative of the workflows used in the synthesis and evaluation of this compound class.

Protocol 1: Synthesis of this compound

Causality: This protocol is based on the Conrad-Limpach-Knorr reaction, which is a robust and widely used method for quinoline synthesis. Polyphosphoric acid (PPA) acts as both the acidic catalyst for the initial condensation and the dehydrating agent for the subsequent cyclization step.

Materials:

  • 2-Fluoroaniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Ice, Sodium bicarbonate (NaHCO₃) solution, Deionized water

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, pre-heat polyphosphoric acid (PPA, ~10 eq) to 80°C with stirring.

  • Addition of Reactants: Slowly and sequentially add 2-fluoroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the hot PPA. Rationale: Slow addition prevents uncontrolled exotherms.

  • Cyclization: Increase the temperature to 130-140°C and stir vigorously for 3-4 hours. Monitor the reaction progress by TLC. Rationale: High temperature is required to drive the intramolecular cyclization and dehydration.

  • Work-up: After cooling to ~70°C, carefully pour the viscous reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic slurry with a saturated solution of NaHCO₃ until the pH is ~7-8. Rationale: This step protonates the product, making it less water-soluble and easier to isolate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a white or off-white solid.

Protocol 2: In Vitro Topoisomerase II Inhibition Assay

Causality: This assay directly measures the primary endpoint of drug activity—the inhibition of the target enzyme. It uses a plasmid DNA substrate and measures the enzyme's ability to relax supercoiled DNA, a process that is inhibited by active compounds.

Materials:

  • Human Topoisomerase II alpha enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (containing ATP, MgCl₂, KCl)

  • Test compounds dissolved in DMSO

  • DNA loading dye

  • Agarose gel, Gel electrophoresis system, DNA stain (e.g., SYBR Safe)

Procedure:

  • Reaction Preparation: On ice, prepare reaction mixtures in microcentrifuge tubes. To the assay buffer, add the supercoiled DNA substrate (e.g., 250 ng).

  • Compound Addition: Add the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a "no drug" positive control and a "no enzyme" negative control.

  • Enzyme Initiation: Add the human Topoisomerase II enzyme to all tubes except the negative control to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K. Rationale: SDS denatures the enzyme and proteinase K digests it, releasing the DNA.

  • Analysis: Load the samples onto an agarose gel and perform electrophoresis. Supercoiled DNA (unreacted) migrates faster than relaxed DNA (the product of enzyme activity).

  • Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the positive control.

Therapeutic Potential & Future Directions

The this compound scaffold is a platform with significant therapeutic potential across multiple disease areas.

  • Anticancer Agents: Given their mechanism of action involving topoisomerase inhibition, these compounds are promising candidates for the development of new anticancer drugs, particularly for multidrug-resistant tumors.[10][11]

  • Antimicrobial Agents: While resistance to older fluoroquinolones is a concern, novel derivatives from this scaffold could potentially overcome existing resistance mechanisms or exhibit activity against a different spectrum of pathogens, including fungi and parasites.[3][4][8]

  • Antiviral Agents: The quinoline core has shown activity against various viruses, and derivatives could be optimized as inhibitors of viral replication at different stages of the lifecycle.[12]

The future of this chemical family lies in structure-guided design . Utilizing computational modeling and molecular docking to understand binding interactions can lead to the synthesis of more potent and selective analogs.[1][5] Furthermore, creating hybrid molecules that combine the quinoline scaffold with other pharmacophores is a promising strategy to enhance efficacy and combat drug resistance.[2][8]

Conclusion

This compound and its derivatives represent a highly versatile and potent class of compounds. The strategic combination of fluorine and trifluoromethyl substituents on the classic quinoline ring provides a robust foundation for developing next-generation therapeutics. By leveraging the synthetic strategies, mechanistic knowledge, and SAR insights detailed in this guide, researchers are well-equipped to explore the full potential of this scaffold and contribute to the discovery of innovative drugs for a range of challenging diseases.

References

An In-depth Technical Guide to the Environmental and Safety Profile of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Molecule of Interest in Modern Chemistry

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that is gaining significant interest in pharmaceutical and materials science research.[1][2] Its unique molecular architecture, featuring a quinoline core substituted with a fluorine atom and a trifluoromethyl group, imparts distinct physicochemical properties that are actively being explored for various applications, including the development of novel therapeutic agents and advanced materials.[1] As with any novel chemical entity, a thorough understanding of its environmental and safety profile is paramount for responsible handling, risk mitigation, and regulatory compliance.

This technical guide provides a comprehensive overview of the available environmental and safety data for this compound. It is intended for researchers, scientists, and drug development professionals who may be handling this compound. In the absence of exhaustive empirical data for this specific molecule, this guide synthesizes information from supplier safety data, published literature on analogous compounds, and established principles of chemical safety and environmental science. A precautionary approach is emphasized throughout to ensure the highest standards of safety in the laboratory and to minimize environmental impact.

Chemical and Physical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for designing appropriate storage, handling, and emergency response procedures.

PropertyValueSource(s)
CAS Number 31009-31-1[3][4][5]
Molecular Formula C₁₀H₅F₄NO[3][5]
Molecular Weight 231.15 g/mol [3]
Appearance White to off-white powder or crystals[3]
Storage Temperature Room temperature, under an inert atmosphere[3][6]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • GHS Pictogram:

    • alt text
      (GHS07)[3][6]

  • Signal Word: Warning[3][6]

  • Hazard Statements:

    • H315: Causes skin irritation.[3][6]

    • H319: Causes serious eye irritation.[3][6]

    • H335: May cause respiratory irritation.[3][6]

Toxicological Profile: An Evidence-Based Assessment

The presence of the quinoline ring system is of toxicological interest. Quinolines and their derivatives have been reported to exhibit a range of biological activities, and some have been shown to possess cytotoxic properties.[7] The introduction of a trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its absorption and distribution in biological systems.[1]

It is prudent to handle this compound as a substance of unknown toxicity and to take all necessary precautions to avoid direct contact and inhalation.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory PPE workflow for handling this compound. The rationale behind each piece of equipment is to create a comprehensive barrier against potential exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety Goggles or Face Shield (Protects against splashes and dust) Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile) (Prevents skin contact) Body_Protection Laboratory Coat (Protects skin and clothing) Respiratory_Protection NIOSH-Approved Respirator (If handling outside a fume hood or for spill cleanup) Researcher Researcher Researcher->Eye_Protection Wears Researcher->Hand_Protection Wears Researcher->Body_Protection Wears Researcher->Respiratory_Protection Wears (as needed)

Caption: Mandatory PPE for handling this compound.

Hygiene Practices
  • Avoid eating, drinking, or smoking in areas where this compound is handled or stored.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Remove contaminated clothing and wash it before reuse.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Environmental Fate and Ecotoxicity

Persistence and Biodegradation

The presence of the carbon-fluorine bond in the trifluoromethyl group suggests that this compound is likely to be persistent in the environment. The C-F bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds generally resistant to both biotic and abiotic degradation. As such, this compound should be considered a potential persistent organic pollutant (POP).

Ecotoxicity

Specific ecotoxicity data for this compound are not available. However, quinoline derivatives have been shown to be toxic to aquatic organisms. Therefore, it is imperative to prevent the release of this compound into the environment. All waste materials containing this compound must be collected and disposed of as hazardous waste.

Spill Management and Disposal

Proper spill management and waste disposal are critical to ensuring laboratory safety and environmental protection.

Spill Response Protocol

In the event of a spill, the following protocol should be followed:

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Proper Ventilation (Use fume hood if possible) Evacuate->Ventilate PPE Don Appropriate PPE (Respirator, gloves, goggles, lab coat) Ventilate->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Carefully Collect Spilled Material and Absorbent Contain->Collect Dispose Place in a Sealed, Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate the Spill Area Dispose->Decontaminate Report Report the Spill to EHS Decontaminate->Report

Caption: Step-by-step spill response protocol.

Waste Disposal

As a fluorinated organic compound, this compound must be disposed of as halogenated organic waste .

  • Segregation: Do not mix with non-halogenated waste.

  • Containment: Collect all waste containing this compound (including contaminated labware) in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.

Conclusion: A Commitment to Safety and Environmental Stewardship

This compound is a compound with significant potential in scientific research. However, its handling requires a commensurate level of caution and adherence to rigorous safety protocols. The information presented in this guide, while based on the best available data, should be supplemented by a thorough review of your institution's specific safety policies and procedures. By embracing a culture of safety and environmental responsibility, the scientific community can continue to innovate while protecting researchers and the planet.

References

The Genesis of a Privileged Scaffold: A Technical History of Fluorinated Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of a Strategic Fluorine Moiety

In the landscape of medicinal chemistry, the quinoline core stands as a "privileged structure," a testament to its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of modern antibiotics, the quinoline scaffold has been a cornerstone of drug discovery for over a century.[3][4] This guide delves into a specific and transformative chapter of this history: the discovery and development of fluorinated hydroxyquinolines. The strategic incorporation of fluorine, the most electronegative of elements, has repeatedly demonstrated its capacity to profoundly modulate the physicochemical and pharmacological properties of bioactive molecules.[3][5] This exploration will illuminate the causal chain of discoveries, from the foundational understanding of 8-hydroxyquinoline's mechanism of action to the deliberate and strategic introduction of fluorine, a modification that continues to yield compounds of significant therapeutic interest.

We will traverse the historical milestones, dissect the evolving synthetic strategies, and provide field-proven insights into the experimental rationale that has guided the development of this important class of molecules. This document is structured not as a rigid template, but as a narrative that follows the scientific logic of discovery, providing researchers with both the historical context and the technical details necessary to innovate further in this promising area.

Chapter 1: The Foundational Scaffold - 8-Hydroxyquinoline and the Chelation Theory

The story of fluorinated hydroxyquinolines begins with its non-fluorinated parent, 8-hydroxyquinoline (also known as oxine). First synthesized in 1880, its journey from a simple organic compound to a molecule of significant biological interest was catalyzed by a fundamental discovery in the 1920s: its ability to form insoluble chelate complexes with a variety of metal ions.[1]

It was the seminal work of the Australian medicinal chemist Adrien Albert in the mid-20th century that provided a robust mechanistic framework for understanding 8-hydroxyquinoline's biological activity.[1] Albert proposed the "chelation theory," which posited that the potent antimicrobial effects of 8-hydroxyquinoline were not inherent to the molecule itself but were a consequence of its ability to form complexes with trace metals essential for microbial survival.[1] These complexes could either sequester essential metal ions, depriving the microbe of critical cofactors for enzymatic reactions, or, conversely, form a toxic complex that could more effectively penetrate microbial cells and disrupt their internal functions.[6] This dual-action potential, rooted in its structure as a monoprotic bidentate chelating agent, established 8-hydroxyquinoline as a powerful scaffold for the development of anti-infective agents.[1][6]

References

The Strategic Role of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological activities. Within this privileged structural class, strategic fluorination has emerged as a powerful tool to modulate physicochemical and biological properties. This guide focuses on 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a key building block whose unique electronic features make it a valuable intermediate in the synthesis of novel therapeutic agents. While specific biological activity data for this compound is not extensively available in the public domain, this document will explore its synthesis, physicochemical properties, and potential applications by examining the well-established roles of its core structural motifs in medicinal chemistry.

Physicochemical Properties and Strategic Importance

This compound (CAS Number: 31009-31-1) is a fluorinated quinoline derivative with the molecular formula C₁₀H₅F₄NO.[1] The presence of both a fluorine atom at the 8-position and a trifluoromethyl group at the 2-position significantly influences its electronic properties and, by extension, its reactivity and potential biological activity.

The trifluoromethyl group is a well-known bioisostere for various functional groups and is prized in drug design for its ability to enhance metabolic stability and lipophilicity, which can improve cell membrane permeability.[2] The strong electron-withdrawing nature of the trifluoromethyl group can also modulate the pKa of the quinoline nitrogen and influence the molecule's interaction with biological targets.

The fluorine atom at the 8-position further enhances the molecule's lipophilicity and can influence its binding affinity to target proteins through favorable electrostatic interactions. The strategic placement of fluorine can also block metabolic pathways, thereby increasing the in vivo half-life of derivative compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 31009-31-1[1]
Molecular Formula C₁₀H₅F₄NO[1]
Molecular Weight 231.15 g/mol [1]
Appearance White to off-white powder or crystals[3]
Purity ≥ 98% (HPLC)[1]
Storage Temperature 0-8 °C, Inert atmosphere, room temperature[1][3]

Synthesis of the 4-Hydroxy-2-(trifluoromethyl)quinoline Scaffold

For the synthesis of this compound, the likely starting materials would be 2-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate. The general steps would be as follows:

Experimental Protocol: Synthesis of a 4-Hydroxy-2-(trifluoromethyl)quinoline Scaffold (General Procedure)

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the substituted aniline (e.g., 2-fluoroaniline), ethyl 4,4,4-trifluoroacetoacetate, a suitable solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction Execution: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 4-hydroxy-2-(trifluoromethyl)quinoline.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product start1 2-Fluoroaniline process1 Condensation (Toluene, p-TSA, Reflux) start1->process1 start2 Ethyl 4,4,4-trifluoroacetoacetate start2->process1 product1 8-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline process1->product1

Applications in Medicinal Chemistry: A Landscape of Potential

As a versatile intermediate, this compound is a valuable starting point for the synthesis of a wide range of biologically active molecules.[1] Its applications span several therapeutic areas, primarily driven by the established activities of the broader quinoline class.

Anti-infective Agents

The quinoline core is famously present in numerous antimalarial drugs, such as chloroquine and mefloquine.[2] The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. It is plausible that derivatives of this compound could be developed as novel antimalarial agents.

Furthermore, the fluoroquinolone class of antibiotics, characterized by a fluorine atom on the quinoline ring, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[4] While structurally distinct from antibacterial fluoroquinolones, the 8-fluoro substitution on our target molecule suggests its potential as a scaffold for developing new antibacterial compounds. The 8-chloro analog, 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, has demonstrated antibacterial and antifungal activities.[5]

Anticancer Agents

Recent research has highlighted the potential of quinoline derivatives as anticancer agents, with mechanisms of action including the inhibition of tubulin polymerization, receptor tyrosine kinases, and other signaling pathways involved in cell proliferation and survival.[6] The trifluoromethyl group, in particular, has been incorporated into many successful anticancer drugs. Therefore, this compound serves as an attractive starting point for the synthesis of novel anticancer compounds.

G cluster_core Core Scaffold cluster_apps Potential Therapeutic Areas core 8-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline app1 Anti-infective Agents (Antimalarial, Antibacterial) core->app1 app2 Anticancer Agents core->app2 app3 Anti-inflammatory Agents core->app3 app4 Fluorescent Probes core->app4

Anti-inflammatory Agents

The anti-inflammatory properties of certain quinoline derivatives are also well-documented. The 8-chloro analog is noted as an intermediate for anti-inflammatory agents.[5] Given the structural similarities, derivatives of this compound could be explored for their potential to modulate inflammatory pathways.

Fluorescent Probes

The inherent fluorescence of the quinoline ring system, enhanced by the presence of fluorine substituents, makes this compound an excellent candidate for the development of fluorescent probes for biological imaging.[1] These probes can be designed to selectively bind to specific cellular components or to be sensitive to changes in the cellular environment, providing valuable tools for basic research and diagnostics.

Future Perspectives

The convergence of strategic fluorination and the privileged quinoline scaffold in this compound presents a wealth of opportunities for medicinal chemists. Future research should focus on the synthesis and biological evaluation of novel derivatives based on this versatile intermediate. High-throughput screening of these derivatives against a panel of infectious agents, cancer cell lines, and inflammatory targets could uncover new lead compounds for drug development.

Furthermore, detailed structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these new chemical entities. The exploration of this compound's potential in materials science and agrochemicals also warrants further investigation.

Conclusion

This compound stands as a testament to the power of rational drug design and the enduring importance of heterocyclic chemistry. Its unique combination of a quinoline core with strategic fluorine and trifluoromethyl substitutions makes it a highly valuable building block for the creation of next-generation therapeutics and research tools. While more specific research on this particular molecule is needed, the vast potential inferred from its structural components underscores its significance in the future of medicinal chemistry.

References

Methodological & Application

Synthesis Protocol for 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a key heterocyclic scaffold in medicinal chemistry. The trifluoromethyl and fluoro- substituents are crucial for modulating physicochemical properties such as metabolic stability and receptor binding affinity, making this compound a valuable intermediate for drug discovery programs.[1] The described methodology is based on a thermally-driven cyclocondensation reaction, a robust and scalable adaptation of the principles underlying the Gould-Jacobs reaction.[2][3] We will detail the reaction mechanism, provide a step-by-step experimental workflow, outline characterization parameters, and discuss critical safety considerations.

Introduction and Scientific Rationale

The quinoline core is a privileged structure in pharmacology, forming the backbone of numerous therapeutic agents. The specific target, this compound (CAS No. 31009-31-1), combines three important pharmacophoric elements: the 4-hydroxyquinoline moiety, a C-8 fluorine atom, and a C-2 trifluoromethyl (CF₃) group. The 4-hydroxy (or 4-quinolone) tautomer is essential for the activity of many quinolone antibiotics. The CF₃ group often enhances lipophilicity and metabolic stability while the fluorine atom can improve binding affinity and cellular uptake.[1]

The chosen synthetic strategy involves the condensation of 2-fluoroaniline with a trifluoromethylated β-ketoester, namely ethyl 4,4,4-trifluoroacetoacetate, followed by a high-temperature intramolecular cyclization. This approach is advantageous due to the commercial availability of the starting materials and the reliability of the thermal cyclization to form the desired quinoline ring system.[4][5]

Reaction Mechanism and Pathway

The synthesis proceeds via a two-stage mechanism: an initial condensation followed by a thermal electrocyclization.

  • Condensation: The reaction initiates with the nucleophilic attack of the amino group of 2-fluoroaniline on the ketone carbonyl of ethyl 4,4,4-trifluoroacetoacetate. This is followed by a dehydration step to yield a stable β-enamino ester intermediate.

  • Thermal Cyclization: At elevated temperatures (typically >240 °C), the enamine undergoes a 6-electron electrocyclization. The nucleophilic carbon on the aniline ring attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the heterocyclic ring.[2][6]

  • Tautomerization: The initial cyclized product rapidly tautomerizes to the more thermodynamically stable 4-hydroxyquinoline aromatic system.

References

Introduction: The Enduring Relevance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives have demonstrated significant therapeutic potential, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities.[3][4] Among the classical methods for quinoline synthesis, the Conrad-Limpach synthesis, discovered in 1887, remains a powerful and relevant strategy for the preparation of 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers).[5][6][7]

This guide provides an in-depth exploration of the Conrad-Limpach synthesis, moving beyond a simple recitation of steps to explain the underlying principles, critical parameters, and practical considerations essential for successful execution in a modern research setting.

Mechanistic Rationale: A Tale of Two Temperatures

The Conrad-Limpach synthesis is fundamentally a two-stage process: the formation of a β-aminoacrylate intermediate followed by a high-temperature thermal cyclization.[6] Understanding the mechanism is crucial for controlling the reaction's outcome and troubleshooting potential issues.

The reaction begins with the condensation of an aniline with a β-ketoester.[5] This step is highly sensitive to temperature, which dictates the regiochemical outcome.

  • Kinetic Control (Lower Temperature): At or near room temperature, the more nucleophilic aniline nitrogen preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester.[5] This leads to the formation of a β-aminoacrylate (an enamine ester), the key intermediate for synthesizing 4-hydroxyquinolines. This is the kinetic product.[5]

  • Thermodynamic Control (Higher Temperature): If the initial condensation is performed at higher temperatures (e.g., ~140 °C), the reaction favors attack at the ester carbonyl, leading to a β-keto acid anilide.[5] This intermediate, upon cyclization, yields the isomeric 2-hydroxyquinoline, a process known as the Knorr quinoline synthesis.[5][7]

Once the desired β-aminoacrylate is formed, the critical and often rate-determining step is the thermal cyclization, or annulation.[5] This electrocyclic ring-closing reaction requires significant thermal energy (typically >250 °C) to overcome the aromatic stability of the aniline ring.[1][2] The reaction proceeds through a high-energy imine-enol tautomer, followed by the elimination of an alcohol (e.g., ethanol) and subsequent tautomerization to yield the final, stable 4-hydroxyquinoline product.[1][5]

Conrad_Limpach_Mechanism cluster_stage2 Stage 2: Thermal Cyclization Aniline Aniline Intermediate β-Aminoacrylate (Schiff Base Intermediate) Aniline->Intermediate Attack at Ketone (Low Temp, e.g., RT) Ketoester β-Ketoester Ketoester->Intermediate Cyclization High-Energy Imine-Enol Tautomer Intermediate->Cyclization Heat (>250 °C) High-Boiling Solvent Product 4-Hydroxyquinoline Cyclization->Product Ring Closure & Alcohol Elimination

Caption: Workflow of the two-stage Conrad-Limpach synthesis.

Detailed Experimental Protocols

This section provides a representative, two-step protocol for the synthesis of 4-hydroxy-2-methylquinoline from aniline and ethyl acetoacetate.

Protocol 1: Synthesis of Ethyl β-Anilinocrontonate (Intermediate)

Rationale: This step is performed under mild conditions to ensure the formation of the kinetic product, preventing the Knorr rearrangement to the anilide. A catalytic amount of acid is often used to facilitate the dehydration.

Materials:

  • Aniline (1.0 equiv.)

  • Ethyl acetoacetate (1.05 equiv.)

  • Toluene or Ethanol

  • Concentrated Hydrochloric Acid (catalytic, 1-2 drops)

  • Dean-Stark trap (if using toluene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 equiv.) and toluene (or ethanol).

  • Begin stirring and add ethyl acetoacetate (1.05 equiv.) to the solution.

  • Add a single drop of concentrated HCl to catalyze the condensation.

  • If using toluene, attach a Dean-Stark trap to remove the water formed during the reaction. Heat the mixture to reflux and continue until water evolution ceases (typically 2-4 hours).

  • If using ethanol, heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude ethyl β-anilinocrontonate, which is often used in the next step without further purification.

Protocol 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline

Rationale: The choice of solvent is critical for this step. An inert, high-boiling solvent is required to achieve the necessary temperature for cyclization (~250 °C) while preventing product decomposition.[8] Mineral oil and Dowtherm A are traditional choices, but others can be effective.[1] The high temperature provides the activation energy needed for the electrocyclic ring closure.

Materials:

  • Crude ethyl β-anilinocrontonate (from Protocol 1)

  • High-boiling solvent (e.g., Mineral Oil, Dowtherm A, 1,2,4-trichlorobenzene)

  • High-temperature thermometer

  • Heating mantle or sand bath

  • Hexanes or Toluene (for washing)

Procedure:

  • Place the crude ethyl β-anilinocrontonate into a three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser.

  • Add the high-boiling solvent (e.g., mineral oil) in sufficient quantity to ensure good stirring of the mixture.

  • Begin vigorous stirring and heat the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully raise the temperature of the reaction mixture to 250-260 °C. Maintain this temperature for 30-60 minutes.[6][8] The reaction progress can be monitored by observing the cessation of ethanol distillation from the condenser.

  • Critical Workup: Allow the reaction mixture to cool to approximately 80-100 °C. The product will often begin to precipitate.

  • While the mixture is still warm and stirrable, slowly add a non-polar solvent like hexanes or toluene. This will further precipitate the product while keeping the high-boiling solvent in solution.

  • Cool the mixture to room temperature, then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexanes or toluene to remove any residual high-boiling solvent.

  • Dry the product in a vacuum oven to obtain the final 4-hydroxy-2-methylquinoline.

Data Summary: Solvent Effects on Cyclization

The yield of the thermal cyclization is highly dependent on the solvent and its boiling point. Generally, solvents with boiling points above 250 °C give the best results.[1][2]

SolventBoiling Point (°C)Typical Yield (%)Notes
Mineral Oil> 27560-95Inexpensive, but can be difficult to remove from the product.[1]
Dowtherm A25765-95Liquid at room temperature, but has an unpleasant odor and is more expensive.[1]
Diphenyl Ether25960-90Solid at room temperature, unpleasant odor.[1]
1,2,4-Trichlorobenzene214~55Inexpensive alternative, but lower boiling point may limit yield.[1][2]
2-Nitrotoluene222~58Comparable to trichlorobenzene.[1][2]
2,6-di-tert-butylphenol265~65Good alternative; solid but lacks the unpleasant odor of other solvents.[1][2]

Table data synthesized from references[1] and[2].

Troubleshooting and Field-Proven Insights

  • Problem: Low yield in the cyclization step.

    • Cause & Solution: The most common cause is insufficient temperature. Ensure your experimental setup can safely and consistently maintain a temperature of at least 250 °C.[8] Use a calibrated high-temperature thermometer. The reaction time may also need optimization; monitor by TLC if possible.[8]

  • Problem: Formation of the undesired 2-hydroxyquinoline isomer.

    • Cause & Solution: This indicates that the initial condensation reaction was run at too high a temperature, favoring the thermodynamic Knorr product.[9] Ensure the formation of the β-aminoacrylate intermediate is conducted at or near room temperature to favor the kinetic product.[9]

  • Problem: Difficulty isolating the product from the high-boiling solvent.

    • Cause & Solution: The product can form a thick slurry in viscous solvents like mineral oil upon cooling. The key is to dilute the mixture with a hydrocarbon solvent (hexanes, heptane, toluene) while it is still warm and fluid (e.g., <100 °C).[2] This precipitates the polar product while keeping the non-polar solvent dissolved, allowing for effective filtration and washing.

  • Problem: The reaction mixture darkens significantly (tar formation).

    • Cause & Solution: Some decomposition is expected at these high temperatures. However, excessive charring can indicate the presence of impurities in the starting materials or intermediate. While not always necessary, purifying the β-aminoacrylate intermediate before cyclization can sometimes lead to a cleaner reaction and higher yield. Running the reaction under an inert atmosphere (N₂ or Ar) can also mitigate oxidative side reactions.[8]

References

Application Note: High-Purity Recovery of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed methodology for the purification of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a critical intermediate in pharmaceutical and materials science research.[1] The protocol emphasizes a first-principles approach to developing a robust recrystallization procedure, focusing on solvent selection, crystal growth control, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity for this and structurally related fluorinated quinoline compounds.

Introduction: The Imperative for Purity

This compound (CAS: 31009-31-1) is a heterocyclic compound of significant interest in medicinal chemistry.[1] The presence of both a fluorine atom at the 8-position and a trifluoromethyl group at the 2-position imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable scaffold for drug design.[1] In any application, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs), the chemical purity of intermediates is paramount. Impurities can lead to unwanted side reactions, reduced yield of the final product, and potential toxicological concerns.

Recrystallization is a powerful, economical, and scalable purification technique for solid organic compounds.[2][3] It relies on the principle of differential solubility: a compound is dissolved in a suitable hot solvent to form a saturated solution, and as the solution slowly cools, the compound's solubility decreases, leading to the formation of pure crystals.[4] Impurities, which are present in lower concentrations, remain dissolved in the surrounding solution (the mother liquor). This guide details a systematic approach to applying this technique for the effective purification of this compound.

Part 1: The Science of Recrystallization for Fluorinated Quinolines

The Principle of Differential Solubility

The success of recrystallization hinges on selecting a solvent (or solvent system) in which the target compound has high solubility at an elevated temperature but low solubility at a lower temperature.[4] When a hot, saturated solution is cooled, it becomes supersaturated. This thermodynamically unstable state provides the driving force for crystallization, where molecules of the target compound self-assemble into a highly ordered crystal lattice, excluding dissimilar impurity molecules.[2]

Causality in Solvent Selection

Choosing the right solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • Significant Solubility Gradient: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[4]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.

  • Safety: The solvent should have a low toxicity and flammability profile.

For a molecule like this compound, its polarity is influenced by the quinoline core, the hydroxyl group (capable of hydrogen bonding), and the electronegative fluorine and trifluoromethyl groups. This suggests that moderately polar solvents, such as alcohols or esters, are excellent starting points for screening.

Two primary methods are employed:

  • Single-Solvent Recrystallization: The crude solid is dissolved in a minimal amount of a single hot solvent and allowed to cool.

  • Multi-Solvent Recrystallization (Anti-Solvent Method): The compound is dissolved in a "good" solvent in which it is highly soluble. A second "anti-solvent," in which the compound is poorly soluble but which is miscible with the first solvent, is then slowly added to induce precipitation.[5][6][7] This technique is particularly useful when no single solvent provides a suitable solubility gradient.

Part 2: A Validated Protocol for Purification

This section outlines a comprehensive, step-by-step process for purifying this compound.

Workflow Overview

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification & Crystallization cluster_iso Isolation & Drying Crude Crude Solid Solvent Select Optimal Solvent Crude->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (Optional, for insolubles) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Further Cooling (Ice Bath) Cool->IceBath Crystals Crystal Formation (Nucleation & Growth) IceBath->Crystals Isolate Isolate Crystals (Vacuum Filtration) Crystals->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the Purification of this compound.

Step 1: Systematic Solvent Screening

The foundation of a reproducible protocol is empirical solvent testing. This should be performed on a small scale (10-20 mg) before committing to a bulk purification.

Methodology:

  • Place approximately 15 mg of the crude compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature, agitating after each drop, until a total of 0.5 mL has been added. Observe if the solid dissolves completely. If it does, the solvent is unsuitable as the compound is too soluble at room temperature.

  • If the solid does not dissolve at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point, adding more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid, not an oil or fine powder.

Data Presentation: Solvent Screening Results

Solvent Candidate Solubility at 20°C (in 0.5 mL) Solubility at Boiling Point Observations Upon Cooling Suitability
Water Insoluble Insoluble No dissolution Poor
Hexane Insoluble Sparingly Soluble Fine precipitate Poor
Ethyl Acetate Soluble Very Soluble No crystals form Poor (Potential Anti-Solvent)
Isopropanol Sparingly Soluble Soluble Good crystal formation Good
Ethanol Sparingly Soluble Soluble Good crystal formation Excellent
Toluene Sparingly Soluble Soluble Crystals form, slightly colored Fair

| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Abundant, well-formed crystals | Excellent |

Note: This table presents representative data to illustrate the decision-making process. Based on these hypothetical results, ethanol or an ethanol/water mixture would be selected for the bulk procedure.

Step 2: Bulk Recrystallization Protocol (Using Ethanol)

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent grade or higher)

  • Deionized Water (if using a mixed-solvent system)

  • Activated Carbon (decolorizing grade, optional)

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring function

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula and glass stirring rod

Protocol:

  • Dissolution: Place the crude solid into an Erlenmeyer flask. In a separate flask, heat the chosen solvent (ethanol) to a gentle boil. Add the hot solvent portion-wise to the flask containing the solid while stirring until the compound is completely dissolved. Causality Check: Use the minimum amount of hot solvent necessary to create a saturated solution; excess solvent will reduce the final yield.[5]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solute's weight). Expertise Insight: Adding carbon to a boiling solution can cause it to boil over violently. The carbon adsorbs high-molecular-weight colored impurities.

  • Hot Filtration (If Necessary): If carbon was added or if insoluble impurities are visible, perform a hot filtration. Place a funnel with fluted filter paper over a pre-heated receiving flask. Pour the hot solution through the filter paper quickly. Trustworthiness: Pre-heating the glassware prevents premature crystallization of the product in the funnel, which would decrease the yield.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5] Rapid cooling tends to trap impurities and form small, needle-like crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion of ice-cold ethanol. Causality Check: Using cold solvent prevents the dissolution of the purified product while washing away the impurity-laden mother liquor.

  • Drying: Transfer the crystals to a watch glass, break up any large clumps, and allow them to air-dry. For optimal dryness and removal of residual solvent, place the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[4]

Part 3: Quality Assessment and Troubleshooting

Purity Confirmation:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). The melting point of this compound is reported to be around 108-117°C.[1] A broad melting range indicates the presence of impurities.

  • Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) can be used to quantify purity. Thin-Layer Chromatography (TLC) offers a rapid qualitative check against the crude material.

  • Spectroscopy (NMR): ¹H and ¹⁹F NMR spectroscopy can confirm the chemical structure and detect any remaining impurities.

Troubleshooting Common Recrystallization Issues

Problem Probable Cause(s) Solution(s)
Oiling Out The solution is cooling too rapidly; the compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Consider a different solvent system.
No Crystals Form The solution is not sufficiently saturated (too much solvent was used); the solution is supersaturated and requires nucleation. Gently boil off some of the solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure compound.[5][6]
Very Low Yield Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were lost during transfer/filtration. Ensure minimum solvent is used. Cool the flask in an ice bath for a longer duration. To recover more product, some of the mother liquor can be evaporated and a second "crop" of crystals can be collected.

| Crystals are Colored | Colored impurities were not fully removed. | Repeat the recrystallization process, ensuring the use of activated carbon and hot filtration. |

Conclusion

This application note provides a scientifically grounded and detailed protocol for the purification of this compound by recrystallization. By following a systematic approach of solvent screening, controlled crystallization, and careful isolation, researchers can consistently achieve the high degree of purity required for demanding applications in pharmaceutical development and chemical synthesis. The principles and troubleshooting strategies outlined herein are broadly applicable to the purification of other crystalline APIs and intermediates.

References

Application Note: A Robust HPLC Purification Strategy for Fluorinated Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from antimalarial to anticancer.[1] The strategic introduction of fluorine atoms into these scaffolds is a widely used tactic to modulate key drug properties, including metabolic stability, binding affinity, and lipophilicity.[2] However, the unique physicochemical characteristics of fluorinated quinoline derivatives—namely the basicity of the quinoline nitrogen and the high electronegativity of fluorine—present significant challenges for purification.

Achieving high purity (>95%) is non-negotiable for accurate biological evaluation and progression of drug candidates. This application note provides a comprehensive, field-proven guide to developing and implementing robust analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for the purification of fluorinated quinoline derivatives. We will delve into the causality behind methodological choices, offer detailed, step-by-step protocols, and provide troubleshooting solutions to common challenges.

The Chromatographic Challenge: Understanding the Analyte

The primary difficulties in purifying quinoline derivatives by HPLC stem from their inherent chemical properties. The basic nitrogen atom in the quinoline ring is prone to strong secondary interactions with acidic silanol groups present on the surface of traditional silica-based stationary phases.[3] This interaction is a primary cause of significant peak tailing, which compromises resolution and the accuracy of quantification.[4]

Furthermore, the introduction of fluorine can increase the molecule's hydrophobicity, leading to longer retention times in reversed-phase chromatography.[5] In some cases, particularly with hydroxy-quinoline derivatives, the molecule can exhibit chelating properties, leading to interactions with trace metals in the HPLC system and further distorting peak shape.[6] A successful purification strategy must proactively address these issues.

Core Strategy: Reversed-Phase HPLC with Mobile Phase Modifiers

For most fluorinated quinoline derivatives, Reversed-Phase HPLC (RP-HPLC) is the method of choice due to its robustness and applicability to moderately polar to non-polar compounds.[1][7] The key to a successful separation lies in the careful selection of the stationary phase and, most critically, the mobile phase composition.

Column Selection: The Foundation of Good Separation

The stationary phase is the first line of defense against poor peak shape.

  • Workhorse Column: A modern, high-purity, Type B silica column with C18 bonding and thorough end-capping is the recommended starting point. These columns have a significantly reduced concentration of accessible silanol groups, which minimizes the primary cause of peak tailing for basic compounds like quinolines.[4]

  • Alternative Selectivity: If co-eluting impurities are an issue, an orthogonal stationary phase should be considered. Phenyl-hexyl phases can offer different selectivity through π-π interactions, while dedicated fluorinated phases can provide unique retention mechanisms for fluorine-containing molecules.[8]

Mobile Phase Optimization: Controlling Analyte-Column Interactions

The mobile phase is the most powerful tool for optimizing selectivity and peak shape.

  • Suppressing Silanol Interactions: The most effective way to achieve sharp, symmetrical peaks for basic quinolines is to control the ionization state of both the analyte and the residual silanol groups on the column.[9]

    • Low pH (Acidic Modifiers): Adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase (typically at 0.1%) protonates the basic quinoline nitrogen, giving it a positive charge. Simultaneously, the low pH (around 2-3) suppresses the ionization of the acidic silanol groups, drastically reducing the undesirable ionic interactions that cause tailing.[4][9] Formic acid is generally preferred for mass-directed purification as TFA can cause ion suppression in the mass spectrometer.[10]

    • High pH (Basic Modifiers): An alternative approach is to use a high pH mobile phase (e.g., pH 10 with ammonium hydroxide). At high pH, the basic quinoline is neutral, while the silanol groups are fully deprotonated and negatively charged. This approach can also yield excellent peak shape but requires a pH-stable column, such as a modern hybrid-silica or polymer-based column, to prevent stationary phase degradation.[11]

  • Organic Solvent: Acetonitrile is typically the preferred organic solvent over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[1]

Workflow for HPLC Purification

The following diagram illustrates the logical workflow from initial analytical method development to final preparative purification and purity verification.

HPLC_Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Quality Control A 1. Initial Screening (C18 Column, 0.1% FA in H2O/ACN) B 2. Assess Peak Shape & Resolution A->B C 3. Optimize Gradient (for speed and resolution) B->C D 4. Final Analytical Method C->D E 5. Scale-Up Method (Larger column, adjust flow rate) D->E Method Transfer F 6. Perform Preparative Run E->F G 7. Collect Fractions (UV or Mass-Directed) F->G H 8. Post-Purification (Combine fractions, evaporate solvent) G->H I 9. Analyze Purified Fractions (using Analytical Method) H->I Purity Check J 10. Characterization (LCMS, NMR) I->J K 11. Final Pure Compound J->K

Caption: A typical workflow for the purification of fluorinated quinoline derivatives.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is designed for the rapid assessment of reaction progress and final compound purity.

1.1. Materials and Reagents:

  • HPLC System: An HPLC or UPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals: HPLC-grade acetonitrile (ACN), HPLC-grade water, and formic acid (FA, >99%).

  • Sample Preparation: Dissolve the crude or purified sample in a suitable solvent (e.g., Methanol, DMSO, or ACN/Water mixture) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[12]

1.2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)Standard for hydrophobic compounds; modern columns have low silanol activity.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to protonate the analyte and suppress silanol ionization, improving peak shape.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic eluent for RP-HPLC.[1]
Gradient Elution 5% to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B and re-equilibrate for 3 minutes.A broad gradient is effective for screening unknown mixtures. This can be optimized for specific compounds.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Injection Volume 5-10 µLSmall volume to prevent column overload and peak distortion.[14]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 325 nmQuinoline systems typically have strong absorbance at these wavelengths.[7]

1.3. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (sample solvent) to ensure the system is clean.[1]

  • Inject the prepared sample.

  • Integrate the resulting chromatogram to determine the purity by area percent.

Protocol 2: Mass-Directed Preparative HPLC Purification

This protocol is for purifying multi-milligram to gram quantities of the target compound. Mass-directed fraction collection is highly recommended as it triggers collection based on the specific mass-to-charge ratio (m/z) of the target compound, preventing the collection of impurities with similar UV absorbance.

2.1. Materials and Reagents:

  • Preparative HPLC System: Equipped with a high-flow pump, autosampler/manual injector, a mass spectrometer (e.g., single quadrupole), and a fraction collector.[15]

  • Chemicals: As in the analytical protocol, but in larger quantities.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like DMSO or Methanol. The concentration should be as high as possible while ensuring complete dissolution (e.g., 20-50 mg/mL). Filter to remove particulates.

2.2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 21.2 mm x 150 mm, 5-10 µm particle size)Larger diameter for higher loading capacity.[7]
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible acid modifier.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMS-compatible organic eluent.
Gradient Elution A focused gradient based on the analytical run (e.g., start 5% below elution %B, end 5% above).A shallower gradient around the target compound's elution point improves resolution from near-eluting impurities.[10]
Flow Rate 20 mL/minFlow rate is scaled proportionally to the column cross-sectional area from the analytical method.
Injection Volume 0.5 - 5 mLDepends on sample concentration and column loading capacity. Perform a loading study if unsure.
Detection UV (for visualization) and MS (for fraction triggering)Mass-directed collection ensures high purity of the collected fractions.[16][17]
MS Parameters ESI Positive Mode; Scan range 100-1000 m/z; Set fraction trigger to the [M+H]⁺ of the target compound.Electrospray Ionization (ESI) in positive mode is ideal for basic compounds like quinolines.

2.3. Procedure:

  • Develop a focused gradient based on the retention time from the analytical method.

  • Equilibrate the preparative column.

  • Perform a small, analytical-scale injection on the preparative system to confirm the retention time.

  • Inject the high-concentration crude sample.

  • The system will automatically collect the eluent into separate tubes only when the mass spectrometer detects the target compound's m/z.

  • Post-Purification: Combine the pure fractions, remove the acetonitrile using a rotary evaporator, and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the final compound as a solid, often as a formate salt.[7]

Troubleshooting Common HPLC Issues

Effective troubleshooting is key to efficient purification. The following decision tree provides a logical path to diagnosing and solving common problems.

Troubleshooting Start Problem Observed Tailing Peak Tailing? Start->Tailing Resolution Poor Resolution? Start->Resolution Pressure High Backpressure? Start->Pressure Tailing->Resolution No Sol1_Tailing Cause: Silanol Interaction Solution: 1. Ensure 0.1% acid modifier is present. 2. Use a modern, end-capped C18 column. 3. Try a high pH mobile phase (with a compatible column). Tailing->Sol1_Tailing Yes Resolution->Pressure No Sol1_Res Cause: Insufficient Separation Solution: 1. Decrease gradient slope (make it shallower). 2. Try an alternative stationary phase (e.g., Phenyl-Hexyl). 3. Lower the flow rate. Resolution->Sol1_Res Yes Sol1_Press Cause: System Blockage Solution: 1. Check for column/frit blockage (reverse flush). 2. Filter all samples and mobile phases. 3. Check for kinks in tubing. Pressure->Sol1_Press Yes End End

Caption: A decision tree for troubleshooting common HPLC purification problems.

Orthogonal and Advanced Techniques for Purity Confirmation

While RP-HPLC is a powerful tool, relying on a single method can sometimes lead to overlooking impurities. For drug development, confirming purity with an orthogonal method—one that uses a different separation mechanism—is crucial.[18][19]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent orthogonal technique to RP-HPLC.[20] It typically uses supercritical CO₂ as the main mobile phase and is considered a form of normal-phase chromatography.[21] It is particularly advantageous for separating chiral compounds and is known for being faster and "greener" due to reduced solvent consumption.[22][23] The different selectivity means that an impurity co-eluting with the main peak in RP-HPLC may be well-resolved in SFC.[24]

  • Quantitative NMR (qNMR): For an absolute measure of purity, qNMR is a powerful, non-destructive technique that can determine the purity of a compound without the need for a reference standard of the impurities.[25]

Conclusion

The successful purification of fluorinated quinoline derivatives is a critical step in the drug discovery pipeline. By understanding the underlying chemical principles and employing a systematic approach to method development, high levels of purity can be reliably achieved. The combination of modern C18 stationary phases with appropriately modified mobile phases provides a robust foundation for both analytical assessment and preparative-scale purification. The use of mass-directed purification significantly enhances the efficiency and specificity of the process, while orthogonal techniques like SFC provide an essential cross-validation of compound purity. The protocols and strategies outlined in this note serve as a comprehensive resource for scientists facing this common but critical purification challenge.

References

Application Note: 1H and 13C NMR Interpretation of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with significant potential in medicinal chemistry and materials science.[1] The presence of a trifluoromethyl group can enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design.[1] The fluorine atom at the 8-position and the hydroxyl group at the 4-position further modulate its electronic properties and potential biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such complex organic molecules. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, including an in-depth analysis of expected chemical shifts and spin-spin coupling patterns, particularly the characteristic J-F couplings.

Molecular Structure and Tautomerism

This compound can exist in tautomeric forms, primarily the 4-hydroxyquinoline and the 4-quinolone forms.[2][3] In many common NMR solvents like DMSO-d₆, the 4-quinolone tautomer is often the predominant species due to the stability conferred by the amide and conjugated system.[2] For the purpose of this guide, we will consider the 4-hydroxyquinoline tautomer, which is explicitly named. The interpretation will focus on the expected signals for this structure, though the potential for tautomerism should be considered when analyzing experimental data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom, along with the electron-donating effect of the hydroxyl group, will influence the chemical shifts of the protons on the quinoline ring system. The solvent of choice for this analysis is DMSO-d₆, which is capable of dissolving the compound and has a well-characterized residual solvent peak for referencing.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~6.5 - 7.0Singlet (or narrow quartet)
H-5~7.8 - 8.2Doublet of doublets³J(H5-H6) ≈ 7-9, ⁴J(H5-H7) ≈ 1-2
H-6~7.2 - 7.6Triplet (or doublet of doublets of doublets)³J(H6-H5) ≈ 7-9, ³J(H6-H7) ≈ 7-9, ⁴J(H6-F8) ≈ 2-4
H-7~7.5 - 7.9Doublet of doublets of doublets³J(H7-H6) ≈ 7-9, ³J(H7-F8) ≈ 8-10, ⁴J(H7-H5) ≈ 1-2
4-OH~10.0 - 12.0Broad singlet
Rationale for ¹H NMR Assignments:
  • H-3: This proton is situated on the same ring as the electron-withdrawing CF₃ group and is adjacent to the carbon bearing the hydroxyl group. Its signal is expected to be a singlet, as there are no adjacent protons. However, long-range coupling to the CF₃ group (⁵JHF) might induce a narrow quartet splitting, though this is often not resolved.

  • H-5, H-6, H-7: These protons are on the fluorinated aromatic ring. The fluorine at position 8 will introduce characteristic H-F couplings.

    • H-7 is expected to show a large three-bond coupling (³JHF) to the fluorine at C-8. It will also couple to H-6 (³JHH) and show a smaller four-bond coupling to H-5 (⁴JHH).

    • H-6 will be coupled to H-5 and H-7 (³JHH). Additionally, a four-bond coupling to the fluorine at C-8 (⁴JHF) is anticipated.[6]

    • H-5 will primarily show coupling to H-6 (³JHH) and a smaller four-bond coupling to H-7 (⁴JHH).

  • 4-OH: The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift, characteristic of phenolic protons, especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[7]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by signals for the ten carbon atoms of the quinoline core and the trifluoromethyl carbon. The fluorine substituents will induce significant C-F couplings, which are invaluable for structural confirmation.[8][9]

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆.

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C-2~145 - 150Quartet²J(CF) ≈ 30-40
C-3~105 - 110Singlet (or narrow quartet)⁴J(CF) ≈ 1-3
C-4~170 - 175Singlet
C-4a~140 - 145Doublet³J(CF) ≈ 3-5
C-5~120 - 125Doublet³J(CF) ≈ 4-6
C-6~115 - 120Doublet²J(CF) ≈ 15-20
C-7~125 - 130Doublet²J(CF) ≈ 10-15
C-8~150 - 155Doublet¹J(CF) ≈ 240-260
C-8a~135 - 140Doublet²J(CF) ≈ 20-25
CF₃~120 - 125Quartet¹J(CF) ≈ 270-290
Rationale for ¹³C NMR Assignments:
  • CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to the one-bond coupling to the three fluorine atoms, with a characteristically large ¹JCF coupling constant.[10]

  • C-2: This carbon is directly attached to the CF₃ group and will therefore exhibit a quartet multiplicity due to a two-bond C-F coupling (²JCF).

  • C-8: The carbon directly bonded to the fluorine atom at position 8 will show a large one-bond C-F coupling (¹JCF) and will appear as a doublet.

  • C-4a, C-5, C-6, C-7, C-8a: These carbons will all exhibit smaller C-F couplings over two or three bonds (²JCF and ³JCF), resulting in doublet multiplicities. The magnitude of these couplings is diagnostic for assigning the carbons in the fluorinated ring.[11]

  • C-3 and C-4: These carbons are further away from the fluorine substituents and are expected to show minimal or no C-F coupling. C-4, bearing the hydroxyl group, will be significantly deshielded.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer the solution into a 5 mm NMR tube using a clean pipette.

  • Cap the NMR tube securely.

¹H NMR Data Acquisition
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30 or similar).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Referencing: The residual DMSO-d₅ peak at δ 2.50 ppm.[4]

¹³C NMR Data Acquisition
  • Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Referencing: The DMSO-d₆ solvent peak at δ 39.52 ppm.[2]

Visualizing Structural Relationships

The following diagrams illustrate the molecular structure and the key through-bond couplings that are critical for spectral interpretation.

F8 F at C-8 H7 H at C-7 F8->H7 ³J(HF) H6 H at C-6 F8->H6 ⁴J(HF) C8 C-8 F8->C8 ¹J(CF) C7 C-7 F8->C7 ²J(CF) C8a C-8a F8->C8a ²J(CF) CF3 CF₃ at C-2 C2 C-2 CF3->C2 ²J(CF) C3 C-3 CF3->C3 ³J(CF) H3 H-3 CF3->H3 ⁵J(HF) (often unresolved)

References

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pathway of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline using ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS: 31009-31-1), a fluorinated quinoline derivative of significant interest in pharmaceutical and medicinal chemistry. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we detail the characteristic fragmentation pathways in both positive and negative ionization modes. Key fragmentation channels include the neutral losses of carbon monoxide (CO), hydrogen fluoride (HF), and water (H₂O), which are diagnostic for the 4-quinolone core structure and its fluoro-substituents. This application note establishes a robust analytical protocol for the unambiguous identification and structural confirmation of this compound, providing researchers and drug development professionals with a foundational methodology for characterizing this important class of molecules.

Introduction

This compound is a heterocyclic compound featuring a quinoline core scaffold, which is a privileged structure in drug discovery. The presence of both a fluorine atom and a trifluoromethyl group can significantly enhance metabolic stability, membrane permeability, and binding affinity. As such, this molecule and its analogues are valuable intermediates in the synthesis of novel therapeutic agents.

Accurate structural characterization is a cornerstone of chemical and pharmaceutical development. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for this purpose, as it is a soft ionization method that typically keeps the molecule intact, providing a clear determination of its molecular weight.[1] When coupled with tandem mass spectrometry (MS/MS), it allows for controlled fragmentation, generating a unique "fingerprint" that provides deep structural insights.[2]

This guide offers a detailed examination of the fragmentation patterns of this compound. We will explore its behavior under both positive and negative ionization conditions and provide a validated, step-by-step protocol for its analysis using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Theoretical Fragmentation Analysis

The fragmentation of this compound is largely dictated by its core structure and the influence of its functional groups. A critical aspect of its chemistry is the keto-enol tautomerism between the 4-hydroxyquinoline (enol) form and the 8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one (keto) form.[3][4][5] In the gas phase, the keto tautomer is often more stable and dictates the subsequent fragmentation pathways.

Compound Details:

  • Molecular Formula: C₁₀H₅F₄NO

  • Monoisotopic Mass: 231.0256 u

  • Structure & Tautomerism: Keto-enol tautomerism of the target compound (Image depicting the equilibrium between the 4-hydroxyquinoline and 4-quinolone forms)

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

In positive ion mode, the molecule is expected to protonate, forming the precursor ion [M+H]⁺ at m/z 232.0334. Protonation is likely to occur at the carbonyl oxygen of the more stable keto tautomer or the heterocyclic nitrogen atom.[6] Subsequent fragmentation via Collision-Induced Dissociation (CID) is predicted to follow several key pathways:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of 4-quinolones and related cyclic ketones, leading to a stable product ion.[7][8]

  • Loss of Water (H₂O): Elimination of water is a common pathway for molecules containing hydroxyl groups.

  • Loss of Hydrogen Fluoride (HF): The presence of the fluorine atom at the 8-position facilitates the neutral loss of HF (20 Da).[8]

  • Loss of Trifluoromethyl Radical (·CF₃): While less common for even-electron species in low-energy CID, the loss of the ·CF₃ radical is a potential pathway for trifluoromethylated compounds.[9]

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

In negative ion mode, the acidic proton of the hydroxyl group is lost, forming the precursor ion [M-H]⁻ at m/z 230.0178. The resulting anion can undergo fragmentation through distinct pathways:

  • Loss of Carbon Monoxide (CO): Similar to the positive mode, the loss of CO from the quinolone ring is a highly probable event.

  • Loss of Difluorocarbene (:CF₂): A rearrangement can lead to the elimination of neutral difluorocarbene.

  • Decarboxylation-like Rearrangements: Complex rearrangements may occur, leading to fragmentation of the heterocyclic ring.

Experimental Protocol

This protocol provides a self-validating methodology for the analysis of this compound on a standard LC-Q-TOF MS system.

Materials and Reagents
  • This compound (≥98% purity)

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (≥99%)

  • Ammonium Hydroxide (~25% in water)

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) methanol:water. This solution is suitable for direct infusion or LC-MS analysis.

    • Rationale: A 1 µg/mL concentration is typically sufficient to generate a strong signal on modern ESI-MS instruments without causing detector saturation.

Instrumentation
  • LC System: UPLC or HPLC system capable of delivering stable gradients.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.[10][11]

Workflow Overview

The overall experimental process is designed to ensure robust and reproducible data acquisition for structural elucidation.

Caption: High-level workflow from sample preparation to data analysis.

Mass Spectrometry Parameters

The following tables outline the recommended starting parameters for a generic Q-TOF instrument. These should be optimized for the specific instrument in use.[12][13]

Table 1: ESI-MS Parameters for Positive and Negative Ion Modes

ParameterPositive Ion ModeNegative Ion ModeRationale
Ionization Mode ESI+ESI-To generate protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.[14]
Capillary Voltage 3.5 kV-3.0 kVOptimal voltage to create a stable electrospray and promote efficient ionization.
Sampling Cone 30 V30 VLow voltage to minimize in-source fragmentation and preserve the precursor ion.
Source Temp. 120 °C120 °CFacilitates desolvation of droplets without causing thermal degradation.
Desolvation Temp. 350 °C350 °CEnsures complete solvent evaporation prior to the ion entering the mass analyzer.
Nebulizer Gas Nitrogen, 6 BarNitrogen, 6 BarAssists in droplet formation.
Drying Gas Nitrogen, 10 L/minNitrogen, 10 L/minAids in solvent evaporation from the charged droplets.
MS Scan Range m/z 50 - 500m/z 50 - 500Broad enough to capture the precursor ion and all expected fragments.
Mobile Phase Additive 0.1% Formic Acid0.1% Ammonium HydroxidePromotes protonation in positive mode and deprotonation in negative mode.[14]

Table 2: MS/MS Fragmentation Parameters

ParameterSettingRationale
Precursor Ion m/z 232.03 (Pos) / 230.02 (Neg)Isolation of the monoisotopic peak of the compound of interest.
Isolation Window ± 1.0 DaEnsures specific selection of the precursor ion without isotopic interference.
Collision Gas ArgonInert gas commonly used for efficient collision-induced dissociation.
Collision Energy Ramped 10 - 40 eVA ramped energy allows for observation of low-energy (stable fragments) and high-energy (complete fragmentation) pathways.

Data Analysis and Predicted Fragmentation Pathways

Based on the theoretical analysis and established fragmentation rules for related compounds, the following product ions are anticipated.

Table 3: Predicted Major Fragment Ions

Ion ModePrecursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Formula of Fragment
Positive 232.0334212.0229HF (20.01)C₁₀H₅F₃NO⁺
204.0378CO (27.99)C₉H₅F₄N⁺
184.0273HF + CO (48.00)C₉H₄F₃N⁺
Negative 230.0178202.0222CO (27.99)C₉H₄F₄N⁻
182.0117CO + HF (48.00)C₉H₃F₃N⁻

Proposed Fragmentation Diagram (Positive Ion Mode)

Caption: Key fragmentation pathways for [M+H]⁺ of this compound.

Proposed Fragmentation Diagram (Negative Ion Mode)

Caption: Primary fragmentation pathway for [M-H]⁻ of this compound.

Conclusion

The mass spectrometric behavior of this compound has been systematically investigated. The fragmentation patterns are highly characteristic, driven by the stable 4-quinolone core and the influence of the fluoro-substituents. In positive ion mode, the primary losses of CO and HF, both individually and sequentially, provide definitive structural information. Similarly, the loss of CO in negative ion mode is a key diagnostic marker. The detailed protocol and predicted fragmentation pathways presented in this application note serve as a robust framework for the identification and structural elucidation of this compound and its derivatives in various research and development settings. This methodology ensures high confidence in analytical results, which is critical for advancing drug discovery programs.

References

Application Note: 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline as a "Turn-On" Fluorescent Probe for High-Contrast Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Foundational Principles and Probe Rationale

Fluorescent bio-imaging has become an indispensable, non-invasive tool in molecular biology, cellular immunology, and oncology, offering high spatiotemporal resolution and sensitivity.[1][2][3][4] Small-molecule fluorescent probes, in particular, provide significant advantages over protein-based reporters due to their non-invasive size, rapid response times, and amenability to rational design and synthesis.[5][6][7]

Within the diverse landscape of fluorophores, the quinoline scaffold stands out as a "privileged" structure.[4][8] Its rigid, aromatic framework is conducive to strong fluorescence, and it can be readily functionalized to create probes for a vast array of biological targets, including metal ions, pH, and reactive oxygen species.[6][8][9]

This document details the application of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (hereafter referred to as F-TFHQ), a specialized quinoline derivative engineered for high-performance bioimaging. Its unique structure combines several key features:

  • The 8-Hydroxyquinoline (8-HQ) Core: This moiety is a classic and potent metal ion chelator. In its unbound state, the fluorescence of 8-HQ is often suppressed due to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl group and the ring nitrogen.[10]

  • The 2-(Trifluoromethyl) Group: This powerful electron-withdrawing group enhances the stability and lipophilicity of the molecule, which can improve cell membrane permeability and resistance to metabolic degradation.[11][12]

  • The 8-Fluoro Group: Fluorine substitution can further modulate the electronic properties and photostability of the probe.

The convergence of these features positions F-TFHQ as an excellent candidate for a "turn-on" fluorescent sensor , primarily through a mechanism of Chelation-Enhanced Fluorescence (CHEF).[8][13] Upon chelation with a target metal ion, the ESIPT pathway is blocked, and the molecule becomes more rigid. This conformational restriction dramatically reduces non-radiative energy loss and "unlocks" a highly fluorescent state, leading to a strong signal against a dark background.[10][13]

CHEF_Mechanism cluster_0 Probe State cluster_1 Fluorescence Output Probe F-TFHQ (Free Probe) - 8-OH group free - ESIPT active - Flexible conformation Complex F-TFHQ-Metal Complex - 8-OH group chelated - ESIPT blocked - Rigid conformation Probe->Complex + Target Metal Ion Low_F Low / Quenched Fluorescence Probe->Low_F Non-Radiative Decay High_F High / 'Turn-On' Fluorescence Complex->High_F Radiative Decay (Fluorescence)

Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Section 2: Probe Characteristics and Applications

Key Advantages of F-TFHQ
  • High Signal-to-Background Ratio: The "turn-on" nature of the probe ensures that fluorescence is generated primarily in the presence of the target analyte, minimizing background noise and enhancing image contrast.

  • Excellent Photostability: Fluorinated aromatic compounds often exhibit superior resistance to photobleaching, allowing for longer imaging experiments and time-lapse studies.[1][3]

  • Enhanced Cellular Uptake: The lipophilicity imparted by the trifluoromethyl group is expected to facilitate passive diffusion across the cell membrane.[11][12]

  • Chemical Versatility: The F-TFHQ scaffold serves not only as a probe but also as a key intermediate in the synthesis of pharmaceuticals, particularly antimicrobial agents, highlighting its stability and utility in broader drug development contexts.[11][14]

Primary Applications
  • Live-Cell Imaging of Metal Ions: The 8-HQ core is well-established for detecting biologically relevant metal ions. F-TFHQ is a prime candidate for developing sensors for ions like Zn²⁺, Al³⁺, or Fe³⁺, whose homeostasis is critical for cellular function and is often dysregulated in disease states.[10][15][16][17]

  • Environmental Monitoring: The probe's chelating ability can be harnessed for the detection of heavy metal pollutants in environmental samples.[11]

  • Pharmaceutical Research: Beyond its use as a probe, F-TFHQ is a valuable building block in medicinal chemistry for creating novel therapeutics.[11][18]

Physicochemical and Spectral Properties

The following table summarizes the known and expected properties of F-TFHQ. Note that specific photophysical parameters must be determined empirically for each experimental condition.

PropertyValue / Expected RangeSource / Rationale
Molecular Formula C₁₀H₅F₄NO[19][20][21]
Molecular Weight 231.15 g/mol [19][20][21]
CAS Number 31009-31-1[19][20][21]
Physical Form White to off-white powder/crystals[21]
Solubility Soluble in DMSO, DMF, MethanolCommon for organic fluorophores
Excitation Max (λex) ~360 - 410 nm (Post-chelation)Inferred from 8-HQ derivatives
Emission Max (λem) ~450 - 550 nm (Post-chelation)Inferred from 8-HQ derivatives[22]
Stokes Shift > 50 nmExpected for quinoline scaffolds[22]
Quantum Yield (Φf) Low (<0.1) in free form; High (>0.5) in complexed formCharacteristic of CHEF mechanism
Storage Store at 0-8 °C, desiccated, protected from light[11]

Section 3: Experimental Protocols

Protocol 1: Preparation of Probe Stock Solution

Causality: A concentrated, stable stock solution in an anhydrous organic solvent like DMSO is critical to prevent premature aggregation or degradation and to ensure accurate final dilutions in aqueous buffers or cell media.

  • Weighing: Accurately weigh out 1-2 mg of F-TFHQ powder in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 1-10 mM. For example, to make a 5 mM stock from 1 mg of F-TFHQ (MW = 231.15), add 86.5 µL of DMSO.

  • Solubilization: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles. Store at -20°C, protected from light and moisture. The stock is typically stable for several months under these conditions.

Protocol 2: In Vitro Spectrofluorimetric Analysis and Analyte Titration

Causality: This protocol is essential to validate the probe's response to the target analyte, determine its sensitivity and selectivity, and identify the optimal excitation/emission wavelengths for microscopy.

  • Buffer Preparation: Prepare a suitable aqueous buffer (e.g., 10 mM HEPES, pH 7.4, or PBS). The buffer should be free of contaminating metal ions.

  • Working Solution: Dilute the F-TFHQ stock solution into the buffer to a final concentration of 1-10 µM.

  • Baseline Spectrum: Transfer the working solution to a quartz cuvette. Record the baseline fluorescence emission spectrum using a spectrofluorometer. Scan a broad range (e.g., 400-700 nm) while exciting at the predicted λex (e.g., 375 nm). The signal should be very low.

  • Analyte Titration: Prepare a concentrated stock solution of the target metal ion salt (e.g., 10 mM ZnCl₂ in deionized water).

  • Incremental Addition: Add small aliquots of the metal ion stock solution to the cuvette (e.g., 0.2-1.0 µL at a time), mixing gently after each addition.

  • Spectrum Recording: After each addition, allow the solution to equilibrate for 1-2 minutes and record the new fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This will reveal the "turn-on" response and can be used to calculate the detection limit and binding constant.

  • Selectivity Test (Crucial): Repeat the titration process with a range of other biologically relevant cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) to confirm that the fluorescence response is selective for the target ion.

Protocol 3: Live-Cell Imaging Workflow

Causality: This protocol applies the probe to a biological system to visualize the intracellular distribution of the target analyte. Each step is optimized to ensure cell viability and a robust fluorescence signal.

Live_Cell_Workflow cluster_workflow Live-Cell Imaging Protocol A 1. Cell Seeding Seed cells (e.g., HeLa) on glass-bottom dishes. Allow to adhere. B 2. Probe Loading Incubate cells with 1-10 µM F-TFHQ in media for 15-30 min at 37°C. A->B C 3. Wash Step Wash 2-3 times with warm PBS or media to remove extracellular probe. B->C D 4. Analyte Treatment (Optional) Treat cells with target analyte (e.g., ZnCl₂) or an appropriate stimulus. C->D E 5. Imaging Image using a confocal microscope. Excite at ~375 nm, collect emission at ~510 nm. D->E F 6. Data Analysis Quantify fluorescence intensity in Regions of Interest (ROIs). E->F

Figure 2: Step-by-step workflow for live-cell imaging with F-TFHQ.

Detailed Steps:

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) onto glass-bottom confocal dishes or chamber slides.[8][15] Culture until they reach 60-80% confluency.

  • Probe Loading:

    • Prepare a loading medium by diluting the F-TFHQ DMSO stock into serum-free cell culture medium to a final concentration of 1-10 µM.

    • Remove the old medium from the cells and replace it with the loading medium.

    • Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the loading medium.

    • Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or complete culture medium to remove any excess extracellular probe.

    • Add fresh, pre-warmed complete medium to the cells.

  • Analyte Stimulation (If applicable):

    • To visualize an influx or release of the target ion, establish a baseline image first.

    • Then, treat the cells with the desired stimulus. For example, to increase intracellular zinc, add a solution of ZnCl₂ (e.g., 10-50 µM final concentration) supplemented with a zinc ionophore like pyrithione.

  • Image Acquisition:

    • Transfer the dish to the stage of a confocal laser scanning microscope.

    • Set the excitation wavelength based on your in vitro characterization (e.g., 405 nm laser line).

    • Set the emission detection window to capture the peak fluorescence (e.g., 480-580 nm).

    • Adjust laser power and detector gain to obtain a clear image with minimal phototoxicity.

    • Acquire images of your control (probe only) and experimental (probe + analyte) groups.

Section 4: Data Interpretation and Troubleshooting

Data Analysis:

  • Qualitative: Observe the localization and change in brightness of the fluorescence signal within the cells. A successful experiment will show a marked increase in fluorescence intensity in treated cells compared to controls.

  • Quantitative: Use image analysis software (e.g., ImageJ/Fiji) to define Regions of Interest (ROIs) over individual cells or subcellular compartments. Measure the mean fluorescence intensity within these ROIs and perform statistical analysis.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
No/Weak Signal 1. Probe concentration too low.2. Incubation time too short.3. Target analyte concentration is below the detection limit.4. Incorrect microscope filter/laser settings.1. Increase probe concentration (e.g., up to 20 µM).2. Increase incubation time (e.g., up to 60 min).3. Verify analyte concentration or use a positive control.4. Double-check that excitation/emission settings match the probe's spectral properties.
High Background 1. Incomplete washing of extracellular probe.2. Probe aggregation at high concentrations.3. Autofluorescence from cell media (e.g., phenol red, riboflavin).1. Perform an additional wash step.2. Lower the probe loading concentration.3. Use phenol red-free, serum-free media for loading and imaging.
Cell Toxicity/Death 1. Probe concentration too high.2. High DMSO concentration in final dilution.3. Phototoxicity from excessive laser exposure.1. Perform a dose-response curve to find the optimal, non-toxic concentration.2. Ensure the final DMSO concentration is <0.5%.3. Reduce laser power, decrease exposure time, or use a more sensitive detector.

References

Application Notes and Protocols for Antimicrobial Susibility Testing of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of a Novel Fluorinated Quinoline

The relentless evolution of antimicrobial resistance necessitates a robust pipeline of novel chemical entities with potent and diverse mechanisms of action. Among these, quinoline derivatives have historically formed a cornerstone of anti-infective therapy.[1] 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a synthetic compound that merges the established antimicrobial scaffold of the quinoline ring with the bio-potentiating effects of fluorine and trifluoromethyl substitutions. These modifications are known to enhance metabolic stability, membrane permeability, and target engagement, making this compound a compelling candidate for further investigation.[2]

This guide provides a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound. As a senior application scientist, the aim is to equip researchers, drug development professionals, and clinical microbiologists with the necessary tools to accurately evaluate the in vitro efficacy of this compound against a broad spectrum of microbial pathogens. The methodologies described herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and cross-laboratory reproducibility.

Physicochemical Properties and Handling

A thorough understanding of the test article's properties is foundational to reliable AST.

PropertyValueSource
Molecular Formula C₁₀H₅F₄NO--INVALID-LINK--
Molecular Weight 231.15 g/mol --INVALID-LINK--
Appearance White to off-white powder/crystals--INVALID-LINK--
Storage Store at room temperature in an inert atmosphere.--INVALID-LINK--

Solubility: Due to its hydrophobicity, this compound exhibits low aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is imperative that the final concentration of DMSO in the assay does not exceed 1% (v/v) to prevent any intrinsic antimicrobial or synergistic effects.

Presumed Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics traditionally exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA cleavage complex, quinolones inhibit the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death. The fluorine atom at the C-8 position and the trifluoromethyl group at C-2 of this compound are anticipated to enhance the binding affinity to these target enzymes.

Quinoline_MoA Compound 8-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline Gyrase DNA Gyrase (Gram-negative) Compound->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) Compound->TopoIV Inhibits ReplicationFork Bacterial DNA Replication Fork Gyrase->ReplicationFork Relaxes Supercoils DSB Double-Strand Breaks Gyrase->DSB Stabilizes Cleavage Complex TopoIV->ReplicationFork Decatenates Chromosomes TopoIV->DSB Stabilizes Cleavage Complex CellDeath Bacterial Cell Death DSB->CellDeath Induces Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Compound Stock in DMSO SerialDilute Perform 2-fold Serial Dilution of Compound Stock->SerialDilute Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Plate Dispense CAMHB in 96-well plate Plate->SerialDilute SerialDilute->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DiskPrep Impregnate Sterile Disks with Compound ApplyDisk Apply Impregnated Disk to Agar Surface DiskPrep->ApplyDisk Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Lawn Create Bacterial Lawn on MHA Plate Inoculum->Lawn Lawn->ApplyDisk Incubate Incubate at 37°C for 16-24 hours ApplyDisk->Incubate MeasureZone Measure Zone of Inhibition (in mm) Incubate->MeasureZone

References

Application Notes and Protocols for Determining the Cytotoxicity of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential and a Critical Assessment of a Novel Quinoline Derivative

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer properties.[1] The compound 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS: 31009-31-1) is a fluorinated quinoline derivative with unique structural features that suggest significant potential in pharmaceutical research and development.[1] The incorporation of a trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved biological activity.[1] Given these characteristics, it is imperative to evaluate the cytotoxic potential of this compound as a critical step in the drug discovery process.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro cytotoxicity of this compound. We will detail a robust protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for quantifying cellular metabolic activity as an indicator of cell viability.[2] This guide will not only provide a step-by-step methodology but also delve into the rationale behind experimental choices, data interpretation, and troubleshooting common challenges associated with testing quinoline derivatives.

Compound Profile: this compound

A thorough understanding of the test compound is fundamental to designing a successful cytotoxicity study.

PropertyValueSource
CAS Number 31009-31-1[1][3][4]
Molecular Formula C₁₀H₅F₄NO[4]
Molecular Weight 231.15 g/mol [4][5]
Physical Form White to off-white powder or crystals[3]
Purity ≥ 98%[3]
Storage Conditions Store at 0-8°C in an inert atmosphere.[1][3]

Principle of the MTT Cytotoxicity Assay

The MTT assay is a quantitative and reliable method to assess cell viability.[2] The core principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. This conversion is carried out by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[2]

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Formazan Purple Formazan (Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenases MTT Yellow Tetrazolium Salt (MTT) (Water-Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT assay.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the reliability of the results.

I. Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. Examples include:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)

    • HCT-116 (Colon carcinoma)

    • HeLa (Cervical adenocarcinoma)

  • Compound: this compound (CAS: 31009-31-1)

  • Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: For detachment of adherent cells.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize and store at -20°C, protected from light.[7]

  • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO) or 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[8]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 570 nm.

II. Experimental Workflow

Caption: Experimental workflow for the MTT cytotoxicity assay.

III. Detailed Procedure

1. Compound Stock Solution Preparation:

  • Rationale: Due to the hydrophobic nature of many quinoline derivatives, a high-concentration stock solution in an organic solvent is necessary. DMSO is the most common choice.

  • Procedure:

    • Accurately weigh the required amount of this compound.

    • Dissolve in 100% sterile-filtered DMSO to prepare a 10 mM stock solution.[9]

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]

2. Cell Seeding:

  • Rationale: A uniform cell number across all wells is critical for reproducible results. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the logarithmic growth phase at the time of compound addition.

  • Procedure:

    • Harvest cells from culture flasks and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density in pre-warmed complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[7]

3. Compound Treatment:

  • Rationale: A serial dilution of the compound is necessary to determine the dose-dependent cytotoxic effect and to calculate the IC₅₀ value. It is crucial to include appropriate controls.

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Important: The final DMSO concentration in all wells (including the vehicle control) should be kept constant and non-toxic, typically ≤ 0.5%.[10]

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the medium containing the various compound concentrations to the respective wells.

    • Plate Layout (Example):

      • Test Wells: Cells + Medium with different concentrations of the compound.

      • Vehicle Control: Cells + Medium with the same concentration of DMSO as the highest compound concentration.

      • Untreated Control (Positive Control): Cells + Medium only.

      • Blank Control (Background): Medium only (no cells).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

4. MTT Incubation and Formazan Solubilization:

  • Rationale: This step allows viable cells to metabolize MTT into formazan crystals. The subsequent solubilization step is necessary to quantify the amount of formazan produced.

  • Procedure:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C. A purple precipitate should be visible in the wells with viable cells.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[8]

5. Absorbance Measurement:

  • Procedure:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • It is recommended to use a reference wavelength of 630 nm to reduce background noise.

Data Analysis and Interpretation

  • Correct for Background Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percentage of Cell Viability:

    • Cell Viability (%) = [(Absorbance of Test Well) / (Absorbance of Vehicle Control Well)] x 100

  • Determine the IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to fit the dose-response curve and calculate the IC₅₀ value.

Trustworthiness: A Self-Validating System and Troubleshooting

The integrity of your results relies on a well-designed experiment with appropriate controls and an awareness of potential pitfalls.

Key Controls and Their Purpose
ControlCompositionPurpose
Untreated Control Cells + Culture MediumRepresents 100% cell viability.
Vehicle Control Cells + Medium + DMSOAssesses the effect of the solvent on cell viability.
Blank Control Medium onlyMeasures background absorbance of the medium and MTT.
Positive Control Cells + Known Cytotoxic Agent (e.g., Doxorubicin)Confirms the assay is working and cells are responsive to cytotoxic agents.
Troubleshooting Common Issues
IssuePotential CauseTroubleshooting Steps
Compound Precipitation in Media The compound's low aqueous solubility is exceeded when the DMSO stock is diluted.[9]- Prepare a higher concentration stock solution in DMSO to reduce the volume added to the media. - Pre-warm the culture medium to 37°C before adding the compound. - Perform a stepwise dilution: first dilute the stock in a small volume of media, then add to the final culture volume.
High Background Absorbance - Contamination of reagents or cultures. - Phenol red in the medium can interfere.- Use sterile techniques and fresh reagents. - Use a medium without phenol red for the assay.
Inconsistent Results Between Replicates - Uneven cell seeding. - Inaccurate pipetting. - Incomplete formazan solubilization.- Ensure a homogenous single-cell suspension before plating. - Use calibrated pipettes and consistent technique. - Ensure complete dissolution of formazan crystals by shaking the plate thoroughly.[6]
Compound Interference with MTT Assay - The compound may have reducing properties that convert MTT to formazan non-enzymatically. - The compound's color may interfere with absorbance readings.- Run a control with the compound in cell-free medium to check for direct MTT reduction. - If interference is suspected, consider an alternative cytotoxicity assay (e.g., LDH release or ATP-based assays).

Conclusion

This application note provides a detailed and robust protocol for assessing the cytotoxicity of this compound. By adhering to the outlined procedures, incorporating the necessary controls, and being mindful of potential challenges, researchers can generate reliable and reproducible data. This is a crucial first step in elucidating the therapeutic potential of this promising quinoline derivative and advancing its journey in the drug discovery pipeline.

References

Application Notes and Protocols for 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anti-cancer properties.[1][2][3] These compounds exert their anti-neoplastic effects through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, and interfering with crucial tumor-growth signaling pathways.[1][2] Specifically, quinoline-based agents have been shown to target topoisomerase enzymes, tyrosine kinases, and DNA replication processes, making them a fertile ground for the development of novel cancer therapeutics.[1][2][3] 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential as an anti-cancer agent due to its structural similarity to other biologically active quinoline compounds. This document provides a comprehensive guide to the in vitro evaluation of this compound, detailing its hypothesized mechanism of action and providing step-by-step protocols for its assessment.

Hypothesized Mechanism of Action

Based on the known activities of similar quinoline derivatives, this compound is hypothesized to exert its anti-cancer effects by modulating key signaling pathways that are frequently dysregulated in cancer. These include the PI3K/Akt, NF-κB, and STAT3 pathways, which are central regulators of cell survival, proliferation, and inflammation.[4][5][6][7]

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival.[8][9] Its aberrant activation is a common event in many cancers, contributing to tumorigenesis and drug resistance.[5][10] It is proposed that this compound may inhibit this pathway, leading to decreased cancer cell viability.

  • NF-κB Pathway: The NF-κB signaling cascade is a key regulator of inflammatory and immune responses.[7] Its dysregulation is linked to cancer development and progression by promoting cell proliferation and survival.[7][11] Inhibition of this pathway is a promising strategy for cancer therapy.[12][13]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, angiogenesis, and metastasis.[6][14][15] Aberrant STAT3 signaling is a hallmark of many human tumors, making it an attractive target for anti-cancer drug development.[4][16]

The following diagram illustrates the hypothesized interplay of these pathways and the potential intervention points for this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates IKK IKK Receptor->IKK Activates JAK JAK Receptor->JAK Activates Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival IkB IkB IKK->IkB Inhibits NFkB NFkB Proliferation Proliferation NFkB->Proliferation STAT3 STAT3 JAK->STAT3 Activates Apoptosis_Inhibition Apoptosis Inhibition STAT3->Apoptosis_Inhibition Compound This compound Compound->Akt Compound->NFkB Compound->STAT3

Caption: Hypothesized mechanism of this compound.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound. These assays are designed to assess its cytotoxicity, and its effects on apoptosis, cell cycle progression, and key signaling proteins.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)[18]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[18]

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[20]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-treated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

Cell LineIC50 (µM) after 48h
MCF-7 (Breast)Example: 12.5
A549 (Lung)Example: 18.2
PC-3 (Prostate)Example: 25.1
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes.[21][22]

Materials:

  • Cancer cells treated with this compound at its IC50 concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[22]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[21]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[21]

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Experimental_Workflow Start Cell Seeding & Treatment Assay1 MTT Assay (Viability) Start->Assay1 Assay2 Annexin V/PI Assay (Apoptosis) Start->Assay2 Assay3 Cell Cycle Analysis (Flow Cytometry) Start->Assay3 Assay4 Western Blot (Protein Expression) Start->Assay4 Data Data Analysis & Interpretation Assay1->Data Assay2->Data Assay3->Data Assay4->Data

Caption: In vitro experimental workflow.

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24]

Materials:

  • Cancer cells treated with this compound.

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24 hours and harvest approximately 1 x 10^6 cells.

  • Washing: Wash the cells with PBS.[25]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.[25]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the pellet in 50 µL of RNase A solution and 400 µL of PI solution.[25]

  • Incubation: Incubate for 5-10 minutes at room temperature.[25]

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events.[25]

Protocol 4: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt, NF-κB, and STAT3 pathways.[26][27]

Materials:

  • Cancer cells treated with this compound.

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[28]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[28]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[27]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[26]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26] After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The data generated from these studies will be crucial for guiding further preclinical development and ultimately, for translating this promising compound into a novel cancer therapy.

References

Application Notes and Protocols for 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Multifaceted Quinoline Derivative

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative poised for significant contributions to the field of material science.[1] Its unique molecular architecture, featuring a chelating 8-hydroxyquinoline core functionalized with both a fluorine atom and a trifluoromethyl group, imparts a desirable combination of photophysical, electronic, and chemical properties. The trifluoromethyl group enhances lipophilicity and stability, while the fluorine atom can influence intermolecular interactions and electronic properties.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the utilization of this promising compound in advanced materials.

The core of 8-hydroxyquinoline and its derivatives are renowned for their ability to form stable complexes with a wide range of metal ions. This chelating property is central to their application in various technologies, including Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensors.[1] The incorporation of fluorine and a trifluoromethyl group is anticipated to further modulate the emission wavelengths, quantum yields, and stability of the resulting materials, opening new avenues for the development of high-performance devices.

This guide will delve into the synthesis of this compound, followed by detailed protocols for its application in the fabrication of OLEDs and the development of fluorescent metal ion sensors. The underlying scientific principles and the rationale behind the experimental choices will be thoroughly discussed to provide a strong foundation for researchers to adapt and innovate upon these methodologies.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structural analogues and general principles of physical organic chemistry.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₅F₄NO[2]
Molecular Weight 231.15 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 111 °C[3]
Boiling Point (Predicted) 302.9 ± 37.0 °C[3]
pKa (Predicted) 6.40 ± 0.40[3]
Solubility Generally soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Inferred
Synthesis Protocol: A Generalized Approach

The synthesis of this compound can be achieved through a modified Conrad-Limpach or Gould-Jacobs reaction, which are common methods for quinoline synthesis. The following protocol is a generalized procedure based on established synthetic routes for similar compounds.

Reaction Scheme:

G reactant1 2-Fluoroaniline intermediate Ethyl 3-((2-fluorophenyl)amino)-4,4,4-trifluorobut-2-enoate reactant1->intermediate + reactant2 Ethyl 4,4,4-trifluoroacetoacetate reactant2->intermediate product This compound intermediate->product High-temperature cyclization

Caption: Generalized synthesis of this compound.

Materials:

  • 2-Fluoroaniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • Standard laboratory glassware for extraction and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 2-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate.

  • Solvent Addition: Add a high-boiling point solvent to the mixture. The volume should be sufficient to ensure proper mixing and heat transfer.

  • Heating and Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) and maintain it for several hours. This step facilitates the intramolecular cyclization to form the quinoline ring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Application in Organic Light-Emitting Diodes (OLEDs)

The 8-hydroxyquinoline moiety is a classic building block for electron-transporting and emissive materials in OLEDs. The fluorinated derivative, this compound, can be utilized as a ligand to form metal complexes (e.g., with aluminum (Alq₃), zinc (Znq₂), or magnesium (Mgq₂)) that serve as the emissive layer in an OLED device.

Protocol for the Synthesis of a Metal Complex (e.g., Al(III) complex)

Reaction Scheme:

G ligand This compound complex Tris(8-fluoro-2-(trifluoromethyl)quinolin-4-olato)aluminum(III) ligand->complex 3 equivalents metal_salt Aluminum isopropoxide metal_salt->complex 1 equivalent Reflux in Ethanol

Caption: Synthesis of the Al(III) complex of the target ligand.

Materials:

  • This compound

  • Aluminum isopropoxide

  • Anhydrous ethanol

  • Schlenk flask and line

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ligand Dissolution: In a Schlenk flask under an inert atmosphere, dissolve 3 equivalents of this compound in anhydrous ethanol.

  • Metal Salt Addition: To this solution, add 1 equivalent of aluminum isopropoxide.

  • Reaction: Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture to room temperature. The metal complex will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The complex can be further purified by sublimation if required for high-purity electronic applications.

Protocol for OLED Fabrication (Vapor Deposition)

This protocol outlines the fabrication of a simple multilayer OLED using thermal vapor deposition, a standard technique for producing high-performance devices.

Device Architecture: ITO / HTL / EML / ETL / Cathode

G cluster_0 OLED Fabrication Workflow sub ITO Substrate Cleaning htl HTL Deposition (e.g., NPB) sub->htl eml EML Deposition (Metal Complex) htl->eml etl ETL Deposition (e.g., Alq3) eml->etl cathode Cathode Deposition (LiF/Al) etl->cathode encap Encapsulation cathode->encap test Device Testing encap->test G start Prepare Stock Solutions (Ligand and Metal Ions) mix Mix Ligand and Metal Ion Solutions in Buffer start->mix measure Measure Fluorescence Spectrum mix->measure analyze Analyze Data (Fluorescence Enhancement, Selectivity) measure->analyze

References

Application Notes and Protocols: 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline as a Metal Ion Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for utilizing 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline as a fluorescent sensor for the detection of metal ions. This document details the underlying scientific principles, synthesis of the sensor molecule, and step-by-step protocols for its application in metal ion detection. While specific performance data for this exact molecule is an emerging area of research, the protocols and methodologies are grounded in established principles of quinoline-based chemosensors. This guide is intended to empower researchers to explore and validate the potential of this promising compound in their own laboratories.

Introduction: The Rationale for Quinoline-Based Fluorinated Sensors

Quinoline and its derivatives are a well-established class of fluorescent probes for the detection of a variety of analytes, including metal ions.[1] Their rigid, planar structure and the presence of heteroatoms (nitrogen and oxygen) make them excellent candidates for forming stable and specific complexes with metal ions.[2][3] The coordination of a metal ion to the quinoline moiety often results in a significant change in the molecule's photophysical properties, such as fluorescence enhancement or quenching, providing a measurable signal for detection.[1]

The subject of these notes, this compound, possesses unique structural features that are anticipated to enhance its performance as a metal ion sensor.[4] The trifluoromethyl group can improve the molecule's lipophilicity and biological activity, while the fluorine atom at the 8-position can modulate the electronic properties of the quinoline ring system, potentially influencing its selectivity and sensitivity towards specific metal ions.[4]

Disclaimer: The following protocols are based on established methodologies for analogous quinoline-based fluorescent sensors. The specific performance characteristics of this compound, such as its selectivity, sensitivity, and binding constants for various metal ions, should be determined experimentally.

Synthesis of this compound

A plausible synthetic route for this compound is adapted from the known synthesis of similar quinolinol derivatives.[5] The following is a generalized protocol that may require optimization.

Reaction Scheme:

G A 2-Fluoroaniline D This compound A->D B Ethyl 4,4,4-trifluoro-3-oxobutanoate B->D C Polyphosphoric acid (PPA) C->D Catalyst/Solvent Heat (e.g., 120-150 °C) G start Start prep_sensor Prepare Sensor Solution (e.g., 10 µM in buffer) start->prep_sensor add_metal Add Metal Ion Solution (e.g., 1-10 equivalents) prep_sensor->add_metal incubate Incubate (e.g., 5-10 min at RT) add_metal->incubate measure Measure Fluorescence Spectrum (Determine λex and λem) incubate->measure analyze Analyze Data (Plot Intensity vs. [Metal Ion]) measure->analyze end End analyze->end G start Start opt_sensor Optimize Geometry of Free Sensor start->opt_sensor opt_complex Optimize Geometry of Sensor-Metal Complex start->opt_complex calc_energy Calculate Binding Energy opt_sensor->calc_energy opt_complex->calc_energy analyze_orbitals Analyze Frontier Molecular Orbitals (HOMO/LUMO) calc_energy->analyze_orbitals td_dft Perform TD-DFT for Excited State Properties analyze_orbitals->td_dft correlate Correlate with Experimental Data td_dft->correlate end End correlate->end

References

Application Notes and Protocols: Formulation of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with potential applications in pharmaceutical research and development, including roles as an intermediate in the synthesis of novel therapeutic agents.[1][2] The presence of both a trifluoromethyl group and a fluorine atom suggests that the compound is likely lipophilic and exhibits poor aqueous solubility, a common challenge in drug development.[1] This characteristic can lead to low and variable oral bioavailability, complicating the interpretation of in vivo efficacy and toxicology studies.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of this compound for preclinical in vivo evaluation. We will explore various formulation strategies, from simple solutions and suspensions to more advanced lipid-based systems, with a focus on scientifically sound, step-by-step protocols. The causality behind experimental choices and the importance of thorough analytical validation are emphasized throughout.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of this compound is the critical first step in developing a viable in vivo formulation. Key parameters to determine include solubility in various vehicles, pKa, and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₅F₄NO[5][6]
Molecular Weight231.15 g/mol [5][6]
Physical FormWhite to off-white powder or crystals[5][6]
Melting Point111-117 °C[1][7]
Predicted pKa6.40 ± 0.40[7]
Protocol 1: Solubility Determination

Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable solvents and vehicles.

Materials:

  • This compound

  • Selection of GRAS (Generally Recognized As Safe) excipients (e.g., polyethylene glycol 400, propylene glycol, Tween 80, Solutol HS-15, corn oil, sesame oil)[3][8][9]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials, magnetic stirrer, and stir bars

  • Analytical balance

  • HPLC-UV system[10]

Procedure:

  • Add an excess amount of this compound to a known volume of each selected vehicle in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.[10][11]

Rationale: This protocol establishes a solubility profile that will guide the selection of an appropriate formulation strategy. Poor aqueous solubility will necessitate enabling formulations, such as co-solvent systems or lipid-based formulations.[4][12]

Formulation Strategies and Protocols

Based on the initial physicochemical characterization, a suitable formulation strategy can be selected. The following sections provide detailed protocols for common formulation approaches for poorly soluble compounds.

Strategy 1: Aqueous Suspension

A simple suspension is often the first approach for water-insoluble compounds, particularly for oral administration in early-stage studies.

Protocol 2: Preparation of a Micronized Suspension

Objective: To prepare a homogenous and stable aqueous suspension of this compound.

Materials:

  • This compound (micronized, if possible)

  • Wetting agent (e.g., 0.5% w/v Tween 80 or sodium lauryl sulfate)

  • Suspending agent (e.g., 0.5% w/v carboxymethyl cellulose or xanthan gum)

  • Purified water or PBS

Procedure:

  • If not already micronized, reduce the particle size of the compound using a mortar and pestle or other milling techniques to increase its surface area and dissolution rate.[3][12]

  • In a clean container, create a paste by adding a small amount of the vehicle containing the wetting agent to the micronized powder.

  • Gradually add the remaining vehicle containing the suspending agent while continuously stirring or homogenizing to form a uniform suspension.

  • Visually inspect for homogeneity and re-suspendability upon gentle shaking.

Rationale: Particle size reduction is crucial for improving the dissolution rate of poorly soluble drugs.[4] Wetting agents help to disperse the hydrophobic powder in the aqueous vehicle, while suspending agents increase viscosity to prevent rapid sedimentation.

Strategy 2: Co-Solvent Solution

For compounds with moderate solubility in organic solvents, a co-solvent system can be employed to create a solution for oral or parenteral administration.

Protocol 3: Development of a Co-Solvent Formulation

Objective: To prepare a clear, stable solution of this compound using a co-solvent system.

Materials:

  • This compound

  • GRAS co-solvents (e.g., polyethylene glycol 400, propylene glycol, ethanol)[13][14]

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Saline or water for injection

Procedure:

  • Dissolve the required amount of this compound in the selected co-solvent or a blend of co-solvents. Gentle heating or sonication may be used to facilitate dissolution.

  • If necessary, add a surfactant to improve solubility and prevent precipitation upon dilution with aqueous media.[3]

  • Slowly add saline or water for injection to the desired final volume, observing for any signs of precipitation.

  • Filter the final solution through a 0.22 µm filter for sterilization if intended for parenteral administration.

Rationale: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds. The choice of co-solvents and their concentrations must be carefully considered to avoid toxicity in the animal model.

Strategy 3: Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)

For highly lipophilic compounds, lipid-based formulations like SEDDS can significantly enhance oral bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract.[15]

Protocol 4: Preparation of a SEDDS Formulation

Objective: To formulate this compound in a self-emulsifying system for oral administration.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides like Capryol 90)

  • Surfactant (e.g., Cremophor EL, Tween 80)[3]

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Procedure:

  • Determine the solubility of the compound in various oils, surfactants, and co-solvents.

  • Based on solubility data, construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

  • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

  • Dissolve the compound in the oil phase, followed by the addition of the surfactant and co-surfactant.

  • Vortex the mixture until a clear and homogenous solution is formed.

  • Evaluate the self-emulsification properties by adding a small volume of the SEDDS formulation to water and observing the formation of a fine emulsion.

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[15] This spontaneous emulsification facilitates drug dissolution and absorption.

Formulation Characterization and Stability Testing

Once a formulation is prepared, it is essential to characterize it and assess its stability to ensure consistent dosing and reliable in vivo data.[16][17][18]

Table 2: Key Characterization and Stability Tests

TestPurposeMethod
Appearance Visual inspection for clarity (solutions), homogeneity (suspensions), and phase separation (emulsions).Visual observation against a black and white background.
pH Measurement To ensure the pH is within a physiologically acceptable range.Calibrated pH meter.
Particle Size Analysis To determine the particle size distribution of suspensions.Laser diffraction or dynamic light scattering.
Drug Content and Uniformity To verify the concentration of the active pharmaceutical ingredient (API) and ensure consistent dosing.Validated HPLC-UV method.[10]
Stability Assessment To determine the shelf-life of the formulation under different storage conditions (e.g., refrigerated, room temperature).[19][20]Store aliquots of the formulation at specified conditions and analyze for drug content, appearance, and other relevant parameters at predetermined time points.

Visualizations

Formulation Decision Workflow

FormulationDecision A Start: Characterize Physicochemical Properties (Solubility, pKa) B Is aqueous solubility > desired dose? A->B C Simple Aqueous Solution B->C Yes D Is compound soluble in GRAS co-solvents? B->D No I Final Formulation Characterization & Stability Testing C->I E Co-solvent Formulation D->E Yes F Is compound soluble in oils? D->F No E->I G Lipid-Based Formulation (SEDDS) F->G Yes H Aqueous Suspension F->H No G->I H->I

Caption: Decision tree for selecting a suitable formulation strategy.

Experimental Workflow for Formulation Development

ExperimentalWorkflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Validation A API Characterization (Solubility, Stability) B Select Formulation Strategy (Solution, Suspension, SEDDS) A->B C Prepare Trial Formulations B->C D Characterize Formulations (Appearance, pH, Particle Size) C->D E Stability Studies (Accelerated & Real-time) D->E F Analytical Method Validation (HPLC) D->F G Optimized Formulation for In Vivo Studies E->G F->G

Caption: A systematic workflow for formulation development and validation.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of a robust and reproducible formulation. Due to its likely poor aqueous solubility, a systematic approach starting with thorough physicochemical characterization is paramount. This guide provides a framework and detailed protocols for developing various formulation types, from simple suspensions to more complex co-solvent and lipid-based systems. By following these guidelines and implementing rigorous analytical and stability testing, researchers can ensure the delivery of a consistent and reliable dose, leading to more accurate and interpretable preclinical data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this highly functionalized quinoline derivative. As a key building block in pharmaceutical development, particularly for anti-infective and antiviral agents, its efficient synthesis is critical.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during its preparation via the Gould-Jacobs pathway.

The Primary Synthetic Pathway: An Overview

The most established and reliable method for constructing the this compound scaffold is the Gould-Jacobs reaction.[2][3] This pathway involves two primary stages:

  • Condensation: An initial reaction between an aniline (2-fluoroaniline) and a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate, ECF) to form an enamine intermediate.

  • Thermal Cyclization: A high-temperature, intramolecular cyclization of the enamine intermediate to form the final quinoline ring system.

While robust, this process is sensitive to reaction conditions, and several side reactions can significantly impact yield and purity.

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 2_fluoroaniline 2-Fluoroaniline Enamine Enamine Intermediate (Ethyl 3-((2-fluorophenyl)amino)-4,4,4-trifluorobut-2-enoate) 2_fluoroaniline->Enamine + ECF - H₂O ECF Ethyl 4,4,4-trifluoroacetoacetate ECF->Enamine Product This compound Enamine->Product High Temp (~250°C) - EtOH Side_Reactions Enamine Enamine Intermediate Product Desired Quinoline Product Enamine->Product Sufficient Heat (Correct Pathway) Incomplete Incomplete Cyclization (Recovered Enamine) Enamine->Incomplete Insufficient Heat (Low Temp / Short Time) Tar Decomposition / Tar Enamine->Tar Excessive Heat (High Temp / Long Time)

References

How to avoid Knorr product formation in Conrad-Limpach synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Conrad-Limpach synthesis, specifically focusing on strategies to avoid the formation of the undesired Knorr quinoline isomer. This document offers in-depth, field-proven insights into the reaction mechanism, critical process parameters, and optimized protocols.

Introduction: The Challenge of Selectivity in Quinolone Synthesis

The Conrad-Limpach synthesis, first reported in 1887, is a powerful and enduring method for synthesizing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomer).[1][2][3][4] The reaction proceeds by the condensation of an aromatic amine with a β-ketoester.[1][3] However, a competing reaction pathway, the Knorr quinoline synthesis, can occur under different conditions, leading to the formation of the isomeric 2-hydroxyquinoline.[1][3]

This guide addresses the central challenge of this synthesis: controlling the regioselectivity of the initial condensation step to exclusively favor the Conrad-Limpach product over the Knorr product. Understanding the principles of kinetic versus thermodynamic control is paramount to achieving high yields and product purity.

Core Mechanism: A Tale of Two Pathways

The crux of the selectivity issue lies in the two electrophilic sites of the β-ketoester: the ketone carbonyl and the ester carbonyl. The aniline nucleophile can attack either site, initiating two distinct reaction cascades.

The Conrad-Limpach pathway begins with the aniline attacking the more reactive keto group, typically under milder temperature conditions. This is the kinetically favored pathway.[1][4] The subsequent intermediate, a β-aminoacrylate (or Schiff base), then undergoes a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[1][5]

Conversely, the Knorr pathway involves the aniline attacking the less reactive but thermodynamically more stable ester group.[1][3] This reaction is favored at higher temperatures (e.g., ~140°C) and leads to a β-keto acid anilide intermediate, which then cyclizes to form the 2-hydroxyquinoline.[1]

G reactants Aniline + β-Ketoester CL_intermediate β-Aminoacrylate (Schiff Base Intermediate) reactants->CL_intermediate Kinetic Control Low Temp (e.g., RT) Acid Catalyst Knorr_intermediate β-Ketoanilide (Amide Intermediate) reactants->Knorr_intermediate Thermodynamic Control High Temp (~140 °C) cyclization Thermal Cyclization (~250 °C) CL_intermediate->cyclization Knorr_product 2-Hydroxyquinoline (Knorr Product) Knorr_intermediate->Knorr_product Cyclization CL_product 4-Hydroxyquinoline (Conrad-Limpach Product) cyclization->CL_product

Caption: Competing Conrad-Limpach and Knorr reaction pathways.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Conrad-Limpach synthesis in a question-and-answer format.

Question 1: My reaction is producing a significant amount of the 2-hydroxyquinoline (Knorr product). What is the primary cause?

Answer: The formation of the Knorr product is almost always due to the initial condensation reaction being run at too high a temperature. The attack on the ester carbonyl to form the β-ketoanilide intermediate is thermodynamically favored but requires more energy.[1][6] If your initial reaction step is heated, for instance to 140-160°C, you are promoting the Knorr pathway.[3]

Solution: The key is to separate the synthesis into two distinct temperature stages.

  • Condensation Step: Form the β-aminoacrylate intermediate under kinetic control. This should be done at a lower temperature, typically room temperature or with gentle warming, often with an acid catalyst.[1][6]

  • Cyclization Step: After the formation of the kinetic intermediate, the subsequent thermal cyclization must be performed at a very high temperature (~250 °C) to provide the activation energy for the ring-closing step.[1][5]

Question 2: What is the specific role of the acid catalyst, and is it always necessary?

Answer: An acid catalyst (commonly H₂SO₄ or HCl) is crucial for the initial condensation step.[1][7] Its primary role is to protonate the keto-carbonyl group of the β-ketoester. This protonation increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the aniline. The catalyst also facilitates the multiple keto-enol tautomerizations required throughout the mechanism.[1] While the reaction can proceed without a catalyst, it is often much slower and less efficient.

Question 3: I am struggling to reach the required ~250 °C for the cyclization step. What solvents are recommended?

Answer: The high-temperature requirement for the cyclization is a significant practical challenge. The solvent must be inert and have a very high boiling point.[8] Performing the reaction neat (without solvent) often leads to low yields (<30%).[1] The choice of solvent has a direct and dramatic impact on the reaction yield.

SolventBoiling Point (°C)General Outcome on YieldReference
None (Neat)-Moderate to Low (<30%)[7]
Mineral Oil>300High (up to 95%)[7]
Dowtherm A (Diphenyl ether/biphenyl)257High[8]
1,2,4-Trichlorobenzene214Useful alternative[8]
2-Nitrotoluene222Useful alternative[8]
Ethyl Benzoate212Moderate[8]

As the data shows, yields generally improve with higher-boiling solvents that can effectively transfer heat and maintain the required temperature for cyclization.[8] Mineral oil and Dowtherm A are the most common and effective choices.[7][9]

Question 4: Can this synthesis be performed as a one-pot procedure?

Answer: While a two-step procedure with isolation of the β-aminoacrylate intermediate offers the best control and highest selectivity, a one-pot modification is possible but requires careful execution. In such a procedure, the aniline and β-ketoester are first reacted at low temperature with a catalyst. Once that reaction is complete, a high-boiling solvent is added, and the temperature is slowly and carefully raised to ~250 °C. It is often beneficial to equip the apparatus with a distillation head during the heating phase to remove the water and alcohol formed, which helps drive the reaction to completion.[8] However, for ultimate purity, the two-step approach is recommended.

Optimized Experimental Protocols

The following protocols are designed to maximize the yield of the 4-hydroxyquinoline product while minimizing Knorr byproduct formation.

Protocol 1: Two-Step Conrad-Limpach Synthesis (Maximum Selectivity)

G cluster_0 Step 1: Kinetic Condensation cluster_1 Step 2: Thermal Cyclization a Mix Aniline (1 eq) & β-Ketoester (1 eq) b Add cat. H₂SO₄ a->b c Stir at RT for 1-2h b->c d Isolate Crude β-Aminoacrylate c->d e Pre-heat Mineral Oil to 250 °C d->e Transfer Intermediate f Add β-Aminoacrylate portion-wise e->f g Hold at 250 °C for 30-60 min f->g h Cool, Precipitate, Filter & Purify g->h

Caption: Workflow for the selective two-step Conrad-Limpach synthesis.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the substituted aniline (1.0 equiv.) and the β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv.).

  • To the stirred mixture, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours. The reaction is often mildly exothermic. The formation of water is a sign of progress.

  • (Optional but Recommended) Remove the water and resulting alcohol under reduced pressure to obtain the crude β-aminoacrylate intermediate, which is often a viscous oil or low-melting solid.[7] This step helps drive the equilibrium towards the product.

Step 2: High-Temperature Thermal Cyclization

  • In a separate, larger flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser (under an inert atmosphere, e.g., N₂), add the high-boiling solvent (e.g., mineral oil, ~10 mL per gram of aniline).

  • Heat the solvent to 250 °C with vigorous stirring.

  • Add the crude β-aminoacrylate intermediate from Step 1 to the hot solvent dropwise or in small portions. Be cautious as the elimination of alcohol can cause frothing.

  • Maintain the reaction temperature at 250 °C for 30-60 minutes after the addition is complete. Monitor the reaction's progress by TLC if feasible.

  • Allow the reaction mixture to cool to below 100 °C. The product often precipitates from the solvent upon cooling.

  • Add a non-polar solvent like hexanes or heptane to dilute the mineral oil and facilitate complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexanes to remove the residual high-boiling solvent, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

References

Technical Support Center: Synthesis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical fluorinated quinoline derivative, a key intermediate in the development of various pharmaceuticals.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis and improve your reaction yields.

The synthesis of 4-hydroxyquinoline derivatives is most commonly achieved through the Gould-Jacobs reaction.[2][3][4] This venerable yet powerful method involves the condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline core.[2][3] While effective, the high temperatures required for the cyclization step (often >250 °C) can lead to challenges such as product decomposition and the formation of intractable tars.[4][5]

This guide will focus on anticipating and resolving these common issues, providing you with the technical insights needed to achieve a successful and high-yielding synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound. The solutions provided are based on established principles of the Gould-Jacobs reaction and practical laboratory experience.

Issue Probable Cause(s) Recommended Solution(s)
Low to No Yield of Cyclized Product 1. Insufficient Temperature: The thermal cyclization (annulation) is a high-energy process requiring temperatures typically above 250 °C.[3][4] 2. Short Reaction Time: The reaction may not have been heated long enough for the cyclization to proceed to completion.[6] 3. Poor Heat Transfer: In larger scale reactions, inefficient stirring or uneven heating can create cold spots within the reaction vessel.[7]1. Verify and Increase Temperature: Ensure your heating apparatus (e.g., heating mantle, sand bath) and thermometer are calibrated. Gradually increase the temperature of the high-boiling solvent (e.g., Diphenyl ether, Dowtherm A) to the recommended range (250-260 °C).[3][4] 2. Extend Reaction Time & Monitor: Increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] 3. Improve Agitation & Consider Microwave: For larger batches, use an overhead stirrer to ensure efficient mixing.[7] Alternatively, microwave-assisted synthesis can provide rapid, uniform heating and has been shown to dramatically improve yields and reduce reaction times for this type of reaction.[3][6]
Formation of Dark, Tarry Byproducts 1. Thermal Decomposition: Prolonged exposure to very high temperatures can cause the starting materials, intermediate, or product to decompose.[4][5] 2. Oxidation: Air sensitivity at high temperatures can lead to oxidative side reactions.1. Optimize Temperature and Time: Find the "sweet spot" for temperature and reaction duration. Sometimes a slightly lower temperature for a longer period is more effective than a very high temperature for a short time.[5][6] 2. Use an Inert Atmosphere: Conduct the high-temperature cyclization step under a blanket of an inert gas like Nitrogen or Argon to minimize oxidative decomposition.[5]
Product is a Viscous Oil or Fails to Precipitate 1. Presence of Impurities: Residual high-boiling solvent (e.g., diphenyl ether) or other impurities can act as a eutectic mixture, preventing crystallization.[4][5] 2. Incomplete Reaction: A mixture of the intermediate and product can be difficult to solidify.1. Thorough Solvent Removal: After cooling, ensure the high-boiling solvent is removed as much as possible, potentially under high vacuum.[4] 2. Induce Crystallization: Add a non-polar solvent like hexanes or petroleum ether to the cooled reaction mixture to precipitate the crude product.[5] Trituration (stirring the oil with a non-polar solvent) can also be effective.[5] 3. Purification: If precipitation fails, purify the crude oil via column chromatography on silica gel.[5][8]
Regioselectivity Issues (Formation of Isomers) 1. Cyclization at the Wrong Position: When using an asymmetrically substituted aniline, cyclization can potentially occur at two different ortho positions.[4]1. Steric Hindrance: For the synthesis of the target molecule from 2-fluoro-6-(trifluoromethyl)aniline or similar precursors, cyclization is generally directed by steric factors. The bulky trifluoromethyl group should direct the cyclization away from its position. However, careful analysis of the product mixture (e.g., by NMR) is essential to confirm the regiochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gould-Jacobs reaction for this synthesis?

A1: The reaction proceeds in two main stages. First, the nucleophilic nitrogen of the aniline (2-fluoroaniline derivative) attacks the β-carbon of the malonic ester derivative (e.g., diethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate), followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate. The second stage is a high-temperature, 6-electron electrocyclization, which forms the quinoline ring system, followed by tautomerization to the more stable 4-hydroxy form.[2][3]

Q2: Why is a high-boiling solvent like diphenyl ether necessary for the cyclization step?

A2: The intramolecular cyclization step requires a significant amount of thermal energy to overcome the activation barrier.[3] High-boiling, inert solvents like diphenyl ether or Dowtherm A provide a stable medium that can reach and maintain the necessary temperatures (typically 250-260 °C) for the reaction to proceed efficiently.[4] Using such a solvent can increase cyclization yields to as high as 95%.[4]

Q3: Can I perform this reaction without a high-boiling solvent?

A3: While possible, it is challenging. Neat reactions (without solvent) require very precise temperature control to avoid charring. A more modern and effective alternative is microwave-assisted synthesis, which can achieve the necessary temperatures rapidly and uniformly, often leading to cleaner reactions, shorter times, and higher yields without the need for a high-boiling solvent.[6]

Q4: My final product seems to have a similar, but incorrect mass in the LC-MS, what could it be?

A4: One common issue in fluorinated compound synthesis is the presence of a "des-fluoro" impurity in the starting material.[7] If your 2-fluoroaniline starting material is contaminated with aniline, you will form 4-hydroxy-2-(trifluoromethyl)quinoline as a byproduct, which can be difficult to separate. Always check the purity of your starting materials by GC-MS or NMR before beginning the synthesis.[7]

Q5: What is the best way to purify the final product?

A5: After the reaction is complete and cooled, the product often precipitates from the high-boiling solvent.[3] This solid can be collected by filtration and washed with a non-polar solvent like cyclohexane or hexanes to remove residual solvent.[3][5] If the product is not pure enough after this step, recrystallization from a suitable solvent such as ethanol or acetic acid is a common and effective method.[5] For particularly stubborn impurities, column chromatography is a reliable alternative.[5]

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams illustrate the key pathways and logic.

Reaction_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Tautomerization Aniline 2-Fluoroaniline Derivative Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + Malonate, Heat (100-130°C) Malonate Trifluoromethylated Malonic Ester Derivative Cyclization 6-Electron Electrocyclization Intermediate->Cyclization High Temp (>250°C) - EtOH Product_Ester 4-Hydroxyquinoline-3-carboxylate Ester Cyclization->Product_Ester Final_Product This compound (Final Product) Product_Ester->Final_Product Tautomerization (Hydrolysis & Decarboxylation if needed)

Caption: The Gould-Jacobs reaction pathway for quinoline synthesis.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Temp Is Reaction Temp > 250°C? Start->Check_Temp Increase_Temp Increase Temperature & Monitor by TLC/LC-MS Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Success Yield Improved Increase_Temp->Success Increase_Time Extend Reaction Time & Monitor Check_Time->Increase_Time No Check_Purity Starting Material Purity Confirmed? Check_Time->Check_Purity Yes Increase_Time->Check_Purity Increase_Time->Success Purify_SM Re-purify Starting Materials Check_Purity->Purify_SM No Consider_MW Consider Microwave Synthesis Check_Purity->Consider_MW Yes Purify_SM->Consider_MW Consider_MW->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

High-Yield Experimental Protocol: Conventional High-Temperature Synthesis

This protocol describes a robust method for the synthesis of this compound using conventional heating.

Materials:

  • 2-Fluoroaniline (or appropriate substituted aniline)

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Diphenyl ether (high-boiling solvent)

  • Hexanes or Cyclohexane (for precipitation)

  • Ethanol or Acetic Acid (for recrystallization)

  • Reaction flask with reflux condenser and thermometer/thermocouple

  • Heating mantle or high-temperature oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Synthesis of the Anilidomethylenemalonate Intermediate

This step is often performed by first creating an ethoxymethylenemalonate derivative in situ or by reacting the aniline with a pre-formed β-ketoester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), triethyl orthoformate (1.1 eq), and a catalytic amount of acetic anhydride.

  • Condensation: Heat the mixture to 120-130 °C for 2-3 hours. The reaction progress can be monitored by observing the evolution of ethanol, which can be distilled off.

  • Work-up: After cooling, remove any remaining volatile components under reduced pressure. The resulting crude intermediate (an enamine) is often a thick oil or solid and can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • Reaction Setup: To the flask containing the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether (enough to ensure the mixture can be stirred effectively, typically 3-5 mL per gram of intermediate).[4]

  • Inert Atmosphere: Flush the system with an inert gas (Nitrogen or Argon).[5]

  • Heating: Heat the mixture with vigorous stirring to reflux (approximately 250-260 °C).[3] Maintain this temperature and monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 30-90 minutes.

  • Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate of the product should form.[3]

  • Isolation: Add a non-polar solvent like hexanes or cyclohexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.[3][5]

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the same non-polar solvent to remove any residual diphenyl ether.

Step 3: Purification

  • Drying: Dry the crude product under vacuum.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield the final product as a white to off-white solid.[5]

  • Characterization: Confirm the structure and purity of the final product using NMR, LC-MS, and melting point analysis. The expected purity should be ≥98%.[1]

References

Technical Support Center: Purification of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, medicinal chemists, and process development scientists working with 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. This valuable building block, often synthesized via the Gould-Jacobs reaction or similar pathways, can present unique purification challenges due to its electronic properties, polarity, and potential for strong intermolecular interactions. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Understanding the Chemistry: Why Purification Can Be Tricky

This compound possesses several structural features that influence its purification. The quinoline core provides a basic nitrogen atom, while the 4-hydroxy group imparts acidic character, making the molecule amphoteric. The presence of a highly electronegative fluorine atom and a trifluoromethyl group significantly impacts the molecule's polarity and its interactions with stationary phases and solvents.[1] A common synthetic route, the Gould-Jacobs reaction, involves the condensation of 2-fluoroaniline with an appropriate β-ketoester, followed by thermal cyclization.[2][3] This process can lead to specific impurities that must be effectively removed.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product is a brownish or off-white solid, not the expected white powder. What are the likely impurities?

Answer: A discolored final product typically indicates the presence of residual starting materials or byproducts from the synthesis. Given a likely Gould-Jacobs synthetic route, the primary colored impurities are often:

  • Oxidized 2-fluoroaniline: The starting aniline is susceptible to air oxidation, which can produce colored polymeric species.

  • Incomplete cyclization intermediates: The intermediate formed after the initial condensation may not have fully cyclized, leading to colored, extended conjugated systems.

  • Thermal degradation products: The high temperatures often required for the cyclization step can cause some degradation of the product or starting materials, resulting in tarry, colored impurities.

To address this, ensure your starting 2-fluoroaniline is pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Question 2: I'm seeing significant tailing of my product spot on the TLC plate during column chromatography. How can I improve the separation?

Answer: Tailing is a common issue with quinoline derivatives on silica gel.[4] This is primarily due to the interaction of the basic nitrogen on the quinoline ring with the acidic silanol groups on the silica surface. To mitigate this:

  • Deactivate the silica gel: Pre-treat the silica gel by preparing a slurry with your eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃).[5] This will neutralize the acidic sites and improve peak shape.

  • Use an alternative stationary phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[5] For particularly sensitive compounds, Florisil can also be a good alternative.

  • Optimize your mobile phase: Sometimes, simply increasing the polarity of the mobile phase can help to reduce tailing by more effectively competing with the analyte for binding sites on the stationary phase.

Question 3: My yield is very low after column chromatography. Where am I losing my product?

Answer: Low recovery from column chromatography can be due to several factors:

  • Irreversible adsorption: The polar nature of your compound, with its hydroxy and trifluoromethyl groups, can lead to strong, sometimes irreversible, binding to the silica gel. If you suspect this is happening, deactivating the silica gel with triethylamine is crucial.

  • Decomposition on the column: The acidic nature of silica gel can cause degradation of sensitive compounds. A simple test for this is to spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely not stable on silica. In this case, switching to a different stationary phase like alumina is recommended.[6]

  • Product is too polar to elute: If your chosen eluent system is not polar enough, your compound may remain at the top of the column. For highly polar compounds, you may need to use a more aggressive solvent system, such as dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol.[6]

Question 4: I'm struggling to remove the unreacted 2-fluoroaniline from my product. What is the best approach?

Answer: Unreacted 2-fluoroaniline is a common impurity. Since it is a basic compound, it can be effectively removed with an acidic wash. Before column chromatography, dissolve your crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer as its hydrochloride salt. Your product, being a weaker base, should largely remain in the organic layer. Be sure to then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid before drying and concentrating.

Frequently Asked Questions (FAQs)

What is a good starting point for a recrystallization solvent system for this compound?

Due to the polar nature of the molecule, a polar solvent or a mixture of solvents is likely to be effective. A good starting point would be to try recrystallizing from ethanol or a mixture of ethyl acetate and hexane. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

How can I monitor the purity of my fractions during column chromatography?

Thin-layer chromatography (TLC) is the most common method. Spot each collected fraction on a TLC plate along with a spot of your crude starting material. After eluting the plate, you can visualize the spots under UV light to see which fractions contain your desired product and whether they are free of impurities.

What are the expected analytical characteristics of pure this compound?

  • Appearance: White to off-white powder or crystals.

  • Purity (by HPLC): Typically ≥98%.

  • NMR: The 1H and 13C NMR spectra will show characteristic shifts and couplings due to the fluorine and trifluoromethyl groups. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant in the 13C NMR spectrum.[7]

  • HPLC: Due to the fluorine atom increasing lipophilicity, it is expected to have a longer retention time on a reverse-phase (e.g., C18) column compared to its non-fluorinated analog when using a mobile phase like acetonitrile/water.[7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization for your specific crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (NEt₃)

2. Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., 30% ethyl acetate in hexane) and pack your column.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better separation, you can "dry load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your packed column.

  • Elution: Begin eluting with your chosen solvent system. If you are dealing with tailing, you can add 0.5-1% triethylamine to your eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

1. Materials:

  • Crude this compound

  • Ethanol (reagent grade) or Ethyl acetate/Hexane

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

2. Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of your chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of crystals.

  • Crystallization: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

The following table provides representative data for a typical purification of a crude batch of this compound.

Purification StageMass (g)Purity (by HPLC)Appearance
Crude Product5.0~85%Brownish solid
After Acidic Wash4.5~90%Light tan solid
After Column Chromatography3.8>98%Off-white solid
After Recrystallization3.2>99.5%White crystalline solid

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (Brownish Solid, ~85% Purity) AcidWash Acidic Wash (1M HCl) Crude->AcidWash Removes basic impurities (e.g., aniline) Chromatography Column Chromatography (Silica Gel, EtOAc/Hexane/NEt3) AcidWash->Chromatography Removes non-polar and moderately polar impurities Recrystallization Recrystallization (Ethanol) Chromatography->Recrystallization Removes closely eluting impurities PureProduct Pure Product (White Crystalline Solid, >99.5% Purity) Recrystallization->PureProduct

References

Technical Support Center: Degradation of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound in aqueous solutions. Our approach is rooted in established principles of chemical stability and analytical science to ensure the integrity and reproducibility of your experimental results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Rapid Loss of Compound Potency or Inconsistent Assay Results

Question: I'm observing a significant drop in the biological activity of my this compound solutions over a short period, leading to inconsistent results in my assays. What could be the cause?

Answer:

Inconsistent results and loss of potency are frequently indicative of compound degradation.[1] this compound, like many quinoline derivatives, can be susceptible to degradation in aqueous environments. The stability of this compound is influenced by several factors, primarily pH, light exposure, and temperature.[1]

Causality and Resolution:

  • pH-Mediated Hydrolysis: The quinoline ring system and the trifluoromethyl group can be susceptible to hydrolysis under certain pH conditions. The solubility and stability of quinoline derivatives are highly pH-dependent.[2][3][4] Both acidic and basic conditions can accelerate degradation.[1] The electron-withdrawing nature of the trifluoromethyl group may influence the susceptibility of the quinoline core to nucleophilic attack by water or hydroxide ions.

    • Solution: Prepare fresh solutions before each experiment. If stock solutions are necessary, conduct a pH stability study to determine the optimal pH for storage. This typically involves dissolving the compound in a series of buffers across a pH range (e.g., pH 3, 5, 7, 9) and monitoring its concentration over time using a stability-indicating HPLC method. For many quinoline compounds, a slightly acidic to neutral pH is often found to be the most stable.[1]

  • Photodegradation: Fluoroquinolones are a class of compounds known to be sensitive to light, particularly UV radiation.[1][5] Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of degradation products with altered or no biological activity. The presence of a fluorine atom at the 8-position may influence the compound's photosensitivity.

    • Solution: Protect all solutions containing this compound from light. Use amber vials or wrap containers in aluminum foil.[1] Minimize the exposure of your solutions to light during experimental procedures. When conducting experiments that require illumination, run appropriate controls to assess the extent of photodegradation.

  • Thermal Degradation: Elevated temperatures can increase the rate of chemical degradation for most compounds.[1][6]

    • Solution: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[5] Prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can also contribute to degradation.[5]

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

Question: When analyzing my aqueous solution of this compound, I'm observing additional, unidentified peaks in my chromatogram that were not present in the initial analysis of the solid compound. What are these peaks?

Answer:

The appearance of new peaks in your chromatogram is a strong indication that the parent compound is degrading into other chemical entities. Identifying these degradation products is crucial for understanding the stability of your compound and ensuring the validity of your experimental data.

Causality and Resolution:

  • Identification of Degradants: These new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation. To confirm this, a forced degradation study is recommended.[1][5] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of potential degradation products.

    • Solution: Perform a forced degradation study under acidic, basic, oxidative, photolytic, and thermal stress conditions.[1][6] Analyze the stressed samples by LC-MS/MS to identify the mass of the degradation products and elucidate their structures through fragmentation patterns.[6][7] This information will help you to develop a stability-indicating analytical method that can resolve the parent compound from its major degradants.

Issue 3: Poor Solubility and Precipitation of the Compound in Aqueous Buffers

Question: My this compound is precipitating out of my aqueous buffer, especially at higher concentrations. How can I improve its solubility?

Answer:

The solubility of quinoline derivatives can be limited in aqueous media, and this is often pH-dependent.[2][4] The trifluoromethyl group, while beneficial for lipophilicity in drug design, can contribute to lower aqueous solubility.[8]

Causality and Resolution:

  • pH and Ionization: The 4-hydroxyquinoline moiety can exist in different ionization states depending on the pH of the solution. This will significantly impact its solubility.

    • Solution: Determine the pKa of your compound. The solubility will be lowest near its isoelectric point and will increase in acidic or basic solutions where it can form a soluble salt. You can experimentally determine the optimal pH for solubility by preparing saturated solutions in buffers of varying pH and measuring the concentration of the dissolved compound.[2][4]

  • Co-solvents: If adjusting the pH is not sufficient or is incompatible with your experimental system, the use of a co-solvent can be explored.

    • Solution: Consider the use of a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, to aid in solubilization. However, it is critical to ensure that the final concentration of the co-solvent is compatible with your biological assay and does not interfere with the results.[5] Always include a vehicle control with the same concentration of the co-solvent in your experiments.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not extensively published, we can infer potential routes based on the known chemistry of fluoroquinolones and related structures. Potential degradation pathways could include:

  • Hydrolysis of the trifluoromethyl group: The C-F bond is generally strong, but under certain conditions, the trifluoromethyl group could undergo hydrolysis to a carboxylic acid.[9][10]

  • Oxidation of the quinoline ring: The quinoline ring can be susceptible to oxidative degradation, leading to the formation of various hydroxylated or ring-opened products.

  • Photolytic cleavage: UV irradiation can lead to the cleavage of the quinoline ring or modifications to the substituents. For some fluoroquinolones, photodegradation can result in defluorination or reactions involving the substituents on the ring.[5]

Q2: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

  • Forced Degradation: As mentioned in the troubleshooting section, perform forced degradation studies to generate the potential degradation products.[1]

  • Chromatographic Separation: Use a reverse-phase HPLC system with a C18 column.[11] Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Optimize the gradient to achieve baseline separation between the parent compound and all major degradation peaks.

  • Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance.[11] A photodiode array (PDA) detector is highly recommended as it can help to assess the peak purity of the parent compound.

  • Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Q3: What are the recommended storage conditions for solid this compound?

The solid compound is expected to be more stable than its solutions. However, to ensure long-term stability, it should be stored in a cool, dry, and dark place.[12][13] Storage at 0-8°C in an inert atmosphere is often recommended.[8]

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/PDA system

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Sample at the specified time points and dilute for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other transparent container) to a UV light source (e.g., 254 nm) for a defined period. A control sample should be kept in the dark. Sample at various time points and analyze by HPLC.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for 24 hours. Also, subject a solution of the compound to the same conditions. Sample and analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/PDA method. For identification of degradants, analyze the stressed samples using LC-MS/MS.[6][7]

Section 4: Visualizations

Diagram 1: General Workflow for Investigating Compound Degradation

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution & Prevention A Inconsistent Assay Results / Loss of Potency C Forced Degradation Study (pH, Light, Temp, Oxid.) A->C B Appearance of Unknown Chromatographic Peaks B->C D Develop Stability-Indicating HPLC Method C->D E LC-MS/MS Analysis of Degradation Products C->E H Implement Validated Analytical Method D->H F Determine Optimal Storage (pH, Temp, Light Protection) E->F G Prepare Fresh Solutions F->G G->H

Caption: A workflow for troubleshooting the degradation of this compound.

Diagram 2: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV Light) Parent This compound Hydrolysis_Product 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid Parent->Hydrolysis_Product CF3 -> COOH Oxidation_Product Hydroxylated or Ring-Opened Products Parent->Oxidation_Product Photo_Product_1 Defluorinated Products Parent->Photo_Product_1 Photo_Product_2 Ring Cleavage Products Parent->Photo_Product_2

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound in standard biological buffers. Our goal is to equip you with the knowledge and protocols necessary to ensure accurate and reproducible experimental results.

Understanding the Challenge: A Physicochemical Profile

This compound (MW: 231.15 g/mol ) is a valuable compound in various research applications, including pharmaceutical development and the creation of fluorescent probes.[1] However, its molecular structure presents inherent solubility challenges in aqueous solutions. The quinoline core is hydrophobic, and the presence of a trifluoromethyl group further increases its lipophilicity.[1][2] These factors make it poorly soluble in neutral aqueous buffers like Phosphate-Buffered Saline (PBS).

Understanding the compound's physicochemical properties is the first step in overcoming these issues.

PropertyPredicted Value/InformationImplication for Solubility
Molecular Weight 231.15 g/mol Standard for small molecules.
Appearance White to off-white solid/powderMust be dissolved for use in assays.
Predicted pKa 6.40 ± 0.40[3]The 4-hydroxy group is weakly acidic. This is the key to pH-based solubilization strategies.
Structure Contains a hydrophobic quinoline core and a lipophilic trifluoromethyl group.[1][2]Low intrinsic aqueous solubility.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries.

Q1: My this compound won't dissolve in PBS or my cell culture medium. Why?

A: This is expected due to the compound's hydrophobic nature.[2] The aromatic quinoline structure and the highly lipophilic trifluoromethyl group limit its ability to dissolve in polar aqueous solutions like PBS (typically pH 7.4).[1] At this pH, the compound, with a predicted pKa of ~6.4, exists predominantly in its neutral, less soluble form.[3]

Q2: I used DMSO to make a stock solution, but the compound crashed out when I diluted it into my buffer. What should I do?

A: This is a common issue known as precipitation upon dilution. It happens when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous buffer, even with a small amount of DMSO present. To resolve this, you should ensure your final DMSO concentration is sufficient to maintain solubility but non-toxic to your experimental system. A stepwise, vigorous dilution method is also crucial.[4] See Protocol A for a detailed methodology.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: This is highly cell-line dependent. A general rule of thumb is to keep the final DMSO concentration at or below 0.5% to avoid cytotoxicity, although many cell lines can tolerate up to 1%.[5][6][7] However, sensitive cell types, like primary cells, may require concentrations as low as 0.1%.[5][8] It is critical to run a vehicle control (your final assay medium with the same percentage of DMSO) to determine the tolerance of your specific cell line.[8][9]

Q4: Can I heat the solution to help it dissolve?

A: Gentle warming can increase the rate of dissolution. However, this should be done with caution. Prolonged or excessive heat can degrade the compound. If you choose to warm the solution, do so gently (e.g., a 37°C water bath) for a short period while sonicating or vortexing. Always allow the solution to return to room temperature to ensure it remains dissolved, as solubility will decrease upon cooling.

Q5: How should I prepare and store stock solutions?

A: High-concentration stock solutions (e.g., 10-50 mM) should be prepared in a pure, anhydrous organic solvent like DMSO.[4] Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing precipitation.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols to address solubility issues systematically.

Protocol A: The Co-Solvent Method for Stock and Working Solutions

This is the most common and recommended starting point for solubilizing this compound. The principle is to first dissolve the compound at a high concentration in an organic solvent and then carefully dilute it into the aqueous buffer.[4]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your target biological buffer (e.g., PBS, Tris, DMEM)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Step-by-Step Methodology:
  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh out the compound. For example, to make a 10 mM stock solution, weigh 2.31 mg of the compound (MW = 231.15).

    • Add the appropriate volume of 100% DMSO to achieve the desired concentration. For 2.31 mg, add 1 mL of DMSO to get a 10 mM stock.

    • Vortex or sonicate the vial until the solid is completely dissolved. The solution should be clear and free of any particulates. This is your master stock solution .

  • Prepare the Final Working Solution (Critical Dilution Step):

    • The key to preventing precipitation is to avoid a large, single-step dilution. Add the DMSO stock solution dropwise to your vigorously vortexing or stirring aqueous buffer.[4]

    • Example: To prepare a 10 µM working solution in 10 mL of PBS with a final DMSO concentration of 0.1%:

      • Start with the full 10 mL of PBS in a tube.

      • Vortex the PBS at a medium-high speed.

      • While it's vortexing, slowly add 10 µL of your 10 mM master stock solution.

      • Continue vortexing for another 10-15 seconds to ensure complete mixing.

Troubleshooting & Causality:
  • Issue: The compound still precipitates.

  • Reasoning: The final concentration of your compound is still above its solubility limit in the 0.1% DMSO/buffer mixture.

  • Solution 1: Increase the final DMSO concentration if your assay allows (e.g., to 0.5%). To do this, you would prepare a more concentrated master stock (e.g., 50 mM) and add a smaller volume to your buffer.

  • Solution 2: Your desired final compound concentration may be too high. Re-evaluate your experimental needs and try preparing a lower concentration.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Compound Accurately add_dmso 2. Add 100% DMSO (e.g., to make 10-50 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve stock_sol Master Stock Solution (Clear) dissolve->stock_sol add_stock 6. Add Stock Dropwise to Vortexing Buffer stock_sol->add_stock Dilute Carefully start_buffer 4. Start with Final Volume of Aqueous Buffer vortex_buffer 5. Vortex/Stir Buffer Vigorously start_buffer->vortex_buffer vortex_buffer->add_stock final_sol Final Working Solution (e.g., 0.1-0.5% DMSO) add_stock->final_sol

Caption: Workflow for preparing stock and working solutions using the co-solvent method.

Protocol B: The pH Adjustment Method

This method leverages the acidic nature of the 4-hydroxy group on the quinoline ring. The predicted pKa is approximately 6.4.[3] By increasing the pH of the buffer to be significantly above the pKa (e.g., pH 8.0 or higher), the hydroxyl group deprotonates to form a negatively charged phenolate ion. This charged species is significantly more soluble in aqueous media.[2][10][11]

When to Use This Method:

  • When your experiment can tolerate a higher pH.

  • When you need to avoid or minimize the use of organic co-solvents like DMSO.

Materials:

  • This compound powder

  • Biological buffer that can be pH-adjusted (e.g., TRIS, HEPES)

  • 0.1 M NaOH or 1 M NaOH solution

  • Calibrated pH meter

Step-by-Step Methodology:
  • Prepare a pH-Adjusted Buffer:

    • Prepare your desired buffer (e.g., 50 mM TRIS) at a slightly lower volume than required.

    • While monitoring with a pH meter, slowly add 0.1 M NaOH dropwise until the buffer reaches the target pH (e.g., pH 8.5).

    • Bring the buffer to its final volume with pure water.

  • Dissolve the Compound:

    • Add the weighed compound directly to the pH-adjusted buffer.

    • Stir or vortex the solution. The compound should dissolve more readily than in a neutral pH buffer. Gentle warming (37°C) can be used to assist dissolution.

Troubleshooting & Causality:
  • Issue: The compound precipitates when added to the final assay plate.

  • Reasoning: The final assay medium (e.g., cell culture medium) is likely buffered at a lower pH (e.g., 7.4). When your high-pH solution is added, the overall pH drops, causing the compound to revert to its less soluble neutral form and precipitate.

  • Solution: Ensure the buffering capacity of the final assay medium is sufficient to handle the addition of your higher-pH stock solution, or adjust the pH of the final medium itself, if the experiment allows. This method is often best for cell-free assays where pH can be more easily controlled.

Caption: Relationship between pH, ionization state, and solubility of the compound.

Protocol C: Advanced Solubilization with Cyclodextrins

For exceptionally difficult cases, cyclodextrins can be employed. These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13][14] The hydrophobic quinoline portion of the molecule can form an "inclusion complex" by entering the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[12][13][15]

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and good safety profile.

Step-by-Step Methodology:
  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your desired buffer to create a stock solution (e.g., 10-20% w/v).

  • Add the Compound: Add the this compound powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex or sonicate the mixture for an extended period (30-60 minutes). Gentle heating may also aid in the formation of the inclusion complex.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound or aggregates before use.

Note: This method creates a formulation, not a simple solution. You must run appropriate controls with the HP-β-CD vehicle alone to ensure it does not interfere with your assay.

Part 3: Summary of Best Practices

  • Always Start with a Co-Solvent: Use DMSO to prepare a high-concentration master stock.

  • Control Your Final Solvent Concentration: Keep the final DMSO concentration as low as possible, ideally ≤0.5%, and always run a vehicle control.[5][7]

  • Dilute with Care: Add the organic stock solution to the aqueous buffer slowly while vigorously mixing to prevent precipitation.[4]

  • Consider pH: For cell-free assays, leveraging the compound's pKa by increasing the buffer pH is a powerful, solvent-free strategy.[16][17][18]

  • Store Properly: Aliquot master stock solutions and store them at -20°C or -80°C to maintain compound integrity.

  • Visually Inspect: Always check your final working solutions for any signs of precipitation (cloudiness, particulates) before adding them to your experiment.

By applying these principles and protocols, researchers can confidently overcome the solubility challenges of this compound, leading to more reliable and reproducible data.

References

Preventing fluorescence quenching of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support resource for 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. As a valued member of the research community, you are likely employing this versatile quinoline derivative for its unique fluorescent properties in applications ranging from biological imaging to the development of novel pharmaceuticals.[1] This guide is structured to provide you with in-depth, field-proven insights to help you navigate and troubleshoot one of the most common challenges in fluorescence-based experiments: signal quenching. Our goal is to empower you to achieve robust, reliable, and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound and the phenomenon of fluorescence quenching.

Q1: What are the fundamental fluorescent properties of quinoline derivatives like this one?

Quinoline and its derivatives are a well-established class of heterocyclic compounds known for their fluorescent capabilities.[2] The fluorescence of these molecules, including this compound, is governed by a "push-pull" electronic system.[3] The electron-donating hydroxy group and the electron-withdrawing trifluoromethyl group influence the intramolecular charge transfer (ICT), which is central to its fluorescence.[4][5] Key properties such as the maximum excitation and emission wavelengths, as well as the fluorescence quantum yield, are highly sensitive to the local microenvironment, including solvent polarity and pH.[3][6] For instance, protonation of the nitrogen atom in the quinoline ring can significantly enhance fluorescence intensity.[7]

Q2: What is fluorescence quenching?

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance.[8] It occurs when a fluorophore in its excited state returns to the ground state without emitting a photon. This non-radiative pathway can be initiated by a variety of molecular interactions and environmental factors.[9] Quenching can be a reversible process, which distinguishes it from the irreversible chemical degradation of the fluorophore.[10]

Q3: How does fluorescence quenching differ from photobleaching?

This is a critical distinction for any researcher using fluorescence.

  • Fluorescence Quenching is typically a reversible process where the fluorophore interacts with another molecule (a quencher), which facilitates non-radiative energy loss.[10] The fluorophore itself is not chemically altered.

  • Photobleaching is the irreversible photochemical destruction of the fluorophore due to prolonged exposure to excitation light.[11][12] This process often involves reactive oxygen species (ROS) that permanently damage the molecule, rendering it incapable of fluorescence.[11]

Q4: What are the primary mechanisms of fluorescence quenching?

Fluorescence quenching can be broadly categorized into three main types:[9][13]

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule.[10][13] This interaction leads to a non-radiative return to the ground state. Common dynamic quenchers include molecular oxygen and halide ions.[8][10]

  • Static Quenching: This happens when a fluorophore and a quencher form a non-fluorescent complex in the ground state.[9][10] This complex prevents the fluorophore from being excited in the first place.

  • Förster Resonance Energy Transfer (FRET): This is a specific type of dynamic quenching where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule in close proximity.[8]

Part 2: Troubleshooting Guide for Fluorescence Quenching

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: My fluorescence signal is unexpectedly weak or absent.

A weak or non-existent signal is a common starting problem. Let's break down the potential causes systematically.

Possible Cause A: Suboptimal pH Environment

The fluorescence of quinoline derivatives is often highly pH-dependent.[7][14][15] The protonation state of the nitrogen atom in the quinoline ring can dramatically alter the electronic structure and, consequently, the fluorescence quantum yield.[7] An incorrect pH can lead to a non-fluorescent or weakly fluorescent species.

Solution: pH Optimization

  • Action: Systematically evaluate a range of buffer pH values (e.g., from pH 5 to 9 in 0.5 unit increments) to identify the optimal condition for your specific assay.

  • Rationale: This will allow you to determine the pH at which the this compound exists in its most fluorescent form.

  • Prepare Buffers: Prepare a series of buffers (e.g., MES for pH 5-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7-8, and Tris for pH 8-9) at the same ionic strength.

  • Prepare Samples: In a multi-well plate, add your this compound probe to each buffer to a final, constant concentration.

  • Incubate: Allow the samples to equilibrate for 15-30 minutes at a controlled temperature.

  • Measure Fluorescence: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths.

  • Analyze: Plot the fluorescence intensity as a function of pH to determine the optimal pH range.

Possible Cause B: Inappropriate Solvent Polarity

The photophysical properties of quinoline-based fluorophores can be significantly influenced by the polarity of the solvent.[3][16] This phenomenon, known as solvatochromism, can affect both the emission wavelength and the quantum yield. In some cases, polar protic solvents can quench fluorescence through hydrogen bonding.[4]

Solution: Solvent Screening

  • Action: If your experimental system allows, test the fluorescence of your probe in a panel of solvents with varying polarities (e.g., Toluene, Chloroform, Acetonitrile, DMSO, Ethanol).

  • Rationale: This will help you understand the solvatochromic behavior of the probe and select a solvent system that maximizes its fluorescence.

Solvent Polarity Type Typical Effect on Quinoline Fluorescence
TolueneNon-polar aproticOften results in high quantum yield.[3]
ChloroformModerately polar aproticGood fluorescence is often maintained.[6]
AcetonitrilePolar aproticCan be a good solvent for fluorescence.
DMSOPolar aproticCan support high quantum yields.[6]
EthanolPolar proticMay lead to quenching due to hydrogen bonding.[3]
Possible Cause C: Presence of Quenchers in the Buffer or Sample

Your experimental medium may contain unrecognized quenching agents. Common culprits include:

  • Halide Ions (e.g., Cl⁻, I⁻): Known to be effective collisional quenchers of quinoline fluorescence.[8][17]

  • Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺): Can form non-fluorescent complexes with the fluorophore (static quenching).[]

  • Molecular Oxygen: A ubiquitous and efficient dynamic quencher.[8][]

Solution: Buffer and Sample Purity

  • Action: If possible, use buffers free of high concentrations of halide ions. If metal ion contamination is suspected, consider adding a chelating agent like EDTA. To address oxygen quenching, de-gas your solutions.

  • Rationale: Removing these quenching species from the fluorophore's environment will prevent them from deactivating the excited state.

  • Prepare Sample: Place your sample in a suitable container with a small magnetic stir bar.

  • Purge with Inert Gas: Insert a needle connected to a source of high-purity nitrogen or argon gas into the solution. Ensure a second needle is available as a vent.

  • Sparge: Gently bubble the gas through the solution for 15-30 minutes while stirring.

  • Seal and Use: Immediately seal the container and proceed with your fluorescence measurement.

Problem 2: My fluorescence signal decays rapidly during measurement.

A signal that fades quickly over time is a classic sign of photobleaching or the presence of a highly efficient quencher.

Possible Cause A: Photobleaching

This is the most common cause of signal decay, especially in fluorescence microscopy.[11][12] It is the irreversible destruction of the fluorophore by the excitation light.[11]

Solution: Minimizing Light Exposure

  • Action: Reduce the intensity of the excitation light source using neutral density filters.[19][20] Minimize the exposure time for each measurement.[12][20] For microscopy, use antifade mounting media.[11][20][21]

  • Rationale: The number of photons a fluorophore can emit before photobleaching is finite.[19] By reducing the rate of excitation, you extend the useful lifetime of the probe.

Start Rapid Signal Decay Observed Q1 Is the excitation light intensity at maximum? Start->Q1 A1 Reduce Intensity (Use Neutral Density Filters) Q1->A1 Yes Q2 Is the exposure time long or continuous? Q1->Q2 No A1->Q2 A2 Decrease Exposure Time (Use intermittent sampling) Q2->A2 Yes Q3 Are you performing microscopy on fixed samples? Q2->Q3 No A2->Q3 A3 Use Antifade Mounting Media Q3->A3 Yes End Stable Signal Achieved Q3->End No A3->End

Caption: A workflow for troubleshooting photobleaching.

Possible Cause B: High Fluorophore Concentration (Self-Quenching)

At high concentrations, fluorophores can interact with each other in the excited state, leading to a decrease in fluorescence intensity. This is known as aggregation-caused quenching (ACQ) or self-quenching.[4]

Solution: Concentration Optimization

  • Action: Perform a concentration titration of your this compound probe.

  • Rationale: You will likely observe that fluorescence intensity increases with concentration up to a certain point, after which it plateaus or decreases. The optimal working concentration is within the linear range of this curve.

Part 3: Understanding Quenching Mechanisms

A deeper understanding of the underlying photophysics can aid in troubleshooting. Fluorescence and quenching are governed by the transitions between electronic states, as depicted in the Jablonski diagram.

Jablonski Diagram and Quenching Pathways

Jablonski cluster_0 Singlet States cluster_1 Triplet State cluster_2 Quenching Pathways S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (Excitation) Static Static Quenching (Ground-State Complex) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ S1->T1 Intersystem Crossing Dynamic Dynamic Quenching (Collisional Deactivation) T1->S0 Phosphorescence Dynamic->S0 Static->S0

Caption: Simplified Jablonski diagram showing key quenching pathways.

Summary of Common Quenchers and Mitigation Strategies
Quencher Type Mechanism Examples Mitigation Strategy
Molecular Oxygen Dynamic (Collisional)Dissolved O₂De-gas solutions by sparging with N₂ or Ar.[][22]
Halide Ions Dynamic (Collisional)I⁻, Br⁻, Cl⁻Use non-halide buffers where possible.[8][17]
Heavy Metal Ions Static or DynamicCu²⁺, Fe³⁺, Hg²⁺Add a chelating agent (e.g., EDTA).[][22]
Nitroaromatic Compounds Static or DynamicPicric acidAvoid contamination from these compounds.[13]
High Fluorophore Concentration Self-Quenching (ACQ)Aggregates of the probeOptimize the probe's working concentration.[22]

We trust this technical guide will serve as a valuable resource in your research endeavors. Should you require further assistance, please do not hesitate to contact our scientific support team.

References

Troubleshooting low signal in 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Assays

Welcome to the technical support resource for this compound (FHTQ). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during fluorescence assays involving this versatile probe. As a fluorinated quinoline derivative, FHTQ is utilized in various applications, including the development of fluorescent probes for biological imaging and as an intermediate in pharmaceutical synthesis[1]. Its unique structure, however, presents specific challenges that can lead to suboptimal assay performance. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Fundamental Properties of FHTQ

Before troubleshooting, it is crucial to understand the foundational characteristics of the FHTQ molecule. While precise spectral properties are highly dependent on the specific experimental environment (e.g., solvent, pH), the data below provide a general reference point.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₅F₄NO[2]
Molecular Weight 231.15 g/mol [2]
Appearance White to off-white powder or crystals[3]
General Spectral Class Quinoline Derivative[1][2]
Expected Excitation UV to Blue range (~310-405 nm)[4]
Expected Emission Blue to Green range (~400-530 nm)[4]
Storage Conditions Store at room temperature under an inert atmosphere.[3]

Note: The spectral properties of quinoline derivatives are highly sensitive to their environment. It is imperative to determine the optimal excitation and emission wavelengths empirically within your specific assay buffer and conditions (see Protocol 1 ).

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenge in FHTQ assays: low or inconsistent fluorescence signal.

Q1: I am observing a very weak signal or no signal at all. What are the primary causes?

This is the most frequent issue and typically points to one of three areas: instrument settings, reagent integrity, or environmental factors.

Your fluorometer or plate reader settings may not be optimized for FHTQ under your specific assay conditions.

  • Incorrect Wavelengths: Using theoretical or literature-derived wavelengths without experimental validation is a common pitfall. The optimal excitation and emission peaks for quinolines can shift based on solvent polarity and pH[5][6].

  • Low Detector Gain/Voltage: The detector may not be sensitive enough to capture the emitted photons.

  • Narrow Slit Widths: Slit widths control the amount of light that enters the monochromators and reaches the detector. If they are too narrow, the signal will be weak.

Solution Pathway:

  • Perform a Wavelength Scan: The first and most critical step is to determine the optimal excitation and emission maxima for FHTQ in your final assay buffer. See Protocol 1 for a detailed methodology.

  • Increase Detector Gain: Incrementally increase the gain or photomultiplier tube (PMT) voltage. Be aware that excessively high gain can amplify background noise, reducing your signal-to-noise ratio.

  • Widen Slit Widths: Increase the excitation and emission slit widths (e.g., from 5 nm to 10 nm). This allows more light to reach the detector, boosting the signal. Note that this may slightly reduce spectral resolution[4].

The problem may lie with the FHTQ probe itself or other assay components.

  • Probe Degradation: Like many fluorophores, FHTQ can be susceptible to photodegradation, especially with prolonged exposure to UV light[7][8]. Improper storage can also lead to chemical degradation.

  • Low Probe Concentration: The concentration of FHTQ may be too low to generate a detectable signal.

  • Poor Solubility/Aggregation: Quinolines can have limited aqueous solubility[9]. At high concentrations or in suboptimal buffers, FHTQ may precipitate or aggregate, leading to self-quenching and a reduction in the fluorescent signal[4].

Solution Pathway:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of FHTQ from a properly stored stock (e.g., in DMSO at -20°C) for each experiment[4]. Minimize the exposure of solutions to ambient light.

  • Optimize Concentration: Perform a concentration titration of FHTQ to find the optimal range that provides a robust signal without causing aggregation-induced quenching.

  • Verify Solubility: Visually inspect your final assay solution for any signs of precipitation. If solubility is an issue, ensure the final concentration of any organic solvent (like DMSO) is consistent and non-toxic to your system (typically <0.5%)[9][10].

The photophysical behavior of FHTQ is exquisitely sensitive to its chemical environment.

  • Suboptimal pH: The fluorescence of quinoline derivatives is often highly dependent on pH[11]. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which drastically alters the molecule's electronic structure and fluorescence quantum yield[4][6].

  • Solvent Polarity: Changes in solvent polarity can significantly shift emission spectra and affect fluorescence intensity[12][13].

  • Presence of Quenchers: Components in your buffer or sample may be quenching the fluorescence signal. This is a critical and often overlooked issue.

Solution Pathway:

  • Measure and Optimize pH: Confirm the pH of your final assay buffer. The optimal pH may not be neutral. Perform a pH titration to map the fluorescence intensity of FHTQ across a relevant pH range (see Protocol 2 ).

  • Maintain Consistent Solvent Composition: Ensure the composition of your buffer (including any co-solvents) is consistent across all experiments to avoid variability from solvent effects.

  • Identify and Remove Quenchers: See Q3 for a detailed discussion on identifying and mitigating fluorescence quenchers.

Q2: My fluorescence signal is strong initially but decreases rapidly over time. Why?

A signal that decays quickly during measurement is a classic sign of photobleaching .

  • Mechanism: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. While some quinoline derivatives are known to be photostable, those with halogen substitutions can be susceptible to photodegradation, particularly under UV irradiation[7][14].

Solution Pathway:

  • Reduce Excitation Light Intensity: If your instrument allows, decrease the power of the excitation lamp or laser.

  • Minimize Exposure Time: Use the shortest possible integration/exposure time for each measurement. For kinetic assays, use intermittent sampling rather than continuous measurement[4].

  • Incorporate an Antifade Reagent: If compatible with your assay system, consider adding a commercially available anti-photobleaching agent to your buffer.

Q3: My results are inconsistent, with high variability between replicates. What's going on?

High variability often points to quenching, probe aggregation, or autofluorescence from other components.

  • Fluorescence Quenching: This occurs when a molecule in the solution (a quencher) deactivates the excited fluorophore through non-radiative pathways like collisional de-excitation or energy transfer[15]. Common quenchers for quinoline-based fluorophores include:

    • Halide Ions: Chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) are known to be effective collisional quenchers[4][15][16].

    • Heavy Metal Ions: Ions such as iron (Fe³⁺) and copper (Cu²⁺) can quench fluorescence[4][17]. The presence of even trace amounts of these metals as contaminants in reagents can cause significant signal loss.

    • Molecular Oxygen: Dissolved oxygen is a well-known collisional quencher[].

  • Autofluorescence: Other components in your assay, such as cell culture media (e.g., riboflavin), biological samples (e.g., NADH), or even the microplate itself, can have intrinsic fluorescence that interferes with your signal[9][19].

Solution Pathway:

  • Identify Potential Quenchers: Review the composition of your buffer. If it contains high concentrations of halide salts (e.g., NaCl, KCl), consider switching to a buffer system with alternative salts (e.g., using gluconates). To test for quenching from specific ions, see Protocol 3 .

  • Use High-Purity Reagents: Utilize high-purity water and buffer components to minimize contamination with quenching metal ions. If metal ion contamination is suspected, adding a chelating agent like EDTA may help, provided it doesn't interfere with your assay's biology[4].

  • Run Proper Controls for Autofluorescence: Always include necessary controls to measure background fluorescence:

    • Buffer Blank: Measures the signal from the buffer and microplate.

    • Compound-Only Control: Measures the intrinsic fluorescence (autofluorescence) of FHTQ itself in the assay buffer[19].

    • Sample-Only Control (No FHTQ): Measures the autofluorescence from your biological sample.

  • Perform Background Subtraction: Subtract the appropriate background control values from your experimental measurements to isolate the true signal.

Visualized Workflows and Logic

Caption: Standard workflow for FHTQ fluorescence assays.

TroubleshootingTree

Caption: Decision tree for troubleshooting low FHTQ fluorescence signal.

Key Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

Objective: To empirically find the fluorescence excitation and emission maxima for FHTQ in your specific assay buffer.

Materials:

  • FHTQ stock solution (e.g., 1 mM in DMSO)

  • Final assay buffer

  • Spectrofluorometer or fluorescence plate reader with scanning capabilities

  • Appropriate cuvette or microplate

Procedure:

  • Prepare Sample: Dilute the FHTQ stock solution in your final assay buffer to a working concentration that gives a moderate signal (e.g., 1-10 µM).

  • Excitation Scan:

    • Set the emission wavelength to an estimated value (e.g., 450 nm).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm).

    • The peak of this scan is your optimal excitation wavelength (λ_ex).

  • Emission Scan:

    • Set the excitation wavelength to the optimal λ_ex you just determined.

    • Scan a range of emission wavelengths (e.g., 400 nm to 550 nm).

    • The peak of this scan is your optimal emission wavelength (λ_em).

  • Verification: Use the determined optimal λ_ex and λ_em for all subsequent experiments.

Protocol 2: Assessing pH Sensitivity of FHTQ Fluorescence

Objective: To determine the effect of pH on FHTQ fluorescence intensity and identify the optimal pH range for your assay.

Materials:

  • FHTQ working solution

  • A series of buffers with a range of pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9)

  • pH meter

  • Fluorescence microplate reader or fluorometer

Procedure:

  • Prepare Samples: In a microplate, add the FHTQ working solution to each of the different pH buffers. Ensure the final FHTQ concentration is identical in all wells.

  • Measure Fluorescence: Read the fluorescence intensity of each sample using the predetermined optimal excitation and emission wavelengths.

  • Analyze Data: Plot the fluorescence intensity as a function of pH. The resulting graph will show the pH profile of FHTQ fluorescence, allowing you to select a pH range where the signal is both high and stable.

Protocol 3: Identifying Potential Quenchers (Stern-Volmer Analysis)

Objective: To determine if a component in your buffer (e.g., a halide ion) is quenching FHTQ fluorescence.

Materials:

  • FHTQ working solution in a base buffer (known to be free of the suspected quencher)

  • Stock solution of the suspected quencher (e.g., 1 M NaCl)

  • Fluorescence microplate reader or fluorometer

Procedure:

  • Prepare Dilutions: Create a serial dilution of the quencher stock solution in the base buffer. Include a buffer-only control (zero quencher).

  • Set Up Reactions: In a microplate, add the FHTQ working solution to each quencher dilution. The final FHTQ concentration must be constant across all wells.

  • Measure Fluorescence: Record the fluorescence intensity (I) for each sample. The intensity of the zero-quencher sample is your unquenched intensity (I₀).

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio of unquenched to quenched fluorescence (I₀/I) for each quencher concentration [Q].

    • Plot I₀/I on the y-axis versus the quencher concentration [Q] on the x-axis.

    • If the plot is linear with a positive slope, it indicates the presence of collisional quenching, confirming that the tested substance is indeed a quencher for FHTQ[4][16].

// Nodes F_ground [label="FHTQ\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; F_excited [label="FHTQ*\n(Excited State)", fillcolor="#FBBC05", fontcolor="#202124", shape=doublecircle]; Quencher [label="Quencher\n(e.g., Cl⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

// Transitions F_ground -> F_excited [label="Excitation\n(Light In)", color="#4285F4"]; F_excited -> F_ground [label="Fluorescence\n(Light Out)", color="#34A853"]; F_excited -> F_ground [label="Non-Radiative\nDecay (Heat)", style=dashed, color="#5F6368"];

{rank=same; F_excited; Quencher;} F_excited -> Quencher [label="Collisional Quenching\n(No Light Out)", style=dashed, color="#EA4335", dir=both, arrowhead=none]; }

Caption: Quenching deactivates the excited FHTQ* state non-radiatively.

References

Technical Support Center: A Researcher's Guide to 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this compound in cell-based assays while minimizing potential off-target effects. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reproducibility of your experimental data.

Introduction to this compound

This compound is a synthetic heterocyclic compound belonging to the quinoline class.[1][2] Quinoline derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The presence of a trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and target binding affinity.[6][7] However, these same properties can also contribute to off-target interactions, making careful experimental design and validation crucial.[8]

This guide provides a structured approach to identifying, understanding, and mitigating potential off-target effects of this compound in your cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Observations and Troubleshooting

Question 1: I'm observing a significant decrease in cell viability at concentrations where I don't expect to see on-target effects. How can I determine if this is due to general cytotoxicity or a specific off-target effect?

Answer: This is a common and critical observation. Distinguishing between specific on-target toxicity and non-specific cytotoxicity is the first step in validating your findings.

Scientific Rationale: All compounds can be toxic at high enough concentrations. It is essential to determine the therapeutic window of your compound, which is the concentration range where you observe the desired on-target effect without causing widespread, non-specific cell death.

Recommended Action Plan:

  • Perform a Dose-Response Cytotoxicity Assay: This will determine the concentration of the compound that causes 50% cell death (CC50). Comparing the CC50 to the effective concentration for your on-target effect (EC50) will define your therapeutic window.[9][10]

  • Test in a Target-Negative Cell Line: If possible, use a cell line that does not express the intended target of this compound. If you still observe cytotoxicity, it is likely an off-target effect.

  • Vary Incubation Times: Assess cytotoxicity at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the toxic effects.[11]

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.[12]

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells for your desired time period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • Supernatant Collection: After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well of the new plate.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions. Measure the absorbance at the recommended wavelength using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.

Question 2: My experimental results are inconsistent between replicates and different experimental runs. What could be causing this variability?

Answer: Inconsistent results are often due to issues with compound handling, experimental setup, or cell culture conditions.

Scientific Rationale: Small molecule inhibitors can be prone to solubility and stability issues. Inconsistent cell health and passage number can also significantly impact experimental outcomes.

Troubleshooting Table:

Potential Cause Recommended Solution
Compound Precipitation Visually inspect your stock and working solutions for precipitates. Prepare fresh dilutions for each experiment. Consider a brief sonication of the stock solution before dilution.[14]
Inconsistent Cell Seeding Use a cell counter to ensure a consistent number of cells are seeded in each well. Ensure a homogenous cell suspension before plating.[14]
High Cell Passage Number Use cells within a defined, low-passage number range. High-passage cells can exhibit altered phenotypes and drug sensitivities.[14]
Solvent Effects Ensure the final concentration of your solvent (e.g., DMSO) is consistent and non-toxic (typically <0.5%).[9]

Section 2: Investigating Off-Target Effects

Question 3: How can I confirm that this compound is engaging its intended target in my cells?

Answer: Direct measurement of target engagement is crucial to confirm that the observed cellular phenotype is a result of the compound binding to its intended target.

Scientific Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound at your desired concentration or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to create a melt curve.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17][18]

Workflow for CETSA

A Treat cells with compound or vehicle control B Heat cell suspensions at various temperatures A->B Incubate C Lyse cells B->C D Separate soluble and precipitated proteins C->D Centrifuge E Quantify soluble target protein D->E e.g., Western Blot F Plot melt curve and analyze thermal shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Question 4: I suspect my compound has off-target effects on protein kinases. How can I investigate this?

Answer: Given that many small molecule inhibitors have unintended effects on kinases, performing a kinase selectivity profile is a prudent step.

Scientific Rationale: Kinase selectivity profiling involves screening your compound against a large panel of kinases to identify any unintended interactions. This can be done through biochemical assays or cell-based assays.[19][20]

Recommended Action:

  • Utilize a Kinase Profiling Service: Several commercial providers offer kinase screening services against large panels of kinases.[21][22][] This is often the most efficient way to get a broad overview of your compound's selectivity.

  • Perform In-house Selectivity Assays: If you have a specific off-target kinase in mind, you can perform in-house enzymatic assays to determine the IC50 of your compound against the suspected off-target and compare it to the IC50 for your primary target.

Data Presentation: Kinase Selectivity Profile

Kinase % Inhibition at 1 µM IC50 (nM)
Primary Target 95%50
Off-Target Kinase A 80%250
Off-Target Kinase B 15%>10,000
Off-Target Kinase C 5%>10,000

This table provides a clear summary of the compound's potency and selectivity.

Section 3: Mitigating Off-Target Effects

Scientific Rationale: The key is to use multiple, independent approaches to validate your findings and to work at concentrations where on-target effects are maximized and off-target effects are minimized.

Mitigation Strategies Workflow

A Identify Off-Target Effect B Use Lowest Effective Concentration A->B C Use a Structurally Unrelated Inhibitor A->C D Genetic Knockdown/Knockout of Primary Target A->D E Validate Phenotype B->E C->E D->E

Caption: Workflow for mitigating identified off-target effects.

Detailed Mitigation Strategies:

  • Use the Lowest Effective Concentration: Operate at the lowest concentration of this compound that produces the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.[24]

  • Employ a Structurally Unrelated Inhibitor: If available, use a second inhibitor of your target that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout your target protein. The resulting phenotype should mimic the effect of your compound if the effect is on-target.

  • Use an Inactive Control Compound: If a structurally similar but biologically inactive analog of this compound is available, it can be used as a negative control to rule out effects related to the chemical scaffold itself.

By systematically addressing these potential issues, you can significantly increase the confidence in your experimental findings when using this compound.

References

Overcoming poor heat transfer in high-temperature quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-temperature quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of poor heat transfer during these often exothermic and high-energy reactions. By understanding the underlying principles of heat management, you can enhance reaction control, improve yield and purity, and ensure the safety and scalability of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is incredibly exothermic and difficult to control, often resulting in a violent reaction. What's happening and how can I manage it?

A1: The Skraup synthesis, which involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent, is notoriously vigorous and exothermic.[1][2] The primary cause is the rapid, uncontrolled dehydration of glycerol to acrolein and the subsequent highly exothermic condensation and cyclization steps.[2] This can lead to localized hotspots, causing the reaction to accelerate uncontrollably, a phenomenon known as thermal runaway.[3]

To moderate the reaction, you can:

  • Introduce a Moderator: Ferrous sulfate (FeSO₄) is a commonly used additive that makes the reaction less violent by extending the reaction over a longer period.[1][2][4] Boric acid can also serve this purpose.[2]

  • Control Acid Addition: Add the concentrated sulfuric acid slowly and portion-wise with efficient cooling and stirring. This helps to manage the initial exotherm.[1]

  • Ensure Efficient Stirring: Robust mechanical stirring is crucial to dissipate heat throughout the reaction mixture and prevent the formation of localized hotspots.[5]

Q2: I'm observing significant tar and polymer formation in my Doebner-von Miller reaction. How is this related to heat transfer and how can I prevent it?

A2: Tar formation is a frequent issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, especially at high temperatures.[1] Poor heat transfer leads to localized overheating, which significantly promotes these side reactions.

To minimize tar formation:

  • Slow Reagent Addition: Add the α,β-unsaturated aldehyde or ketone slowly to the heated acidic solution of the aniline. This helps to control the exotherm and reduce polymerization.

  • Optimize Temperature: While heating is necessary, excessively high temperatures can accelerate tar formation. It's crucial to find the optimal temperature that favors the desired condensation and cyclization without promoting significant byproduct formation.

  • Use a Two-Phase System: Employing a biphasic solvent system, such as water/toluene, can sequester the reactive carbonyl compound in the organic phase, limiting its contact with the acid catalyst and thus reducing polymerization.[1]

Q3: My Friedländer synthesis works well on a small scale, but the yield drops significantly upon scale-up. What are the likely causes related to heat transfer?

A3: A drop in yield during the scale-up of the Friedländer synthesis is often due to mass and heat transfer limitations.[6] As the reactor volume increases, the surface-area-to-volume ratio decreases, making it more challenging to efficiently remove heat.[7] This can lead to:

  • Localized Hotspots: Inefficient mixing in larger reactors can create areas of high temperature, promoting side reactions and degradation of both reactants and products.[6]

  • Thermal Runaway: If the heat generated by the reaction exceeds the removal capacity of the larger reactor, a thermal runaway can occur, leading to a significant loss of product.[6]

To address this, consider the following during scale-up:

  • Enhanced Agitation: Switch from magnetic stirring to a more robust overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure better homogeneity.[6]

  • Controlled Reagent Addition: Use a syringe pump or dropping funnel for controlled, slow addition of one of the reactants to better manage the reaction exotherm.[6]

  • Improved Heat Removal: Utilize a jacketed reactor with a circulating heat transfer fluid. For highly exothermic reactions, consider a reactor with a higher surface-area-to-volume ratio or internal cooling coils.[6]

Troubleshooting Guides

Issue 1: Runaway Reaction and Loss of Temperature Control

This is a critical safety issue, particularly in exothermic reactions like the Skraup and Doebner-von Miller syntheses.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a runaway reaction.

Detailed Steps:

  • Evaluate Heat Removal Capacity: Ensure your cooling system (e.g., ice bath, cryostat, jacketed reactor) can handle the maximum heat output of the reaction. For scale-up, remember that heat generation increases with the cube of the reactor radius, while heat removal only increases with the square of the radius.[7]

  • Optimize Stirring and Mixing: Inadequate mixing is a primary cause of localized hotspots.[5] Ensure the stirrer is appropriately sized and positioned for the reactor and that the stirring speed is sufficient to maintain a homogenous temperature throughout the reaction mixture.

  • Control Reagent Addition: For highly exothermic reactions, adding one of the reagents slowly over time is a key strategy to control the rate of heat generation.[8]

  • Use of Moderators (for Skraup Synthesis): The addition of ferrous sulfate can help to smooth out the exotherm, making the reaction more controllable.[1][2]

Issue 2: Low Yield and/or Significant Tar Formation

This is often a result of localized overheating promoting side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield and tar formation.

Detailed Steps:

  • Accurate Temperature Monitoring: Use a temperature probe placed directly in the reaction mixture, rather than in the heating bath, to get an accurate reading of the internal temperature.[9]

  • Improve Agitation: As discussed previously, efficient stirring is crucial for uniform heat distribution. For viscous reaction mixtures, a helical ribbon impeller may be more effective than a standard turbine.[10]

  • Optimize Reaction Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and byproduct formation.

  • Solvent Selection: The choice of solvent can significantly impact heat transfer. A higher boiling point solvent can provide a larger temperature window for the reaction and help to maintain a more uniform temperature. The viscosity of the solvent will also affect heat transfer, with less viscous solvents generally allowing for more efficient heat dissipation.[11]

Data Presentation

Table 1: Selection of High-Boiling Point Solvents for Quinoline Synthesis

SolventBoiling Point (°C)Properties and Considerations
Diphenyl ether259High thermal stability, often used in Gould-Jacobs synthesis.[6]
Dowtherm A257Eutectic mixture of diphenyl ether and biphenyl, excellent heat transfer fluid.
Sulfolane285High polarity and thermal stability.[12]
Glycerol290A green, non-toxic solvent with a very high boiling point.[13]

Table 2: Key Parameters for Controlling Exothermic Quinoline Syntheses

ParameterSkraup SynthesisDoebner-von Miller Synthesis
Moderator Ferrous sulfate or boric acid[1][2]Not typically used
Reagent Addition Slow, controlled addition of H₂SO₄[1]Slow addition of α,β-unsaturated carbonyl[1]
Temperature Control Requires efficient cooling to manage the vigorous exotherm[1]Careful temperature optimization to minimize polymerization[1]
Agitation Vigorous mechanical stirring is essential[5]Efficient mixing to prevent localized heating[5]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of a moderator to control the highly exothermic nature of the reaction.

  • Reaction Setup: In a fume hood, equip a robust round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Initiating the Reaction: Begin stirring the mixture and slowly add concentrated sulfuric acid via the dropping funnel. The addition should be controlled to maintain a manageable reaction temperature, using an external cooling bath if necessary.

  • Reaction Monitoring: Once the acid addition is complete, gently heat the reaction mixture to the desired temperature and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide) and then perform a steam distillation to isolate the quinoline from the tarry byproducts.

Protocol 2: Scale-up of Friedländer Synthesis with Improved Heat Transfer

This protocol is designed for scaling up the Friedländer synthesis while mitigating heat transfer issues.

  • Reaction Setup: Use a jacketed glass reactor equipped with an overhead mechanical stirrer, a reflux condenser, a temperature probe, and a port for reagent addition.

  • Temperature Control: Circulate a heat transfer fluid through the reactor jacket to maintain a constant and uniform temperature.

  • Charging Reactants: Charge the 2-aminoaryl aldehyde or ketone and the solvent to the reactor.

  • Controlled Addition: Begin stirring and heat the mixture to the desired reaction temperature. Slowly add the ketone containing an α-methylene group using a syringe pump over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the internal temperature closely during the addition. If a significant exotherm is observed, reduce the addition rate. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. The product can then be isolated by filtration if it precipitates, or by extraction following solvent removal.

Visualization of Key Concepts

Logical Relationship for Heat Transfer Management

HeatTransferManagement cluster_Inputs Controllable Parameters cluster_Process In-Process Factors cluster_Outputs Reaction Outcomes Agitation Agitation (Speed, Impeller Type) HeatRemoval Heat Removal (Cooling Efficiency) Agitation->HeatRemoval ReagentAddition Reagent Addition (Rate, Method) HeatGeneration Heat Generation (Exothermicity) ReagentAddition->HeatGeneration Solvent Solvent Choice (BP, Viscosity) Solvent->HeatRemoval Reactor Reactor Design (Jacketed, Coils) Reactor->HeatRemoval ReactionControl Reaction Control & Safety HeatGeneration->ReactionControl YieldPurity Yield & Purity HeatGeneration->YieldPurity HeatRemoval->ReactionControl HeatRemoval->YieldPurity

Caption: Interplay of experimental parameters in managing heat transfer.

References

Technical Support Center: Catalyst Deactivation in the Synthesis of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated quinolines. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of catalyst deactivation. By understanding the root causes and implementing the strategies outlined below, you can enhance the efficiency, consistency, and success of your synthetic endeavors. Fluorinated quinolines are a critical class of compounds in medicinal chemistry and materials science, and overcoming catalytic hurdles is paramount to innovation in these fields.[1]

Part 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation

This section is designed to help you identify the potential causes of catalyst deactivation in your experiments and provides actionable steps to mitigate these issues.

Issue 1: Reaction Stalls or Proceeds at a Significantly Reduced Rate

This is a classic symptom of catalyst deactivation.[2] The catalytic cycle is likely being interrupted, leading to a dramatic decrease in product formation.

Possible Cause A: Catalyst Poisoning by the Quinoline Nitrogen

The lone pair of electrons on the nitrogen atom of the quinoline ring can strongly coordinate to the active metal center of the catalyst (e.g., Palladium, Rhodium), effectively acting as a poison.[2][3] This is a frequent issue in quinoline synthesis and functionalization.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is crucial.[4] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can shield the metal center, reducing the inhibitory effect of the quinoline nitrogen.[4]

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading can sometimes compensate for the gradual poisoning and drive the reaction to completion.[4]

  • Consider a Different Catalyst System: If poisoning is severe, switching to a more robust catalyst, such as a tailored Pd-NHC complex known for its stability, may be necessary.[4]

Possible Cause B: Impurities in Reagents or Solvents

Trace impurities in your starting materials or solvents can act as potent catalyst poisons.[4] Common culprits include water, oxygen, sulfur compounds, and other nitrogen-containing heterocycles.[3][5][6]

Troubleshooting Steps:

  • Ensure Reagent Purity: Use freshly purified reagents and high-purity, dry solvents.[4]

  • Maintain an Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to air.[4] Conduct your reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) using appropriate techniques like a Schlenk line or a glovebox.[2][4]

Issue 2: Inconsistent Yields and Reaction Times Between Batches

Variability in experimental outcomes often points to subtle differences in reaction setup or reagent quality.[2]

Possible Cause: Inconsistent Reaction Conditions

Minor variations in temperature, stirring rate, or the presence of moisture and air can significantly impact catalyst performance and longevity.

Troubleshooting Steps:

  • Standardize Procedures: Ensure consistent experimental setup for each run, including glassware drying, solvent degassing, and inert atmosphere purging.[2]

  • Efficient Stirring: For heterogeneous catalysts, ensure vigorous and consistent stirring to minimize mass transfer limitations and prevent localized concentrations of reactants or products that could lead to catalyst fouling.[4]

  • Monitor Temperature Carefully: Use a calibrated thermometer and a reliable heating source to maintain a stable reaction temperature. Thermal degradation, or sintering, can occur at elevated temperatures, leading to a loss of active catalyst surface area.[2]

Issue 3: Visible Changes in the Reaction Mixture or Catalyst

Observable changes can provide valuable clues about the deactivation mechanism.

Possible Cause A: Formation of Inactive Catalyst Species

A change in the color of the reaction mixture may indicate the formation of inactive catalyst species, such as palladium black.[2][4]

Troubleshooting Steps:

  • Ligand Optimization: The formation of inactive species can sometimes be suppressed by optimizing the ligand-to-metal ratio.

  • Reaction Monitoring: Closely monitor the reaction by techniques like TLC or GC/LC-MS to correlate visual changes with reaction progress.[4]

Possible Cause B: Catalyst Fouling

For heterogeneous catalysts, a change in physical appearance, such as clumping or discoloration, can suggest fouling.[4] This is the physical deposition of insoluble byproducts or polymers on the catalyst surface, blocking active sites.[2]

Troubleshooting Steps:

  • Solvent Selection: Choose a solvent system that effectively dissolves all reactants, intermediates, and products to prevent precipitation on the catalyst.

  • Catalyst Regeneration: In some cases of fouling, the catalyst's activity can be restored by washing it with a suitable solvent to remove the deposited material.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in the synthesis of fluorinated quinolines?

A1: The main deactivation mechanisms are:

  • Poisoning: Strong coordination of the quinoline nitrogen to the catalyst's active metal center.[2][3]

  • Fouling: Physical blockage of active sites by insoluble products or byproducts.[2]

  • Thermal Degradation (Sintering): Agglomeration of metal nanoparticles at high temperatures, which reduces the active surface area.[2]

  • Formation of Inactive Species: Conversion of the active catalyst (e.g., Pd(0)) into an inactive state (e.g., palladium black).[2]

Q2: How does the presence of fluorine in the quinoline structure affect catalyst deactivation?

A2: The incorporation of fluorine can influence the electronic properties of the quinoline ring. The high electronegativity of fluorine can modulate the basicity of the quinoline nitrogen, potentially altering its poisoning effect on the catalyst. While specific studies on this direct correlation are nuanced, it is a factor to consider when troubleshooting.

Q3: Can I reuse my catalyst after a reaction?

A3: The reusability of a catalyst depends on the nature of the deactivation.[4] If deactivation is due to reversible fouling, washing the catalyst may restore its activity.[2] However, deactivation by strong poisoning or thermal sintering is often irreversible, making regeneration difficult or impossible.[2]

Q4: What are the visible signs of catalyst deactivation?

A4: Key indicators include:

  • A significant decrease in reaction rate or a complete stall.[4]

  • A change in the color of the reaction mixture, which could indicate the formation of inactive catalyst species.[4]

  • For heterogeneous catalysts, a change in physical appearance, such as clumping or discoloration.[4]

Q5: Are there catalyst-free methods for synthesizing fluorinated quinolines?

A5: Yes, catalyst-free methods for quinoline synthesis, such as certain variations of the Friedländer reaction, have been developed.[7] These methods often utilize green solvents like water and can be an excellent alternative to avoid issues related to catalyst deactivation.[7] Additionally, metal-free synthesis using polyfluoroalkanoic acids as direct fluorine sources has been reported.[8]

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling with a Fluorinated Chloroquinoline

This protocol serves as a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the fluorinated chloroquinoline (1 equivalent), boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water).[4]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.[4]

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography.[4]

Data Presentation: Ligand Effects on Catalyst Stability

The choice of ligand can significantly impact catalyst performance and resistance to deactivation. The following table summarizes hypothetical data illustrating this effect in a typical cross-coupling reaction.

Catalyst SystemLigand TypeObservationMitigation Strategy
Pd(OAc)₂Monodentate PhosphineProne to deactivation by N-heterocycles.Use of bulky, electron-rich ligands.
Pd₂(dba)₃Bidentate PhosphineImproved stability compared to monodentate ligands.Optimization of ligand-to-metal ratio.
Pd-NHC ComplexesN-Heterocyclic CarbeneGenerally show higher stability and resistance to poisoning.Synthesis of tailored NHC ligands.

Table adapted from observations in the literature.[4]

Part 4: Visualizations

Diagram 1: Catalyst Deactivation Pathways

G cluster_0 Active Catalyst cluster_1 Deactivation Pathways cluster_2 Inactive Catalyst Active_Catalyst Active Metal Center (e.g., Pd(0)) Poisoning Poisoning (Quinoline Coordination) Active_Catalyst->Poisoning Chemical Fouling Fouling (Product Deposition) Active_Catalyst->Fouling Mechanical Sintering Sintering (Thermal Degradation) Active_Catalyst->Sintering Thermal Inactive_Catalyst Inactive Catalyst Poisoning->Inactive_Catalyst Fouling->Inactive_Catalyst Sintering->Inactive_Catalyst

Caption: Major catalyst deactivation mechanisms.

Diagram 2: Troubleshooting Workflow for Catalyst Deactivation

G Start Reaction Stalls or Low Yield Check_Purity Check Reagent/Solvent Purity & Dryness Start->Check_Purity Initial Check Check_Atmosphere Ensure Strict Inert Atmosphere Check_Purity->Check_Atmosphere If Purity is OK Success Reaction Successful Check_Purity->Success Impurity Found & Corrected Optimize_Ligand Optimize Ligand: Bulky/Electron-Rich Check_Atmosphere->Optimize_Ligand If Atmosphere is OK Check_Atmosphere->Success Atmosphere Corrected Increase_Loading Increase Catalyst Loading Optimize_Ligand->Increase_Loading If Still Issues Optimize_Ligand->Success Optimization Works Change_Catalyst Change Catalyst System (e.g., Pd-NHC) Increase_Loading->Change_Catalyst Last Resort Increase_Loading->Success Optimization Works Change_Catalyst->Success New Catalyst Works

Caption: Troubleshooting workflow for catalyst deactivation.

References

Navigating the Challenges of Conrad-Limpach Reactions: A Technical Guide to Managing Tar Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals employing the Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolines. As Senior Application Scientists with extensive field experience, we understand that while powerful, this classic reaction can present significant challenges, most notably the formation of tarry byproducts. This guide is designed to provide you with in-depth, actionable insights to help you troubleshoot and manage tar formation, ensuring higher yields and purity in your quinoline synthesis.

We have structured this guide in a practical question-and-answer format to directly address the common issues encountered during experimentation. Our focus is not just on procedural steps, but on the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) on Tar Formation

Q1: My Conrad-Limpach reaction has produced a significant amount of black, intractable tar. What is this tar and why does it form?

A1: The formation of tar is a common observation in Conrad-Limpach reactions, primarily due to the harsh, high-temperature conditions required for the cyclization step.[1][2] The "tar" is typically a complex mixture of polymeric materials. Its formation is generally attributed to several side reactions:

  • Thermal Decomposition: At the high temperatures (often exceeding 250 °C) required for the intramolecular cyclization of the intermediate enamine, both the starting materials (anilines and β-ketoesters) and the intermediates can undergo thermal decomposition.[1]

  • Acid-Catalyzed Polymerization: The Conrad-Limpach reaction is often catalyzed by acid.[1] Under these conditions, especially at high temperatures, α,β-unsaturated carbonyl compounds, which can form from side reactions, are prone to acid-catalyzed polymerization.[3]

  • Self-Condensation Reactions: β-ketoesters can undergo self-condensation reactions, such as the Claisen condensation, to form dimeric and polymeric byproducts, especially in the presence of base or acid at elevated temperatures.[4][5][6][7]

The exact composition of the tar can vary depending on the specific substrates and reaction conditions, but it is generally characterized by its insolubility and dark color.

Troubleshooting Guide: Preventing and Managing Tar Formation

Q2: How can I proactively minimize tar formation during my Conrad-Limpach reaction?

A2: Proactive measures are crucial for controlling tar formation. Here are several key strategies, ranging from the choice of solvent to the control of reaction parameters:

Strategic Solvent Selection:

The choice of a high-boiling, inert solvent is critical for both heat transfer and minimizing side reactions.[1][2] While historically, mineral oil and diphenyl ether have been used, they can present challenges in product isolation.[2] Consider modern alternatives that offer good thermal stability and easier removal during workup.

SolventBoiling Point (°C)AdvantagesDisadvantages
Dowtherm A257Excellent heat transfer, liquid at room temperature.Can be difficult to remove completely.
Mineral Oil>300Inexpensive, high boiling point.Difficult to remove, can complicate purification.
Diphenyl Ether259Effective heat transfer medium.Can be challenging to remove from the product.

A study on various solvents for the Conrad-Limpach synthesis found that yields generally improve with higher-boiling solvents.[2]

Precise Temperature Control:

The cyclization step requires a high temperature, but excessive heat can accelerate decomposition and polymerization.

  • Recommendation: Utilize a well-calibrated heating mantle with a thermocouple to maintain a consistent and accurate reaction temperature. Avoid localized overheating, which can be a significant source of tar formation.

Inert Atmosphere:

Aniline derivatives can be susceptible to oxidation at high temperatures.

  • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.

Gradual Reagent Addition:

Adding the aniline or β-ketoester slowly to the hot reaction mixture can help to control the reaction rate and minimize the concentration of reactive intermediates at any given time, thereby reducing the likelihood of polymerization.

Visualizing the Reaction and Side Pathways

To better understand the competing reactions, the following diagram illustrates the desired Conrad-Limpach pathway versus the potential side reactions leading to tar formation.

Conrad_Limpach cluster_main Desired Conrad-Limpach Pathway cluster_side Tar Formation Pathways Aniline Aniline Enamine_Intermediate Enamine Intermediate Aniline->Enamine_Intermediate Condensation Thermal_Decomposition Thermal Decomposition (Starting Materials & Intermediates) Aniline->Thermal_Decomposition Beta-Ketoester Beta-Ketoester Beta-Ketoester->Enamine_Intermediate Beta-Ketoester->Thermal_Decomposition Self_Condensation Self-Condensation (e.g., Claisen) Beta-Ketoester->Self_Condensation 4-Hydroxyquinoline 4-Hydroxyquinoline (Product) Enamine_Intermediate->4-Hydroxyquinoline High Temp. Cyclization Enamine_Intermediate->Thermal_Decomposition Tar Tar Byproducts Thermal_Decomposition->Tar Polymerization Acid-Catalyzed Polymerization Polymerization->Tar Self_Condensation->Tar

Caption: Competing reaction pathways in the Conrad-Limpach synthesis.

Purification Strategies for Tar-Laden Reaction Mixtures

Q3: My reaction is complete, and I have a tarry crude product. What is the best way to isolate my desired 4-hydroxyquinoline?

A3: Purifying the desired product from a tarry mixture requires a systematic approach. A combination of techniques is often necessary.

1. Initial Workup: Solvent Trituration

  • Principle: The desired 4-hydroxyquinoline product is often a solid that is sparingly soluble in non-polar organic solvents, while the tarry byproducts may have some solubility or remain as a viscous oil.

  • Protocol:

    • Allow the reaction mixture to cool to room temperature.

    • Add a non-polar solvent such as hexanes, heptane, or diethyl ether to the crude mixture.

    • Stir or sonicate the mixture to break up the solid mass.

    • The desired product may precipitate as a solid.

    • Collect the solid by filtration and wash it thoroughly with the same non-polar solvent to remove residual high-boiling solvent and some of the tarry impurities.

2. Acid-Base Extraction

  • Principle: 4-Hydroxyquinolines are phenolic and thus acidic, allowing for their separation from neutral and basic impurities through acid-base extraction.[8]

  • Protocol:

    • Dissolve the crude product (obtained after trituration) in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with an aqueous base solution (e.g., 1M sodium hydroxide). The acidic 4-hydroxyquinoline will deprotonate and move into the aqueous layer, while many of the tarry impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining impurities.

    • Carefully acidify the aqueous layer with an acid (e.g., 1M hydrochloric acid) to precipitate the purified 4-hydroxyquinoline.

    • Collect the precipitated solid by filtration, wash with water, and dry thoroughly.

AcidBaseExtraction Crude_Mixture Crude Product in Organic Solvent Aqueous_Base Add Aqueous Base (e.g., NaOH) Crude_Mixture->Aqueous_Base Separation1 Separate Layers Aqueous_Base->Separation1 Organic_Layer1 Organic Layer (Tar & Neutral Impurities) Separation1->Organic_Layer1 Discard Aqueous_Layer1 Aqueous Layer (Deprotonated Product) Separation1->Aqueous_Layer1 Acidification Acidify Aqueous Layer (e.g., HCl) Aqueous_Layer1->Acidification Purified_Product Precipitated Purified Product Acidification->Purified_Product

Caption: Workflow for acid-base extraction purification.

3. Recrystallization

  • Principle: This is a powerful technique for purifying crystalline solids. The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be insoluble at high temperatures or remain in solution at low temperatures.[9][10][11][12][13]

  • Protocol:

    • Choose a suitable solvent or solvent system (e.g., ethanol, methanol, acetic acid, or mixtures with water).

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

4. Flash Column Chromatography

  • Principle: For challenging separations or to remove closely related impurities, flash column chromatography can be employed.[14][15][16]

  • Protocol:

    • Select an appropriate solvent system (eluent) that provides good separation of your product from the impurities on a TLC plate.

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Safety Considerations

The high temperatures involved in the Conrad-Limpach reaction necessitate strict safety protocols.

  • Thermal Hazards: Always use a heating mantle with a temperature controller and a blast shield.[17] Be prepared for the possibility of a thermal runaway, especially on a larger scale.[18][19][20]

  • Chemical Hazards: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heat-resistant gloves.[17]

By understanding the causes of tar formation and implementing these preventative and purification strategies, you can significantly improve the outcome of your Conrad-Limpach reactions. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Optimizing Reactions with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving anilines bearing electron-withdrawing groups (EWGs). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by these substrates. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

The Core Challenge: Reduced Nucleophilicity

Anilines substituted with electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) are notoriously difficult substrates in many common bond-forming reactions. The primary reason for this difficulty is the significantly reduced nucleophilicity of the aniline nitrogen.[1] The EWGs pull electron density away from the aromatic ring and, by extension, the nitrogen atom through inductive and resonance effects.[1] This depletion of electron density makes the nitrogen's lone pair less available to participate in nucleophilic attack, leading to sluggish or failed reactions under standard conditions.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab and provides actionable solutions to overcome them.

Issue 1: Failed or Low-Yield Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination with 4-nitroaniline is giving me a complex mixture and very little of my desired product. What can I do to improve the outcome?

Answer: This is a classic challenge. The low nucleophilicity of the nitroaniline requires a more robust catalytic system than standard conditions. Here’s a systematic approach to troubleshoot this reaction:

  • Catalyst and Ligand Selection is Critical: Standard palladium-phosphine catalysts often fail with electron-deficient anilines.

    • Switch to Electron-Rich, Bulky Ligands: Modern biaryl phosphine ligands are designed for these challenging substrates. Ligands like XPhos, BrettPhos, and RuPhos can accelerate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer enhanced stability and catalytic activity for difficult couplings.[1]

    • Utilize a Precatalyst: Using a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3) ensures the consistent generation of the active catalytic species, leading to more reproducible and often higher yields.[1]

  • Base Selection and Strength: The weakly acidic N-H bond of an electron-deficient aniline requires a strong, non-nucleophilic base for efficient deprotonation.

    • Strong Bases are Often Necessary: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently the bases of choice.[1]

    • For Base-Sensitive Substrates: If your starting materials contain functional groups sensitive to strong bases (e.g., esters), consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]

  • Solvent and Temperature:

    • Aprotic, Polar Solvents: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.

    • Elevated Temperatures: These reactions often require higher temperatures (80-120 °C) to overcome the activation energy barrier.

  • Rigorous Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.

    • Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen).

    • Glovebox Use: For maximum reproducibility, performing the reaction setup in a glovebox is ideal.[1]

Workflow for Buchwald-Hartwig Optimization:

cluster_start Start: Low Yield cluster_catalyst Catalyst System cluster_base Base Selection cluster_conditions Reaction Conditions cluster_end Outcome start Low Yield with Standard Conditions ligand Switch to Bulky Biaryl Ligand (e.g., XPhos, BrettPhos) start->ligand Step 1 precatalyst Use Well-Defined Precatalyst (e.g., G3 Precatalyst) ligand->precatalyst strong_base Use Strong Base (e.g., NaOtBu) precatalyst->strong_base Step 2 weak_base Substrate Decomposition? Try Weaker Base (e.g., Cs2CO3) strong_base->weak_base If needed temp Increase Temperature (80-120 °C) strong_base->temp Step 3 weak_base->temp inert Ensure Rigorous Inert Atmosphere temp->inert success Improved Yield inert->success Step 4

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Issue 2: Failure in Nucleophilic Aromatic Substitution (SNA_r_):

Question: I'm trying to react 4-chloroaniline with 1-fluoro-2-nitrobenzene, but the reaction isn't working. I thought SNAr was suitable for these types of reactions?

Answer: This is a common misconception. In a nucleophilic aromatic substitution (SNAr) reaction, the key requirement is that the aryl halide must be activated by strong electron-withdrawing groups, not necessarily the aniline nucleophile.[1]

  • The Role of the Electrophile: The aryl halide must possess strong EWGs (like -NO₂) positioned ortho or para to the leaving group (e.g., -F, -Cl).[1][3] These groups are essential to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][3][4]

  • Leaving Group Ability: In SNAr, the reactivity of the leaving group often follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic.

  • Aniline Nucleophilicity: While the activation of the aryl halide is paramount, the nucleophilicity of the aniline still plays a role. An electron-deficient aniline will react more slowly than an electron-rich one. To drive the reaction, you may need to use a base to deprotonate the aniline, increasing its nucleophilicity, and/or use higher temperatures.

SNAr Mechanism and EWG Placement:

snar_mechanism start Aryl Halide (Activated) + Aniline (Nucleophile) intermediate Meisenheimer Complex Ortho/Para EWG Stabilizes Negative Charge start->intermediate Nucleophilic Attack (Slow Step) product Substituted Aniline intermediate->product Loss of Leaving Group (Fast Step)

Caption: Key steps in the SNAr reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: Why do my amide coupling reactions with electron-deficient anilines fail using standard reagents like DCC/HOBt?

A: Standard coupling reagents form an activated ester intermediate, which is then attacked by the aniline. However, an electron-deficient aniline is often not nucleophilic enough to effectively attack this intermediate, leading to low yields or reaction failure.[1] For these challenging substrates, more potent activating agents are required. Consider using reagents like HATU or COMU, which form highly reactive activated esters, in combination with a non-nucleophilic base like DIPEA.

Q2: Can I use Ullmann condensation for these anilines?

A: Yes, the Ullmann condensation, a copper-catalyzed C-N coupling reaction, is a viable alternative to palladium-catalyzed methods.[5][6] Traditionally, these reactions required harsh conditions (high temperatures, stoichiometric copper).[5] However, modern protocols often use copper(I) salts with ligands (like phenanthroline or amino acids) to facilitate the reaction under milder conditions.[7] It is particularly useful for coupling anilines with aryl iodides.[5]

Q3: Is it possible to use microwave-assisted synthesis for these challenging couplings?

A: Absolutely. Microwave irradiation can be a powerful tool for driving difficult reactions to completion by rapidly and efficiently heating the reaction mixture.[8][9] This can lead to significantly reduced reaction times and often improved yields compared to conventional heating.[8][9][10] It is particularly effective for SNAr reactions and some metal-catalyzed couplings.[11]

Q4: Are there any newer, "milder" methods for coupling electron-deficient anilines?

A: The field is constantly evolving. Nickelaelectrocatalysis has emerged as a promising method for C-N bond formation under mild conditions.[12][13] This technique uses an electric current to drive the catalytic cycle, allowing for the coupling of a wide range of weak N-nucleophiles, including electron-deficient anilines, with aryl halides at room temperature.[12][13] Additionally, photocatalytic methods, such as the Truce-Smiles rearrangement, are being developed to activate C-N bonds under mild, visible-light-mediated conditions.[14]

Data & Reaction Parameters

The optimal conditions are highly substrate-dependent. The following table provides a general starting point for optimization.

Reaction TypeCatalyst/PrecatalystLigandBaseSolventTemperature (°C)
Buchwald-Hartwig Pd₂(dba)₃ or G3-PrecatalystXPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 120
Ullmann Condensation CuI, Cu₂OPhenanthroline, L-ProlineK₂CO₃, K₃PO₄DMF, NMP, DMSO100 - 160
SNAr N/AN/AK₂CO₃, DIPEADMF, DMSO, ACN25 - 150
Amide Coupling N/AN/ADIPEADMF, DCM0 - 25

This table is a representative compilation based on typical outcomes reported in the literature; actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for coupling an aryl halide with an electron-deficient aniline using a modern palladium precatalyst.[1]

  • Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the electron-deficient aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the Palladium G3 Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Microwave-Assisted SNAr Reaction

This protocol is a general guide for the amination of an activated aryl halide.

  • Preparation: In a 10 mL microwave reaction vial, combine the activated aryl halide (1.0 mmol), the electron-deficient aniline (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add dimethylformamide (DMF, 4 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 130-150 °C for 10-30 minutes.

  • Workup: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

References

Technical Support Center: Separation of 4-Hydroxyquinoline and 2-Hydroxyquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Hydroxyquinoline Isomer Separation

Welcome to the technical support guide for the separation of 4-hydroxyquinoline and 2-hydroxyquinoline. As positional isomers, these compounds present a significant analytical challenge due to their nearly identical molecular weights and similar physicochemical properties. Their structural nuance is further complicated by keto-enol tautomerism, where each isomer exists in equilibrium with its corresponding quinolone form.[1][2] This dynamic equilibrium directly influences their polarity, hydrogen bonding capacity, and ultimately, their chromatographic behavior.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed for researchers, analytical scientists, and drug development professionals to provide not just solutions, but a foundational understanding of the principles governing the separation of these critical isomers.

Fundamental Concepts: Keto-Enol Tautomerism

Understanding the tautomeric equilibrium is paramount to mastering the separation. Both 2- and 4-hydroxyquinoline (the "enol" or "lactim" forms) coexist with their respective keto (or "lactam") forms: 2-quinolone and 4-quinolone.[3][4] The position of this equilibrium is highly dependent on the solvent, pH, and temperature. In most environments, the keto form is thermodynamically favored, especially for 2-hydroxyquinoline.[1] This structural duality means you are often separating a mixture of four closely related compounds, not just two.

Tautomerism cluster_2HQ 2-Hydroxyquinoline Equilibrium cluster_4HQ 4-Hydroxyquinoline Equilibrium node_2enol 2-Hydroxyquinoline (Enol) node_2keto 2-Quinolone (Keto) (Favored) node_2enol->node_2keto H⁺ shift node_4enol 4-Hydroxyquinoline (Enol) (Minor) node_4keto 4-Quinolone (Keto) node_4enol->node_4keto H⁺ shift

Caption: Tautomeric equilibrium of 2- and 4-hydroxyquinoline.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or complete co-elution of my 4-hydroxyquinoline and 2-hydroxyquinoline peaks in Reverse-Phase HPLC?

A1: This is the most common challenge and typically stems from insufficient selectivity in the chromatographic system. Because the isomers have very similar hydrophobicity, standard C18 columns may not provide adequate separation. The solution lies in systematically optimizing your column chemistry and mobile phase conditions.

Causality & Solution:

  • Inadequate Stationary Phase Selectivity: A standard C18 column separates primarily based on hydrophobic interactions. The subtle difference between the 2- and 4-isomers may not be sufficient for baseline resolution.

    • Troubleshooting: Switch to a stationary phase that offers alternative separation mechanisms. A Phenyl-Hexyl column, for instance, provides pi-pi interactions with the aromatic quinoline ring system, which can differentiate the electron density distribution between the two isomers. Alternatively, a polar-embedded phase (e.g., C18 with an amide or carbamate group) can offer different hydrogen bonding interactions.

  • Suboptimal Mobile Phase pH: The pH of your mobile phase is the most powerful tool for manipulating the retention and selectivity of these isomers. The quinoline nitrogen has a pKa, as does the hydroxyl group. Operating at a pH close to these pKa values will lead to peak broadening and instability.

    • Troubleshooting: Adjust the mobile phase pH to fully protonate or deprotonate the analytes. For reversed-phase, a common starting point is an acidic pH (e.g., 2.5-3.5) using a modifier like phosphoric acid or formic acid.[5] At this pH, the ring nitrogen is protonated, changing the molecule's overall polarity and interaction with the stationary phase. This can significantly enhance selectivity.

  • Incorrect Organic Modifier: While acetonitrile and methanol are both common, their hydrogen bonding characteristics are different.

    • Troubleshooting: If using acetonitrile, try switching to methanol or a combination of the two. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the hydroxyl and keto groups of the tautomers, potentially improving resolution.

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Q2: Can Gas Chromatography (GC) be used for this separation? I am seeing no peaks or very broad, tailing peaks.

A2: Direct GC analysis of hydroxyquinolines is problematic but possible with the right approach. The primary issues are their low volatility and the presence of the active hydroxyl group.

Causality & Solution:

  • Low Volatility: Hydroxyquinolines have relatively high boiling points and may not volatilize cleanly in a standard GC inlet, leading to sample loss and carryover.

  • Active -OH Group: The hydroxyl group is polar and can engage in strong hydrogen bonding with any active sites (e.g., silanol groups) in the GC inlet liner or column. This leads to severe peak tailing and poor peak shape.[6]

Troubleshooting Strategy:

  • Derivatization (Recommended): The most robust solution is to cap the active hydroxyl group via derivatization. Silylation (e.g., using BSTFA or MSTFA) replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This dramatically increases volatility and eliminates the hydrogen bonding that causes peak tailing.

  • Use a Deactivated System: Ensure you are using a highly deactivated inlet liner and a column designed for trace-level analysis to minimize active sites.[6]

  • Optimize Temperature Program: Use a slower oven ramp rate to allow sufficient time for the isomers to separate.[6] Even with derivatization, the boiling points will be similar.

While GC-MS can provide excellent sensitivity and structural information, the added derivatization step makes HPLC a more direct and often preferred method for routine analysis.[7]

Q3: How can I be certain of the peak identity? Is 4-hydroxyquinoline always expected to elute before 2-hydroxyquinoline?

A3: Peak identification should never be based solely on elution order without confirmation. While in many reversed-phase methods the 4-isomer may elute earlier due to slight differences in polarity, this is not a universal rule and can change with different columns and mobile phases.

Confirmation Strategy:

  • Mass Spectrometry (LC-MS): This is the most definitive method. Both isomers will have the same parent mass, but their fragmentation patterns (MS/MS spectra) may show subtle, reproducible differences that can be used for identification.[8]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition, verifying that the peak corresponds to the correct molecular formula (C₉H₇NO).

  • Nuclear Magnetic Resonance (NMR): If isolating fractions, ¹H NMR is definitive. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For example, the proton shifts in the DMSO-d6 solvent are distinct for 4-hydroxyquinoline.[9]

  • Spiking with Standards: The most straightforward method is to inject an analytical standard of each pure isomer individually to determine its retention time under your specific conditions. Then, inject a mixture (or spike your sample) to confirm the identity of each peak.

Optimized Experimental Protocols

Protocol 1: High-Resolution Reverse-Phase HPLC Method

This protocol is designed to provide a robust starting point for separating the two isomers.

  • Objective: To achieve baseline separation (Resolution > 1.5) of 4-hydroxyquinoline and 2-hydroxyquinoline.

  • Instrumentation: HPLC system with UV or PDA detector.

  • Methodology:

    • Column: Phenyl-Hexyl phase (e.g., 4.6 x 150 mm, 3.5 µm). A metal-free or PEEK-lined column is recommended to prevent chelation, especially if analyzing other hydroxyquinolines like the 8-isomer.[10][11]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Ramp from 10% to 40% B

      • 15-17 min: Hold at 40% B

      • 17.1-20 min: Return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 225 nm.[12]

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve samples and standards in a 50:50 mixture of Acetonitrile:Water.

  • System Suitability: Before analysis, inject a standard mixture. The resolution between the two isomer peaks should be ≥ 1.5, and the tailing factor for each peak should be between 0.9 and 1.3.

Protocol 2: GC-MS Analysis via Silylation

This protocol is for users requiring high sensitivity or mass spectral confirmation.

  • Objective: To identify and quantify 4-hydroxyquinoline and 2-hydroxyquinoline following derivatization.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Methodology:

    • Derivatization:

      • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

      • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

      • Cap the vial tightly and heat at 70 °C for 30 minutes.

      • Cool to room temperature before injection.

    • GC Column: A low-bleed, mid-polarity column (e.g., 5% diphenyl / 95% dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • Inlet Temperature: 260 °C (Splitless mode).

    • MS Transfer Line Temp: 280 °C.

    • MS Ion Source Temp: 230 °C.

    • MS Mode: Scan from m/z 50-500. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivatives.

Quantitative Data Summary

The following table provides a comparison of typical parameters and expected performance for the two primary analytical techniques. Values are indicative and require optimization for specific instrumentation.[7][12]

ParameterHPLC-UVGC-MS (after Derivatization)
Primary Separation Principle Polarity, Hydrophobicity, π-π interactionsBoiling Point, Volatility
Column Type Phenyl-Hexyl or Polar-Embedded C185% Phenyl Polysiloxane
Sample Prep Complexity Low (dissolve and inject)Moderate (evaporation & derivatization)
Typical Run Time 15-25 minutes15-20 minutes
Limit of Detection (LOD) Low µg/mL rangeHigh pg/mL to low ng/mL range
Key Advantage Direct analysis, robust for QCHigh sensitivity, definitive identification
Common Issue Peak co-elutionPeak tailing (if underivatized)

References

Validation & Comparative

A Comparative Guide for Drug Development Professionals: 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline vs. Non-fluorinated Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-hydroxyquinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] The strategic introduction of fluorine-containing substituents can dramatically alter the physicochemical properties, pharmacokinetics, and pharmacodynamics of these molecules. This guide provides an in-depth comparison between 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline and its non-fluorinated hydroxyquinoline analogs. We will explore the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols, to provide researchers with a robust framework for decision-making in drug discovery and development projects.

Introduction: The Quinoline Scaffold and the Fluorine Advantage

4-Hydroxyquinolines, also known as 4-quinolones, are heterocyclic compounds that have demonstrated a wide array of biological effects, including antibacterial, anticancer, and neuroprotective activities.[1][2] Their planar structure and hydrogen bonding capabilities allow them to interact with various biological targets. However, parent quinoline structures can suffer from limitations such as poor solubility, rapid metabolism, and off-target toxicity.

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategy employed to overcome many of these limitations.[3][4][5] Fluorine, being the most electronegative element, and the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, can profoundly influence a molecule's properties.[3][6] Specifically, this guide focuses on This compound , a molecule featuring two distinct types of fluorination, and compares its projected performance against non-fluorinated parent structures like 4-hydroxyquinoline and 4-hydroxy-2-methylquinoline.

The Strategic Impact of Fluorination on Physicochemical Properties

The decision to incorporate fluorine is a rational design choice aimed at predictably modifying a lead compound's profile. The effects are multifaceted and context-dependent, but generally revolve around modulating three key areas: metabolic stability, physicochemical properties (pKa and lipophilicity), and target binding affinity.[4]

  • Enhanced Metabolic Stability : A primary challenge in drug development is the rapid oxidative metabolism of compounds by cytochrome P450 (CYP) enzymes in the liver.[4] Aromatic rings and alkyl groups are often "soft spots" for hydroxylation. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage.[3] Placing a fluorine atom at a metabolically vulnerable position, such as C-8, can effectively block this pathway, thereby increasing the compound's in vivo half-life and bioavailability.[4][7]

  • Modulation of Acidity (pKa) : As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect.[6] In this compound, the fluorine at C-8 and the -CF3 group at C-2 pull electron density away from the quinoline ring system. This effect stabilizes the conjugate base formed upon deprotonation of the 4-hydroxyl group, making it more acidic (i.e., lowering its pKa) compared to a non-fluorinated analog. This change in pKa can significantly alter a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target proteins.[6]

  • Increased Lipophilicity (LogP) : The trifluoromethyl group is highly lipophilic and can substantially increase the overall lipophilicity (LogP) of a molecule.[8] This enhancement often improves a compound's ability to cross cell membranes, a critical factor for reaching intracellular targets.[3] The improved membrane permeability can lead to better absorption and distribution.

Comparative Data Summary

The following table summarizes the key physicochemical properties of the fluorinated compound and its non-fluorinated parent, highlighting the predictable impact of fluorination.

Property4-Hydroxy-2-(trifluoromethyl)quinolineThis compoundRationale for Change
Molecular Formula C₁₀H₆F₃NO[9]C₁₀H₅F₄NO[10]Addition of one fluorine atom.
Molecular Weight 213.16 g/mol [9][11]231.15 g/mol [8][10]Increased mass due to the fluorine atom.
Melting Point 206 - 208 °C[11]108 - 117 °C[8]Fluorination can disrupt crystal lattice packing, often leading to a lower melting point.
pKa (4-OH group) Higher (Less Acidic)Lower (More Acidic) The strong electron-withdrawing effects of both the 8-F and 2-CF3 groups stabilize the phenoxide anion, favoring deprotonation.[6]
Lipophilicity (LogP) HighHigher The additional fluorine atom at the C-8 position further increases the lipophilicity of the already lipophilic trifluoromethyl-substituted quinoline.[3][8]
Metabolic Stability ModerateSignificantly Higher The C8-F bond blocks a potential site of aromatic hydroxylation by CYP450 enzymes, reducing metabolic clearance.[4][7]

Synthesis Strategies and Workflow

The synthesis of 4-hydroxyquinolines is often achieved via the Conrad-Limpach reaction or similar cyclocondensation strategies.[1] For the target molecules, this typically involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization.

For This compound , the synthesis would start with 2-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 2-Fluoroaniline C Step 1: Condensation (Formation of enamine intermediate) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Step 2: Thermal Cyclization (High-temperature ring closure) C->D Intermediate E Step 3: Purification (Recrystallization or Chromatography) D->E Crude Product F 8-Fluoro-4-hydroxy-2- (trifluoromethyl)quinoline E->F G Quinoline Fluorinated Quinoline (Stress Inducer) Mito Mitochondrial Stress (e.g., ROS production) Quinoline->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis G A 1. Prepare Solutions - Test Compound (1 µM) - HLM (0.5 mg/mL) - NADPH (1 mM) B 2. Pre-incubation - Mix HLM and Test Compound - Equilibrate at 37°C for 5 min A->B C 3. Initiate Reaction - Add NADPH to start metabolism B->C D 4. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 60 min C->D E 5. Quench Reaction - Add cold acetonitrile with internal standard to each aliquot D->E F 6. Sample Processing - Centrifuge to precipitate protein E->F G 7. LC-MS/MS Analysis - Quantify remaining parent compound in supernatant F->G H 8. Data Analysis - Plot ln(% remaining) vs. time - Calculate t½ and Clint G->H

References

A Comparative Analysis of the Biological Activities of Chloroquine and 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of quinoline-based compounds, Chloroquine stands as a historically significant and well-characterized therapeutic agent, primarily known for its antimalarial properties.[1][2] In contrast, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline represents a more contemporary class of fluorinated quinoline derivatives, which are of growing interest in medicinal chemistry for their potential biological activities.[1] This guide provides a detailed comparison of the known biological activities of Chloroquine with the anticipated, yet largely uncharacterized, activities of this compound, offering a framework for future experimental evaluation.

Chloroquine: A Multifaceted Biological Profile

Chloroquine, a 4-aminoquinoline, has a long history of use in the treatment and prophylaxis of malaria.[2] Its primary mechanism of action against the malaria parasite, Plasmodium falciparum, involves its accumulation in the acidic food vacuole of the parasite.[2][3] Inside this vacuole, Chloroquine inhibits the polymerization of heme into hemozoin, leading to the buildup of toxic free heme and subsequent parasite death.[2][3]

Beyond its antimalarial effects, Chloroquine exhibits immunomodulatory properties, which has led to its use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[1][2] The precise mechanism in these conditions is not fully understood but is thought to involve the inhibition of toll-like receptor signaling and a reduction in the production of pro-inflammatory cytokines.[2]

The biological activity of Chloroquine is not without its limitations. The emergence of Chloroquine-resistant strains of P. falciparum has significantly curtailed its effectiveness as an antimalarial in many parts of the world.[3] Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which enhances the efflux of the drug from the parasite's food vacuole.[4]

This compound: A Profile of Potential

This compound is a fluorinated quinoline derivative. The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance their biological activity.[1] While specific experimental data on the biological activity of this compound is not extensively available in the public domain, its structural features suggest several areas of potential therapeutic interest.

General research into fluorinated quinoline derivatives indicates their potential as antimicrobial and antiviral agents.[1] The trifluoromethyl group, in particular, is known to improve the lipophilicity of compounds, which may enhance their ability to penetrate cell membranes and target intracellular pathways.[1] Consequently, it is plausible that this compound could exhibit activity against a range of pathogens.

Comparative Summary and Future Directions

The following table summarizes the known and potential biological activities of Chloroquine and this compound.

FeatureChloroquineThis compound
Primary Biological Activity Antimalarial[1][2], Immunomodulatory[2]Potential antimicrobial and antiviral activities (Inferred from structural analogues)[1]
Mechanism of Action Inhibition of heme polymerization in Plasmodium[2][3]Unknown; potential to target various biological pathways due to enhanced lipophilicity[1]
Known Targets Heme polymerase in P. falciparum[3]Not yet identified
Resistance Widespread in P. falciparum due to PfCRT mutations[4]Not applicable (activity not yet established)

Given the lack of specific data for this compound, a direct comparison of potency (e.g., IC50 values) is not possible at this time. The following sections outline established experimental protocols that can be employed to systematically evaluate the biological activity of this and other novel quinoline derivatives.

Experimental Protocols for Biological Activity Assessment

The following are detailed methodologies for assessing the antimalarial and cytotoxic activities of quinoline compounds.

In Vitro Antimalarial Activity Assay against Plasmodium falciparum

This protocol is designed to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Rationale: The in vitro culture of P. falciparum allows for the direct assessment of a compound's ability to inhibit parasite growth, providing a quantitative measure of its antimalarial potency. The use of both chloroquine-sensitive and chloroquine-resistant parasite strains is crucial for identifying compounds that can overcome existing resistance mechanisms.

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P_culture Maintain P. falciparum Culture (e.g., 3D7, Dd2) Sync Synchronize Parasite Culture (e.g., Sorbitol treatment) P_culture->Sync Plate Plate Parasitized RBCs (1% parasitemia, 2% hematocrit) Sync->Plate Add_Cmpd Add Serial Dilutions of Test Compound Plate->Add_Cmpd Incubate Incubate for 48-72h (37°C, 5% CO2) Add_Cmpd->Incubate Stain Stain with DNA Dye (e.g., SYBR Green I) Incubate->Stain Read Measure Fluorescence (Plate Reader) Stain->Read Calculate Calculate IC50 Values (Dose-response curve) Read->Calculate

Caption: Workflow for in vitro antimalarial activity assay.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Synchronization: Synchronize parasite cultures to the ring stage by treatment with 5% D-sorbitol.

  • Assay Plate Preparation: In a 96-well plate, add serial dilutions of the test compound (e.g., this compound) and a positive control (Chloroquine).

  • Parasite Addition: Add synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.

  • Growth Inhibition Measurement: After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye (e.g., SYBR Green I).

  • Data Acquisition: Measure fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay

This protocol assesses the general toxicity of a compound against a mammalian cell line (e.g., HEK293 or HepG2) to determine its selectivity index.

Rationale: It is essential to evaluate whether a compound's biological activity is specific to the target pathogen or due to general cytotoxicity. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50), is a critical parameter in early drug discovery.

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment Cell_Culture Culture Mammalian Cells (e.g., HEK293) Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 48-72h (37°C, 5% CO2) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_CC50 Calculate CC50 Value Measure_Absorbance->Calculate_CC50

Caption: Workflow for in vitro cytotoxicity assay using MTT.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293) in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI) is then calculated as CC50 / IC50.

Signaling Pathways and Mechanisms

Chloroquine's Mechanism of Action in P. falciparum

The primary mechanism of Chloroquine's antimalarial activity is the disruption of heme detoxification in the parasite's food vacuole.

Chloroquine_MOA cluster_rbc Infected Red Blood Cell cluster_parasite P. falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Toxicity Heme_Polymerase Heme Polymerase Chloroquine_Accumulation Chloroquine Accumulation Chloroquine_Accumulation->Heme_Polymerase Inhibition

Caption: Chloroquine's mechanism of action in the malaria parasite.

This diagram illustrates that Chloroquine accumulates in the acidic digestive vacuole of the parasite. There, it inhibits the enzyme heme polymerase, preventing the detoxification of free heme into hemozoin. The resulting accumulation of toxic heme leads to oxidative stress, membrane damage, and ultimately, parasite lysis.

Conclusion

While Chloroquine's biological profile is well-documented, the specific activities of novel derivatives like this compound remain to be elucidated. The structural features of this compound are promising for the development of new therapeutic agents, particularly in the antimicrobial and antiviral spheres. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its biological activity and selectivity. Further research into this and similar fluorinated quinolines is warranted to explore their full therapeutic potential and to identify novel mechanisms of action that may overcome existing drug resistance.

References

A Researcher's Guide to the Efficacy Evaluation of Novel Quinolines: A Comparative Framework Using Mefloquine and 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in parasitology, the quinoline scaffold remains a privileged structure in the quest for novel antimalarial agents. This guide provides a comprehensive framework for evaluating the efficacy of new quinoline derivatives, using the well-established drug Mefloquine as a benchmark for comparison against a novel compound, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. While extensive data exists for Mefloquine, this compound represents a candidate for which efficacy data is not yet publicly available. This guide, therefore, serves as a roadmap for the systematic evaluation of such promising new chemical entities.

Introduction to the Compounds

Mefloquine , a synthetic analog of quinine, has been a cornerstone in the prophylaxis and treatment of malaria, particularly against chloroquine-resistant Plasmodium falciparum strains, for decades.[1] Its efficacy and pharmacokinetic profile are well-documented, providing a robust baseline for comparative studies.

This compound is a novel quinoline derivative. The presence of a trifluoromethyl group is a common feature in modern medicinal chemistry, often enhancing metabolic stability and cell permeability.[2] The fluoro and hydroxy substitutions on the quinoline ring may further modulate its biological activity.[3] The systematic evaluation of this compound is essential to determine its potential as a next-generation antimalarial.

Unraveling the Mechanisms of Action

A critical aspect of drug evaluation is understanding how a compound exerts its therapeutic effect.

Mefloquine's precise mechanism of action has been a subject of extensive research. The leading hypothesis is that it inhibits the biocrystallization of hemozoin, a non-toxic pigment produced by the parasite from the toxic heme released during hemoglobin digestion.[2][4] This leads to an accumulation of toxic heme within the parasite, causing its death.[2] More recent studies suggest that mefloquine may also target the parasite's 80S ribosome, thereby inhibiting protein synthesis.[5]

The putative mechanism for This compound , as a quinoline derivative, is likely to involve interference with heme detoxification.[6] The 4-hydroxyquinoline scaffold is known to be a key pharmacophore in compounds that inhibit the parasite's respiratory chain. However, without experimental data, its precise molecular targets remain to be elucidated.

Comparative Efficacy: A Predictive Framework Based on Structure-Activity Relationships

In the absence of direct experimental data for this compound, we can infer its potential efficacy based on established structure-activity relationships (SAR) within the quinoline class of antimalarials.

The presence of a trifluoromethyl group at the 2-position, as seen in Mefloquine, is often associated with potent antimalarial activity.[7][8] Studies on various quinoline derivatives have shown that electron-withdrawing groups on the quinoline nucleus are crucial for efficacy.[1] The additional fluoro group at the 8-position in the novel compound could further enhance its activity.

A comparative analysis of the physicochemical properties of the two compounds is presented in Table 1.

PropertyMefloquineThis compound
Molecular Formula C17H16F6N2OC10H5F4NO
Molecular Weight 378.31 g/mol 231.15 g/mol
Structure Contains a piperidine side chainA simpler 4-hydroxyquinoline core
Known Activity Broad-spectrum antimalarialNot publicly available

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of this compound and compare it to Mefloquine, a series of standardized in vitro and in vivo assays are required.

In Vitro Efficacy Assessment

The initial step is to assess the compound's activity against the parasite in a controlled laboratory setting.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Step-by-Step Protocol:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 as chloroquine-sensitive and Dd2 as chloroquine-resistant) in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]

  • Drug Preparation: Prepare stock solutions of Mefloquine and this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final concentrations for the assay.

  • Assay Setup: In a 96-well plate, add the parasitized erythrocyte culture to wells containing the different drug concentrations. Include drug-free wells as a negative control and wells with Mefloquine as a positive control.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as the parasite culture.

  • Growth Inhibition Measurement: Quantify parasite growth using a suitable method, such as the SYBR Green I-based fluorescence assay, which measures DNA content, or the [3H]-hypoxanthine incorporation assay.[10][11]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p_culture Parasite Culture (P. falciparum) setup Assay Setup (96-well plate) p_culture->setup d_prep Drug Preparation (Serial Dilutions) d_prep->setup incubation Incubation (48-72h) setup->incubation measurement Growth Measurement (SYBR Green I) incubation->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Caption: Workflow for In Vitro Antimalarial Efficacy Testing.

In Vivo Efficacy Assessment

Following promising in vitro results, the next crucial step is to evaluate the compound's efficacy in a living organism. The murine model is a standard for preclinical antimalarial drug testing.[12]

Objective: To assess the in vivo efficacy of this compound in a Plasmodium berghei-infected mouse model and compare it to Mefloquine.

Step-by-Step Protocol:

  • Animal Model: Use Swiss albino mice, typically in groups of five.

  • Infection: Inoculate the mice intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: On the day of infection (D0) and for the next three consecutive days (D1, D2, D3), administer the test compounds and Mefloquine orally or via the desired route. A vehicle control group should also be included.

  • Parasitemia Monitoring: On day 4 (D4), collect blood from the tail vein of each mouse and prepare thin blood smears. Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.

  • Efficacy Calculation: Calculate the percentage of parasite suppression for each group compared to the vehicle control group.

  • Toxicity Observation: Monitor the mice for any signs of toxicity, such as weight loss or behavioral changes.

InVivo_Workflow cluster_setup Setup cluster_treatment Treatment cluster_evaluation Evaluation infection Infect Mice with P. berghei (D0) treatment Administer Drugs (D0, D1, D2, D3) infection->treatment monitoring Monitor Parasitemia (D4) treatment->monitoring analysis Calculate Efficacy & Assess Toxicity monitoring->analysis

Caption: Workflow for the 4-Day Suppressive In Vivo Antimalarial Test.

Conclusion and Future Directions

The framework outlined in this guide provides a systematic and scientifically rigorous approach to evaluating the efficacy of novel quinoline derivatives like this compound. By using a well-characterized drug such as Mefloquine as a benchmark, researchers can generate robust and comparable data. The initial in vitro screening will provide crucial information on the compound's potency and spectrum of activity, while the in vivo studies will offer insights into its efficacy in a complex biological system.

The data generated from these studies will be pivotal in determining whether this compound warrants further preclinical development, including more extensive pharmacokinetic and toxicology studies. This structured approach is fundamental to the successful discovery and development of new, effective, and safe antimalarial drugs to combat the global health challenge of malaria.

References

A Comparative Guide to Purity Validation of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a versatile fluorinated quinoline derivative with potential applications in medicinal chemistry, rigorous purity assessment is paramount.[1] This compound's unique structural features, including the electron-withdrawing trifluoromethyl group and the fluorine atom, enhance its biological activity but also present unique challenges for analytical separation and characterization.[1]

This guide provides an in-depth validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for determining the purity of this compound. We will explore the causality behind the methodological choices, present a self-validating experimental protocol, and compare the performance of HPLC-MS against viable orthogonal techniques. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[2][3]

The Primary Analytical Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

The coupling of HPLC with MS detection provides a synergistic analytical tool that is exceptionally well-suited for purity analysis. HPLC offers high-resolution separation of the main compound from its potential impurities, while MS provides highly sensitive and specific detection, confirming the identity of eluted peaks by their mass-to-charge ratio (m/z). This dual capability is indispensable for establishing a comprehensive impurity profile.[4]

Rationale for Method Development

Our objective is to develop a stability-indicating HPLC method, capable of separating this compound from potential process-related impurities and degradation products.

  • Column Chemistry: A C18 reversed-phase column is selected as the foundational stationary phase. Its hydrophobic nature is ideal for retaining the quinoline core. The presence of polar functional groups (hydroxyl and nitrogen) on the analyte ensures that elution can be effectively modulated with common polar organic solvents like acetonitrile or methanol.[5] While fluorinated stationary phases can offer alternative selectivity for fluorinated compounds, a C18 column provides a robust and universally available starting point.[6]

  • Mobile Phase: A gradient elution using acidified water (with formic acid) and acetonitrile is chosen. The formic acid serves a dual purpose: it protonates the quinoline nitrogen, leading to sharper peak shapes and preventing tailing, and it provides a source of protons for efficient electrospray ionization (ESI) in the mass spectrometer.

  • Detection: A Diode Array Detector (DAD) is used for primary quantification due to its excellent linearity and robustness. The MS detector, operating in parallel, serves for peak identification and confirmation, providing an orthogonal layer of data. Given the analyte's molecular weight of 231.15 g/mol , we will monitor for the protonated molecule [M+H]⁺ at m/z 232.1.[7]

Experimental Workflow: HPLC-MS Method Validation

The following workflow outlines the validation parameters as stipulated by ICH Q2(R1) guidelines.[8][9] Each step is designed to demonstrate that the analytical procedure is suitable for its intended purpose.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Validation Parameters cluster_2 Final Outcome Dev Initial Method Development Opt System Suitability (SST) Optimization Dev->Opt Refinement Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob Validated Validated Purity Method Rob->Validated

Caption: Workflow for HPLC-MS method validation per ICH Q2(R1).

Detailed Experimental Protocols

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with DAD and single quadrupole MS.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min, hold for 5 min, return to 10% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • DAD Wavelength: 254 nm.

  • MS Detector: ESI Positive Mode.

  • Scan Range: m/z 100-500.

Protocol 1: Specificity (Forced Degradation)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Procedure:

    • Prepare five solutions of this compound (1 mg/mL in 50:50 acetonitrile:water).

    • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base samples before injection.

  • Analysis: Inject all samples. Assess peak purity of the parent compound using both DAD and MS data. Ensure baseline resolution between the parent peak and all degradation product peaks.

Protocol 2: Linearity and Range

  • Objective: To establish the relationship between concentration and assay measurement and to define the concentration interval over which the method is precise and accurate.

  • Procedure:

    • Prepare a stock solution of the reference standard (1 mg/mL).

    • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Protocol 3: Accuracy (% Recovery)

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Prepare a sample matrix containing a known quantity of impurities (or use a representative batch).

    • Spike the matrix with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) of the target concentration.

  • Analysis: Analyze each spiked sample in triplicate. Calculate the percentage recovery for each level. Acceptance criteria are typically 98.0% to 102.0% recovery.[10]

Protocol 4: Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Analysis: Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion is typically an RSD of ≤ 2.0%.

Comparative Analysis: HPLC-MS vs. Orthogonal Methods

No single analytical technique is infallible. Regulatory bodies often expect orthogonal methods—techniques that measure the same attribute via different physicochemical principles—to provide a comprehensive and trustworthy purity assessment. Below, we compare HPLC-MS with other powerful techniques.[11]

Method_Comparison cluster_0 Purity Validation Goal cluster_1 Analytical Techniques Goal High-Confidence Purity Assignment for This compound HPLC_MS HPLC-MS + High Specificity + High Sensitivity + Impurity ID - Moderate Throughput - Requires Reference Standards Goal:f0->HPLC_MS Primary Method: Routine QC, Impurity Profiling qNMR qNMR + Absolute Quantification (No Reference Std.) + Structural Info - Lower Sensitivity - Complex Spectra - High Initial Cost Goal:f0->qNMR Orthogonal Method: Reference Standard Certification SFC SFC + Fast Separations + Reduced Solvent Use (Green) - Less Robust for Polar Compounds - Specialized Equipment Goal:f0->SFC Alternative Method: High-Throughput Screening, Chiral Purity CE Capillary Electrophoresis (CE) + High Efficiency + Minimal Sample/Solvent - Lower Concentration Sensitivity - Reproducibility Challenges Goal:f0->CE Complementary Method: Charged Impurities, Complex Mixtures

Caption: Decision logic for selecting an analytical purity method.

Performance Data Summary

The following table summarizes the expected performance of HPLC-MS compared to its alternatives for the analysis of this compound.

Parameter HPLC-MS Quantitative NMR (qNMR) Supercritical Fluid Chromatography (SFC) Capillary Electrophoresis (CE)
Principle Chromatographic separation based on polarity, with mass detection.[4]Nuclear resonance signal intensity is directly proportional to the number of nuclei.[12]Separation based on polarity using a supercritical fluid as the mobile phase.[13]Separation based on charge-to-size ratio in an electric field.[11]
Primary Application Routine QC, impurity profiling, stability testing.Absolute purity assignment of reference standards, structural elucidation.High-throughput screening, chiral separations.Analysis of charged impurities, counter-ions.
Specificity Very High (separation + mass confirmation).High (structurally specific).High (orthogonal selectivity to RP-HPLC).Very High (different separation mechanism).
Sensitivity (LOQ) Low ng/mL to high pg/mL.~0.1% w/w.Low to mid ng/mL.High ng/mL to low µg/mL.
Analysis Time 15-30 minutes per sample.5-20 minutes per sample.2-10 minutes per sample.10-30 minutes per sample.
Solvent Consumption Moderate (Organic Solvents).Low (Deuterated Solvents).Very Low (Supercritical CO₂).Extremely Low (Aqueous Buffers).
Key Advantage Universal applicability and high specificity for impurity identification.Provides absolute purity without needing a specific reference standard for the analyte itself.[14]Speed and alignment with green chemistry principles.High separation efficiency for complex mixtures.
Key Limitation Relies on the availability of reference standards for quantification.Lower sensitivity compared to chromatographic methods.Can be less robust for highly polar compounds.Reproducibility can be challenging; lower sensitivity for neutral compounds.

Conclusion: An Integrated Approach to Purity Validation

The validation of an analytical method for purity determination is a multifaceted process that underpins the safety and quality of pharmaceutical products. This guide demonstrates that a well-validated HPLC-MS method offers a robust, specific, and sensitive platform for the routine quality control of this compound.[5][15] Its ability to separate and identify unknown impurities makes it an indispensable tool throughout the drug development lifecycle.

However, true confidence in a purity value is achieved through an integrated approach. The use of orthogonal methods, such as qNMR for the absolute certification of reference standards and SFC or CE for alternative selectivity checks, provides a self-validating system of complementary techniques. By understanding the strengths and limitations of each method, as detailed in this comparison, researchers and drug development professionals can design a comprehensive analytical strategy that ensures the highest standards of scientific integrity and regulatory compliance.

References

A Comparative Guide to the Structural Confirmation of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. The increasing prevalence of fluorinated compounds in pharmaceuticals necessitates robust analytical methodologies.[1] This guide provides an in-depth technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a molecule with significant potential in medicinal chemistry. We will explore the synergistic application of various 2D NMR techniques, supported by experimental data, to provide a definitive structural assignment.

The Challenge: Unambiguous Structure Determination

While 1D NMR provides initial insights, complex molecules like this compound often present spectra with overlapping signals and ambiguous connectivities. The presence of fluorine further complicates the analysis due to ¹H-¹⁹F and ¹³C-¹⁹F couplings.[2][3] To overcome these challenges, a suite of 2D NMR experiments is indispensable for mapping the intricate network of through-bond correlations.

The 2D NMR Toolkit: A Multi-faceted Approach

The structural puzzle of this compound can be solved by systematically applying a series of 2D NMR experiments. Each experiment provides a unique piece of information, and their combined interpretation leads to an irrefutable structural assignment.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5][6][7][8][9] It is the first step in establishing the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[10][11][12][13][14] It provides a clear map of all C-H one-bond connectivities.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons, typically over two to four bonds.[14][15][16][17][18][19] It is crucial for connecting different spin systems and identifying quaternary carbons.

Experimental Protocols

The following provides a generalized workflow for acquiring the necessary 2D NMR data.

Caption: A generalized workflow for the 2D NMR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • 1D NMR Acquisition: Acquire standard 1D ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical shifts of all observable nuclei.

  • COSY Acquisition: Run a standard gradient-enhanced COSY experiment to establish proton-proton correlations.

  • HSQC Acquisition: Acquire a sensitivity-enhanced HSQC spectrum to identify all one-bond C-H connections.

  • HMBC Acquisition: Perform an HMBC experiment, optimizing the long-range coupling delay to observe two- and three-bond correlations.

Data Interpretation and Structural Assignment

The following tables summarize the expected ¹H and ¹³C NMR data and the key 2D correlations for this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
2~145 (q, J ≈ 35 Hz)--
3~110~6.5s
4~175--
4a~120--
5~125~7.8t
6~118~7.3d
7~128~7.6d
8~155 (d, J ≈ 250 Hz)--
8a~140--
CF₃~122 (q, J ≈ 275 Hz)--
OH-~12.0br s

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

COSY Correlations:

The COSY spectrum would reveal the connectivity of the aromatic protons on the benzo-fused ring.

Caption: Expected COSY correlations for the aromatic protons.

HSQC Correlations:

The HSQC spectrum directly links each proton to its attached carbon.

Caption: Direct one-bond C-H correlations observed in the HSQC spectrum.

HMBC Correlations:

The HMBC spectrum is the key to assembling the complete molecular framework.

Table 2: Key HMBC Correlations

ProtonCorrelated Carbons (2-3 bonds)
H-3C-2, C-4, C-4a
H-5C-4, C-7, C-8a
H-6C-8, C-4a
H-7C-5, C-8a

graph "HMBC_Correlations" {
layout=dot;
node [shape=circle, style=filled, fontcolor="#FFFFFF"];
edge [color="#5F6368", style=dashed, label="2,3JCH"];

subgraph "cluster_H" { label="Protons"; style=filled; color="#FFFFFF"; node [fillcolor="#4285F4"]; H3; H5; H6; H7; }

subgraph "cluster_C" { label="Carbons"; style=filled; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; C2; C4; C4a; C5; C7; C8; C8a; }

H3 -> {C2, C4, C4a}; H5 -> {C4, C7, C8a}; H6 -> {C8, C4a}; H7 -> {C5, C8a}; }

Caption: Key long-range H-C correlations from the HMBC spectrum.

By systematically analyzing these correlations, the complete structure of this compound can be confidently assigned. The COSY data establishes the sequence of the aromatic protons, the HSQC data confirms their direct carbon attachments, and the HMBC data links these fragments and positions the quaternary carbons and the trifluoromethyl group.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool for structural elucidation in solution, other techniques offer complementary information.

Table 3: Comparison of Structural Elucidation Techniques

TechniqueAdvantagesDisadvantages
2D NMR - Provides detailed connectivity information in solution.- Non-destructive.- Can provide insights into molecular dynamics.- Requires a relatively large amount of pure sample.- Can be time-consuming to acquire and analyze data.- Does not provide information on solid-state packing.
X-ray Crystallography - Provides the definitive solid-state structure with high precision.[20][21][22][23]- Requires a suitable single crystal, which can be difficult to grow.[20]- The solid-state conformation may differ from the solution-state conformation.
Mass Spectrometry - Provides accurate mass and molecular formula information.[24][25][26][27][28]- Can provide fragmentation patterns that aid in structural elucidation.[24][25][26][27][28]- Does not provide direct information on atom connectivity.- Isomer differentiation can be challenging.

Conclusion

The synergistic use of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and reliable method for the complete structural confirmation of this compound in solution. This approach offers a comprehensive understanding of the molecular framework that is essential for drug development and quality control. While alternative techniques like X-ray crystallography and mass spectrometry provide valuable complementary data, 2D NMR remains the gold standard for unambiguous structural elucidation in the solution state.

References

A Comparative Analysis of Trifluoromethylquinolines and Other Heterocyclic Antimicrobials: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising avenues of research, trifluoromethylquinolines have emerged as a compelling class of heterocyclic compounds with significant antimicrobial potential. The incorporation of the trifluoromethyl (CF3) group, a bioisostere of the methyl group, into the quinoline framework often enhances metabolic stability, lipophilicity, and binding affinity to target enzymes, thereby augmenting biological activity. This guide provides a comprehensive comparative analysis of trifluoromethylquinolines against other prominent classes of heterocyclic antimicrobials, namely azole antifungals and oxazolidinone antibacterials. We will delve into their mechanisms of action, structure-activity relationships, antimicrobial spectra, and the experimental methodologies crucial for their evaluation.

Mechanistic Landscape: Diverse Strategies for Microbial Inhibition

A fundamental understanding of a drug's mechanism of action is critical for rational drug design and overcoming resistance. Trifluoromethylquinolines and other heterocyclic antimicrobials employ distinct strategies to disrupt essential microbial processes.

Trifluoromethylquinolines: Targeting DNA Replication

Current evidence suggests that trifluoromethyl-substituted quinolines share a mechanism of action with the well-established fluoroquinolone antibiotics. Their primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. The proposed mechanism involves the stabilization of a covalent complex between the topoisomerase enzyme and bacterial DNA. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. This targeted disruption of DNA synthesis provides a potent bactericidal effect.

Trifluoromethylquinoline_Mechanism cluster_bacterium Bacterial Cell DNA DNA DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->DNA Acts on Replication_Fork Blocked Replication Fork DNA_Gyrase->Replication_Fork Leads to Cell_Death Cell Death Replication_Fork->Cell_Death TFQ Trifluoromethylquinoline TFQ->DNA_Gyrase Inhibits

Caption: Proposed mechanism of action of trifluoromethylquinolines.

Azole Antifungals: Disrupting Fungal Cell Membrane Integrity

The azole class of antifungals, which includes triazoles like fluconazole and imidazoles, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2] By inhibiting CYP51, azoles lead to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the fungal cell membrane, ultimately inhibiting fungal growth.[2][3]

Azole_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disrupted_Membrane Disrupted Membrane & Growth Inhibition CYP51->Disrupted_Membrane Depletion of Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporated into Azole Azole Antifungal Azole->CYP51 Inhibits

Caption: Mechanism of action of azole antifungals.

Oxazolidinones: Halting Bacterial Protein Synthesis

Oxazolidinones, such as linezolid, represent a unique class of synthetic antibacterial agents.[4] Their mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage.[4][5] Specifically, they bind to the 50S ribosomal subunit, preventing the formation of the initiation complex with N-formylmethionyl-tRNA.[5][6] This action effectively blocks the commencement of protein synthesis, a process essential for bacterial growth and replication. Due to their novel mechanism, oxazolidinones do not exhibit cross-resistance with other classes of protein synthesis inhibitors.[4][6]

Oxazolidinone_Mechanism cluster_bacterium_protein Bacterial Ribosome 50S_Subunit 50S Subunit Initiation_Complex Initiation Complex (fMet-tRNA) 50S_Subunit->Initiation_Complex Prevents formation of 30S_Subunit 30S Subunit 30S_Subunit->Initiation_Complex Protein_Synthesis Protein Synthesis Inhibited Initiation_Complex->Protein_Synthesis Oxazolidinone Oxazolidinone Oxazolidinone->50S_Subunit Binds to

Caption: Mechanism of action of oxazolidinone antibacterials.

Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity

The chemical structure of an antimicrobial agent is intrinsically linked to its biological activity. Understanding these relationships is crucial for optimizing lead compounds into effective drug candidates.

Trifluoromethylquinolines

For quinoline-based antimicrobials, the nature and position of substituents on the quinoline ring significantly influence their activity.[7] The trifluoromethyl group, in particular, has been shown to enhance the antimicrobial potency of the quinoline scaffold. The position of the CF3 group is critical; for instance, 2,8-bis(trifluoromethyl)quinolines have demonstrated notable antifungal activity.[2] Further derivatization at the 4-position of the quinoline ring can also modulate the antimicrobial spectrum and potency.

Azole Antifungals

The SAR of azole antifungals is well-documented.[8][9] The core azole ring (either imidazole or triazole) is essential for coordinating with the heme iron of the CYP51 enzyme.[1] Modifications to the side chains attached to the azole ring are critical for determining the spectrum of activity, potency, and pharmacokinetic properties. For example, the presence of halogenated phenyl groups, as seen in fluconazole and voriconazole, contributes to their broad-spectrum antifungal activity.[10]

Oxazolidinones

The SAR of oxazolidinones has been extensively studied, leading to the development of second-generation compounds with improved properties over linezolid.[11][12] Key structural features include the N-aryl oxazolidinone core, with the acetamidomethyl side chain at the C-5 position being crucial for antibacterial activity.[12][13] Modifications to the N-aryl ring and the C-5 side chain have been explored to enhance potency, expand the spectrum of activity, and overcome resistance.[11][14]

Comparative Antimicrobial Spectrum: A Quantitative Overview

The in vitro antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism. The following tables summarize reported MIC values for representative trifluoromethylquinolines and other heterocyclic antimicrobials against a panel of clinically relevant pathogens. It is important to note that direct comparison of MIC values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Antibacterial Activity (MIC in µg/mL)
Compound ClassCompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosa
Trifluoromethylquinoline CS-9402- to 8-fold more active than ciprofloxacin-0.015 - 162
Oxazolidinone Linezolid1 - 41 - 4>64>64
Fluoroquinolone (Comparator) Ciprofloxacin0.12 - 10.12 - >128≤0.008 - 320.03 - 32

Note: Data for CS-940 is presented as a range or relative activity as specific MIC values were not consistently provided in the source.[12]

Table 2: Antifungal Activity (MIC in µg/mL)
Compound ClassCompoundCandida albicansCryptococcus neoformansAspergillus fumigatus
Trifluoromethylquinoline Ac12---
Azole Antifungal Fluconazole0.25 - >640.12 - 16>64
Azole Antifungal Voriconazole≤0.03 - 4≤0.03 - 10.25 - 2

Note: Antifungal activity for Ac12 was reported as EC50 values of 0.50 µg/mL against Botrytis cinerea and 0.52 µg/mL against Sclerotinia sclerotiorum.[2] Data for other fungal species was not available in the provided sources.

Experimental Protocols: Ensuring Scientific Rigor

The reliability and reproducibility of antimicrobial activity data are contingent upon the adherence to standardized experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely accepted standard for determining the in vitro susceptibility of microorganisms to antimicrobial agents.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution, appropriately diluted in broth, to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity). This can be determined visually or with a microplate reader.

MIC_Workflow Start Start Prepare_Stock Prepare Antimicrobial Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Assessment of Cytotoxicity using the MTT Assay

It is crucial to evaluate the toxicity of novel antimicrobial compounds against mammalian cells to assess their potential for therapeutic use. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Detailed Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[1][4]

MTT_Assay_Workflow Start_MTT Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start_MTT->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Incubate_24_48h Incubate for 24-48h Treat_Cells->Incubate_24_48h Add_MTT Add MTT Reagent Incubate_24_48h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End_MTT End Calculate_IC50->End_MTT

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Efficacy: Bridging the Gap from Bench to Bedside

While in vitro data provides a crucial initial assessment, the ultimate test of an antimicrobial's potential lies in its efficacy in a living organism. Animal models of infection are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of a compound and its ability to clear an infection.

Commonly used models include:

  • Murine Sepsis Model: Mice are systemically infected with a lethal dose of bacteria (e.g., S. aureus). The efficacy of the test compound, administered at various doses and schedules, is assessed by monitoring survival rates.

  • Murine Thigh Infection Model: A localized infection is established in the thigh muscle of mice. This model is useful for quantifying the reduction in bacterial burden in a specific tissue following treatment.[15]

  • Murine Candidiasis Model: Mice are systemically infected with Candida albicans. The efficacy of antifungal agents is evaluated by determining the fungal burden in target organs, such as the kidneys.[17][18]

For trifluoromethylquinolines, in vivo studies have demonstrated their potential. For instance, certain quinoline derivatives have shown efficacy in murine models of C. difficile and resistant S. aureus infections.[3][9]

Synthesis of Trifluoromethylquinolines: A Representative Protocol

The synthesis of the trifluoromethylquinoline scaffold can be achieved through various synthetic routes. A common method involves the condensation of a substituted aniline with a β-ketoester followed by cyclization.

Example: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

This protocol is based on the reaction of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a dehydrating agent like polyphosphoric acid.[3]

Materials:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Polyphosphoric acid

  • Round-bottomed flask

  • Stir bar

  • Heating mantle

  • Ice water

Procedure:

  • In a round-bottomed flask, combine 2-(trifluoromethyl)aniline (1 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).

  • Add polyphosphoric acid to the mixture.

  • Heat the reaction mixture to 120-150°C with stirring for approximately 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the hot reaction mixture into ice water with vigorous stirring.

  • The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The resulting 2,8-bis(trifluoromethyl)-4-quinolinol can be further purified if necessary.[3]

Conclusion and Future Directions

Trifluoromethylquinolines represent a promising class of antimicrobial agents with a mechanism of action that is distinct from many existing drugs, particularly in the context of their potential as broad-spectrum agents. Their structural versatility allows for extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic profiles.

Compared to established heterocyclic antimicrobials like azoles and oxazolidinones, trifluoromethylquinolines offer the potential for novel therapeutic options against drug-resistant pathogens. The continued exploration of their structure-activity relationships, combined with rigorous in vitro and in vivo testing, will be crucial in determining their clinical utility. Future research should focus on:

  • Expanding the SAR: Systematic modifications of the trifluoromethylquinoline scaffold to improve potency and broaden the antimicrobial spectrum.

  • Elucidating Resistance Mechanisms: Understanding how microbes may develop resistance to this class of compounds to inform the design of next-generation inhibitors.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the absorption, distribution, metabolism, excretion, and safety of lead candidates.

The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the compelling antimicrobial activity and unique chemical properties of trifluoromethylquinolines make them a worthy and exciting area of investigation for the drug development community.

References

A Researcher's Guide to Validating the Mechanism of Action of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel small molecule, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. While this compound is recognized as a versatile intermediate in pharmaceutical development, particularly for anti-infective agents[1], its precise molecular targets and mechanism of action remain to be fully elucidated. This guide, therefore, proposes a hypothetical mechanism and presents a rigorous, multi-faceted experimental strategy to validate it, comparing its performance with other alternatives.

For the purpose of this illustrative guide, we will hypothesize that this compound, hereafter referred to as "Compound X," acts as an inhibitor of Kinase Y , a fictitious but representative serine/threonine kinase known to be a critical node in a cancer-related signaling pathway.

Phase 1: Establishing Direct Target Engagement

The foundational step in validating a compound's mechanism of action is to unequivocally demonstrate that it physically interacts with its putative target within a cellular context.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[3][4][5]

This protocol is designed to assess the direct binding of Compound X to Kinase Y in intact cells.[6]

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line endogenously expressing Kinase Y to 70-80% confluency.

    • Treat the cells with varying concentrations of Compound X (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours.

  • Thermal Challenge:

    • After treatment, harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease and phosphatase inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[5]

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-denatured Kinase Y) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[4]

  • Detection and Analysis:

    • Collect the supernatant and analyze the amount of soluble Kinase Y by Western blotting using a specific primary antibody against Kinase Y.

    • Quantify the band intensities using densitometry software.

    • Plot the percentage of soluble Kinase Y against the temperature for each treatment condition to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.[7]

G cluster_0 CETSA Workflow Cell Treatment Cell Treatment Thermal Challenge Thermal Challenge Cell Treatment->Thermal Challenge Cell Lysis Cell Lysis Thermal Challenge->Cell Lysis Protein Fractionation Protein Fractionation Cell Lysis->Protein Fractionation Western Blot Western Blot Protein Fractionation->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Phase 2: Probing Cellular Activity and Pathway Modulation

Demonstrating direct binding is necessary but not sufficient. The next critical phase is to ascertain whether this binding event translates into a functional modulation of the target's activity and its downstream signaling cascade.

To understand the selectivity of Compound X, a kinome-wide profiling study is essential. This will reveal if Compound X interacts with other kinases, providing insights into potential off-target effects.[8][9][10]

This is typically performed as a service by specialized companies.[11][12]

  • Sample Preparation: Prepare cell lysates from cells treated with Compound X (e.g., at 1 µM and 10 µM) and a vehicle control.

  • Assay Performance: The service provider will typically use a technology that measures the inhibition of a large panel of purified kinases (e.g., over 300) by the compound.[11]

  • Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentrations. This allows for the calculation of selectivity scores and the identification of off-target kinases.

If Compound X inhibits Kinase Y, we expect to see a decrease in the phosphorylation of its known downstream substrates.

G Compound_X Compound X Kinase_Y Kinase Y Compound_X->Kinase_Y Inhibition Substrate_A Substrate A Kinase_Y->Substrate_A Phosphorylation Substrate_B Substrate B Kinase_Y->Substrate_B Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Substrate_A->Cellular_Response Substrate_B->Cellular_Response G cluster_0 Comparative Effects Compound_X Compound X Kinase_Y_Inhibition Kinase Y Inhibition Compound_X->Kinase_Y_Inhibition Moderate Off_Target_Effects Off-Target Effects Compound_X->Off_Target_Effects Low Cellular_Efficacy Cellular Efficacy Compound_X->Cellular_Efficacy Good Compound_Y Compound Y Compound_Y->Kinase_Y_Inhibition High Compound_Y->Off_Target_Effects Very Low Compound_Y->Cellular_Efficacy Excellent Compound_Z Compound Z Compound_Z->Kinase_Y_Inhibition Low Compound_Z->Off_Target_Effects High Compound_Z->Cellular_Efficacy Poor

References

A Comparative Guide to the Photostability of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescence-based research and drug development, the relentless pursuit of brighter, more stable probes is paramount. The 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline core structure presents a promising scaffold for novel fluorescent probes. However, a critical determinant of a probe's utility, particularly in demanding applications like live-cell imaging and high-content screening, is its photostability. This guide provides a comprehensive framework for benchmarking the photostability of novel quinoline-based probes against established, high-performance commercial alternatives.

As a Senior Application Scientist, my objective is to equip you not just with a protocol, but with a foundational understanding of why each step is critical. This guide is structured to be a self-validating system, ensuring that the data you generate is robust, reproducible, and, most importantly, meaningful.

The Inescapable Nemesis: Understanding Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it non-fluorescent.[1][2][3] This phenomenon arises when a fluorophore in its excited state, instead of returning to the ground state by emitting a photon, undergoes chemical reactions.[2][4] These reactions, often involving molecular oxygen, permanently alter the fluorophore's structure.[3][4] The consequences of photobleaching are significant, leading to a diminished signal-to-noise ratio and complicating the quantitative analysis of imaging data.[1]

The propensity of a fluorophore to photobleach is inversely related to its photostability. A highly photostable probe can endure prolonged or intense excitation, yielding a greater total number of emitted photons before its signal fades.[2] This "photon budget" is a crucial factor in the design of sensitive and quantitative fluorescence experiments.

Benchmarking Candidates: A Comparison of High-Performance Fluorophores

To provide a meaningful benchmark, we have selected three commercially available fluorophores renowned for their high photostability and spectral similarity to many green-emitting probes: Alexa Fluor 488, ATTO 488, and Cyanine 3 (Cy3).

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Features
This compound (Hypothetical) ~490~520-Quinoline-based scaffold, environmental sensitivity
Alexa Fluor 488 4965190.92[5]High photostability, bright, pH insensitive.[5][6][7]
ATTO 488 5015230.80[8]Excellent thermal and photostability, suitable for single-molecule detection.[1][8][9]
Cyanine 3 (Cy3) 550570~0.15Good photostability, widely used in FRET and labeling.[10]

Note: The data for this compound is hypothetical and serves as a placeholder for experimental determination.

Experimental Design: A Robust Protocol for Photostability Quantification

The following protocol is designed to quantify and compare the photostability of fluorescent probes in a standardized and reproducible manner. The primary metric we will determine is the photobleaching half-life (t½), the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Causality in Experimental Choices
  • Immobilization: To accurately measure the photobleaching of individual molecules, they must be immobilized. This prevents fluorescent molecules from diffusing out of the observation area, which would be misinterpreted as photobleaching. We will adsorb the probes onto a glass surface.

  • Constant Illumination: The rate of photobleaching is directly proportional to the intensity of the excitation light.[3] Therefore, maintaining a constant and measured light intensity throughout the experiment and across all samples is critical for a fair comparison.

  • Time-Lapse Imaging: By capturing images at regular intervals, we can track the decay of fluorescence intensity over time, allowing for the calculation of the photobleaching rate.

  • Background Correction: All images have a level of background noise from the camera and autofluorescence. Subtracting this background ensures that we are only measuring the fluorescence from our probe of interest.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare dilute solutions (1 µM) of each probe in PBS prep2 Adsorb probes onto a clean glass coverslip prep1->prep2 prep3 Wash to remove unbound probes prep2->prep3 prep4 Mount coverslip on a slide with PBS and seal prep3->prep4 acq1 Mount sample on fluorescence microscope prep4->acq1 Transfer to microscope acq2 Set constant illumination intensity and camera settings acq1->acq2 acq3 Acquire time-lapse series of images acq2->acq3 an1 Define regions of interest (ROI) for signal and background acq3->an1 Image series to analyze an2 Measure mean fluorescence intensity in ROIs for each time point an1->an2 an3 Perform background subtraction an2->an3 an4 Normalize fluorescence intensity to initial intensity (t=0) an3->an4 an5 Plot normalized intensity vs. time and fit to an exponential decay curve an4->an5 an6 Calculate photobleaching half-life (t½) an5->an6

Caption: A typical experimental workflow for quantifying photostability.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare 1 µM solutions of this compound and the benchmark probes (Alexa Fluor 488, ATTO 488, Cy3) in phosphate-buffered saline (PBS), pH 7.4.

    • Pipette a 20 µL drop of each solution onto separate, clean glass coverslips and incubate for 15 minutes in a dark, humid chamber to allow the probes to adsorb to the surface.

    • Gently wash the coverslips three times with PBS to remove any unbound probes.

    • Mount each coverslip onto a microscope slide with a drop of fresh PBS. Seal the edges of the coverslip with nail polish to prevent evaporation during imaging.

  • Microscope Setup and Image Acquisition:

    • Use a widefield fluorescence microscope equipped with a stable light source (e.g., a 488 nm laser for the quinoline probe, Alexa Fluor 488, and ATTO 488, and a 532 nm laser for Cy3) and a sensitive camera.

    • Set the excitation light intensity to a constant value that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is crucial to use the same intensity for all probes being compared.

    • Define a region of interest (ROI) for imaging.

    • Acquire a time-lapse series of images with continuous illumination. The time interval between images should be consistent (e.g., every 10-30 seconds) until the fluorescence intensity has decayed to less than 20% of the initial value.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity versus time and fit the data to a single exponential decay function: I(t) = I(0)e-kt where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant.

    • Calculate the photobleaching half-life (t½) using the following equation: t½ = ln(2) / k

Data Presentation and Interpretation

The photobleaching half-life provides a quantitative measure of photostability. A longer half-life indicates a more photostable probe.

Comparative Photostability Data (Hypothetical)
FluorophorePhotobleaching Half-life (t½) in seconds
This compound[Experimental Value]
Alexa Fluor 488120
ATTO 488150
Cy395

Note: The values for Alexa Fluor 488, ATTO 488, and Cy3 are representative and can vary depending on the specific experimental conditions. The value for the quinoline probe is to be determined experimentally.

Visualizing Photobleaching Decay

A graphical representation of the fluorescence decay over time provides a clear visual comparison of the photostability of the different probes.

G 1.0 1.0 0.0 0.0 1.0->0.0 0 0 180 180 0->180 ATTO 488 ATTO 488 150 150 ATTO 488->150 p1 ATTO 488->p1 Alexa Fluor 488 Alexa Fluor 488 120 120 Alexa Fluor 488->120 p2 Alexa Fluor 488->p2 Cy3 Cy3 95 95 Cy3->95 p3 Cy3->p3 Quinoline Probe Quinoline Probe Quinoline Probe->t½ p4 Quinoline Probe->p4

Caption: Conceptual plot of photobleaching decay curves.

Conclusion and Future Directions

This guide provides a robust framework for benchmarking the photostability of novel this compound probes. By comparing their performance against well-characterized, commercially available fluorophores, researchers can make informed decisions about the suitability of their probes for various applications. The experimental protocol outlined herein is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data.

Future work should focus on expanding the range of benchmark probes to include other classes of fluorophores and on evaluating photostability in more complex biological environments, such as within live cells. Understanding how the cellular microenvironment affects the photophysics of these novel quinoline probes will be crucial for their successful application in cutting-edge biological research.

References

The Strategic Imperative of Fluorination in Isoquinoline Drug Discovery: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isoquinoline Scaffolds, Supported by Experimental Data.

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1] A pivotal strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to refine their pharmacological profiles.[2] This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated isoquinolines, offering experimental data and mechanistic insights to inform rational drug design.

The Fluorine Factor: A Paradigm Shift in Physicochemical Properties

The introduction of fluorine, the most electronegative element, into an isoquinoline framework instigates a cascade of changes in its physicochemical properties, which are critical determinants of a drug's ultimate success.[3] These modifications are not merely incremental; they can fundamentally alter a molecule's behavior in a biological system.

Modulating Basicity (pKa) and Lipophilicity (logP)

The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly lower the pKa of nearby basic nitrogen atoms within the isoquinoline ring system.[4][5] This modulation of basicity is a delicate balancing act. While a certain level of basicity can be crucial for target engagement, excessively high pKa can lead to poor membrane permeability and bioavailability.[3] Fluorination allows for the fine-tuning of this property to an optimal range.

The effect of fluorination on lipophilicity, a key factor in membrane permeability and target binding, is highly dependent on the position and number of fluorine atoms.[6] A single fluorine atom can either increase or decrease lipophilicity, whereas polyfluorination often reduces it.[4][6] This nuanced influence provides a tool to optimize the lipophilicity of an isoquinoline candidate for improved absorption and distribution.

CompoundSubstitution (R)pKa (Predicted)clogP (Predicted)
1a H6.82.5
1b 7-F6.52.7

Table 1: Comparative Physicochemical Properties of Non-Fluorinated vs. Fluorinated Isoquinoline-based PARP Inhibitors. Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[6] pKa and clogP values are predicted using computational models.

As illustrated in Table 1, the addition of a fluorine atom at the 7-position of the isoquinoline core leads to a decrease in predicted pKa and a slight increase in the calculated logP.[6] These subtle shifts can have profound implications for a compound's pharmacokinetic profile.

Enhancing Metabolic Stability

One of the most compelling reasons to incorporate fluorine is to enhance metabolic stability.[2] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[5][6] By strategically placing fluorine atoms at sites that are susceptible to oxidative metabolism ("metabolic soft spots"), medicinal chemists can significantly extend a compound's in vivo half-life.[2][7] This often translates to improved oral bioavailability and a more convenient dosing regimen.[2] For example, fluorination of an aryl ring in the SGLT2 inhibitor empagliflozin was crucial for preventing oxidative hydroxylation and achieving once-daily dosing.[2]

Pharmacodynamic Advantages: Sharpening the Spear of Biological Activity

The impact of fluorination extends beyond pharmacokinetics to directly influence a drug's interaction with its biological target.

Amplifying Binding Affinity and Selectivity

Fluorine's unique electronic properties can lead to enhanced binding affinity through various non-covalent interactions within a protein's binding pocket.[3] These can include favorable hydrogen bonds and dipole-dipole interactions.[6] In the context of kinase inhibitors, a prevalent application for the isoquinoline scaffold, fluorinated derivatives have demonstrated superior potency.[6] For instance, the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer, has benefited from the use of fluorinated isoquinolines.[6]

The case of Ripasudil, a Rho-kinase inhibitor for glaucoma, vividly illustrates this point. The incorporation of a fluorine atom at the C4 position of the isoquinoline moiety dramatically improved its pharmacological action, leading to a much more potent and selective drug compared to its non-fluorinated predecessor, fasudil.[8]

A Case Study: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) inhibitors are a key class of anticancer agents. The data in Table 2, adapted from a study on isoquinoline-based PARP inhibitors, highlights the nuanced but significant impact of fluorination on biological activity.

CompoundSubstitution (R)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a H>10,0001,200
1b 7-F>10,000800

Table 2: Comparative Biological Activity of Non-Fluorinated vs. Fluorinated Isoquinoline-based PARP Inhibitors. Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[6]

The introduction of a single fluorine atom at the 7-position resulted in a modest but clear increase in potency against PARP2.[6] This demonstrates that even subtle electronic perturbations from fluorination can favorably influence target engagement.[6]

Synthetic Strategies: Building the Fluorinated Isoquinoline Core

The synthesis of isoquinolines, both fluorinated and non-fluorinated, relies on a toolkit of classic named reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Isoquinoline Syntheses

Several well-established methods form the bedrock of isoquinoline synthesis:

  • Bischler-Napieralski Reaction: This intramolecular cyclization of β-arylethylamides is a robust method for preparing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines.[9][10][11] The reaction typically employs a condensing agent like phosphorus oxychloride (POCl₃) under acidic conditions.[9][11]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[10][12][13]

  • Pomeranz-Fritsch Reaction: This synthesis builds the isoquinoline nucleus from the reaction of a benzaldehyde with a 2,2-dialkoxyethylamine, proceeding through an acid-catalyzed cyclization.[14][15][16]

Incorporating Fluorine: Modern Synthetic Approaches

The synthesis of fluorinated isoquinolines has been a subject of intense research, leading to a variety of innovative methods.[17] Recent advances include transition metal-catalyzed reactions and novel cyclization strategies that allow for the precise and regioselective introduction of fluorine atoms or fluorine-containing groups onto the isoquinoline scaffold.[17][18] For example, a decarboxylative/dehydrofluorinative [3 + 2] cycloaddition has been developed for the synthesis of highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines.[19][20]

cluster_0 Classical Isoquinoline Synthesis cluster_1 Fluorinated Isoquinoline Synthesis β-Arylethylamide β-Arylethylamide Bischler-Napieralski Bischler-Napieralski β-Arylethylamide->Bischler-Napieralski POCl₃ 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Bischler-Napieralski->3,4-Dihydroisoquinoline β-Arylethylamine + Aldehyde β-Arylethylamine + Aldehyde Pictet-Spengler Pictet-Spengler β-Arylethylamine + Aldehyde->Pictet-Spengler H⁺ Tetrahydroisoquinoline Tetrahydroisoquinoline Pictet-Spengler->Tetrahydroisoquinoline Benzaldehyde + Aminoacetal Benzaldehyde + Aminoacetal Pomeranz-Fritsch Pomeranz-Fritsch Benzaldehyde + Aminoacetal->Pomeranz-Fritsch H⁺ Isoquinoline Isoquinoline Pomeranz-Fritsch->Isoquinoline Fluorinated Precursors Fluorinated Precursors Modern Methods Modern Methods Fluorinated Precursors->Modern Methods e.g., Metal Catalysis Fluorinated Isoquinoline Fluorinated Isoquinoline Modern Methods->Fluorinated Isoquinoline

Figure 1: Overview of synthetic routes to isoquinoline cores.

Experimental Protocols for Comparative Evaluation

To ensure the validity and reproducibility of head-to-head comparisons, standardized and detailed experimental protocols are paramount.

Workflow for Comparative Analysis

G start Design & Synthesize Fluorinated & Non-Fluorinated Analogs physchem Physicochemical Profiling (pKa, logP, Solubility) start->physchem adme In Vitro ADME Assays (Metabolic Stability - HLM, Permeability - PAMPA) start->adme potency Primary Biological Assay (e.g., Kinase Inhibition IC50) start->potency data Data Analysis & Structure-Activity Relationship (SAR) Elucidation physchem->data adme->data selectivity Selectivity Profiling (Kinase Panel) potency->selectivity invivo In Vivo PK/PD Studies (Select Candidates) selectivity->invivo invivo->data

Figure 2: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated isoquinolines.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone for assessing a compound's susceptibility to metabolism by CYP enzymes.

Objective: To determine the in vitro half-life (t½) of fluorinated and non-fluorinated isoquinoline analogs.

Materials:

  • Test compounds (fluorinated and non-fluorinated isoquinolines)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Pre-warm the phosphate buffer, HLM, and NADPH regenerating system to 37°C.

  • Incubation Mixture: In a microcentrifuge tube, combine the test compound (at a final concentration, e.g., 1 µM), HLM (at a final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

  • Data Analysis: Quantify the remaining concentration of the parent compound at each time point. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Self-Validation:

  • Include a positive control compound with known metabolic instability (e.g., verapamil) to ensure the HLM and NADPH system are active.

  • Include a negative control (incubation without NADPH) to assess for non-enzymatic degradation of the test compound.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the isoquinoline scaffold is a powerful and multifaceted tool in drug discovery.[6] As demonstrated, fluorination can profoundly influence key drug-like properties, including physicochemical characteristics, metabolic stability, and biological potency.[2][6] However, the effects are highly context-dependent, necessitating a careful, systematic, and data-driven evaluation of each analog.[6] The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to rationally design and develop the next generation of isoquinoline-based therapeutics with enhanced efficacy and safety profiles. Future advancements in synthetic fluorination methodologies will undoubtedly continue to expand the chemical space available to medicinal chemists, further solidifying the role of fluorine in shaping the future of medicine.

References

The Decisive Halogen: A Comparative Guide to the Impact of Fluorine Substitution on the Antimicrobial Activity of Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of antimicrobial drug discovery, the quinolone family of antibiotics has long stood as a cornerstone in the treatment of a wide array of bacterial infections. Their broad-spectrum efficacy and synthetic accessibility have made them a subject of intense research and development. A pivotal moment in the evolution of this class was the introduction of a fluorine atom onto the quinolone scaffold, a modification that dramatically enhanced their antimicrobial prowess. This guide provides an in-depth, data-driven comparison of fluorinated versus non-fluorinated quinolones, elucidating the profound impact of this single atomic substitution. Intended for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, structure-activity relationships, and the experimental methodologies crucial for evaluating these potent antibacterial agents.

The Quinolone Core and the Fluorine Revolution

The foundational structure of quinolones consists of a bicyclic aromatic ring system. Early quinolones, such as nalidixic acid, exhibited a limited spectrum of activity, primarily against Gram-negative bacteria, and were hampered by modest potency and unfavorable pharmacokinetic properties. The breakthrough came with the strategic placement of a fluorine atom, most notably at the C-6 position of the quinolone ring. This single substitution gave rise to the fluoroquinolone subclass, which includes widely recognized drugs like ciprofloxacin and levofloxacin.[1][2] The introduction of fluorine at C-6 was found to significantly enhance the inhibition of bacterial DNA gyrase and improve the penetration of the drug into the bacterial cell.[3]

Mechanism of Action: A Tale of Two Topoisomerases

Quinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into DNA, a process vital for DNA replication in many bacteria. Topoisomerase IV, on the other hand, is primarily involved in the decatenation of daughter chromosomes following replication.

The presence of a fluorine atom, particularly at the C-6 position, enhances the binding affinity of the quinolone to the enzyme-DNA complex.[3] This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[6][7] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive organisms.[8]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topo_IV->DNA Decatenation Topo_IV->Replication_Fork DS_Breaks Double-Strand Breaks Replication_Fork->DS_Breaks Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolones in a bacterial cell.

Structure-Activity Relationship: The Significance of Fluorine Placement

The antimicrobial activity of quinolones is exquisitely sensitive to the nature and position of substituents on the core ring structure. The C-6 fluorine atom is a key determinant of potency.

  • C-6 Fluorine: This substitution is widely recognized for its profound impact on antibacterial activity. It enhances the binding to DNA gyrase and improves cell penetration, leading to a broader spectrum of activity that includes many Gram-positive bacteria.[3][9] This enhancement is attributed to favorable electronic and steric interactions within the enzyme's binding pocket.

  • Other Positions: While the C-6 position is paramount, substitutions at other positions also modulate activity. For instance, a cyclopropyl group at the N-1 position often increases potency against Gram-negative bacteria.[1] The substituent at the C-7 position, typically a piperazine or pyrrolidine ring, influences the spectrum of activity, pharmacokinetics, and side-effect profile.

Caption: Key structure-activity relationships of fluoroquinolones.

Comparative Antimicrobial Potency: A Data-Driven Analysis

The most direct measure of an antibiotic's in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The introduction of a fluorine atom at the C-6 position typically results in a dramatic decrease in MIC values, signifying a significant increase in potency.

CompoundSubstituent at C-6E. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Nalidixic AcidH4-16>128>128
NorfloxacinF0.06-0.250.5-20.5-4
CiprofloxacinF0.008-0.030.12-0.50.12-1
LevofloxacinF0.015-0.060.12-0.50.5-2

Note: These are representative MIC ranges and can vary depending on the specific strain and testing conditions.[10][11][12]

Similarly, the inhibitory activity against the target enzymes, DNA gyrase and topoisomerase IV, is quantified by the IC50 value, the concentration of the drug required to inhibit 50% of the enzyme's activity. Fluoroquinolones consistently exhibit lower IC50 values compared to their non-fluorinated counterparts.

CompoundSubstituent at C-6E. coli DNA Gyrase IC50 (µg/mL)S. aureus Topoisomerase IV IC50 (µg/mL)
Nalidixic AcidH>100>100
CiprofloxacinF0.1-0.51-4
LevofloxacinF0.2-0.80.5-2
GatifloxacinF~5.60~4.24

Note: These are representative IC50 values and can vary based on the specific assay conditions.[13][14][15]

Experimental Protocols for Evaluation

Accurate and reproducible assessment of antimicrobial activity is paramount in drug discovery. The following are standardized protocols for determining the MIC and DNA gyrase inhibitory activity of quinolones.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a widely accepted standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.[16][17][18][19]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Quinolone compound stock solution

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Prepare Quinolone Dilutions: Prepare a serial two-fold dilution of the quinolone compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Plates: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 100 µL of the diluted inoculum to each well containing 100 µL of the quinolone dilution.

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the quinolone that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_quinolone Prepare Quinolone Serial Dilutions start->prep_quinolone prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_quinolone->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a key mechanism of quinolone action.[20][21]

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, KCl, and other components)

  • Quinolone compound stock solution

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the quinolone compound.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of the quinolone. The IC50 value can be determined by quantifying the band intensities.

DNA_Gyrase_Assay start Start setup_reaction Set up reaction mix: - Relaxed plasmid DNA - Assay buffer - Quinolone start->setup_reaction add_enzyme Add DNA Gyrase setup_reaction->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA bands (Stain and UV) electrophoresis->visualize analyze Analyze Inhibition (IC50) visualize->analyze end End analyze->end

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Conclusion: The Enduring Legacy of Fluorine

The introduction of a fluorine atom into the quinolone scaffold represents a landmark achievement in medicinal chemistry, transforming a class of antibiotics with limited utility into a powerhouse of modern antimicrobial therapy. The enhanced potency, broadened spectrum of activity, and improved cellular penetration conferred by fluorine substitution are a direct result of its favorable interactions with the bacterial target enzymes, DNA gyrase and topoisomerase IV. This guide has provided a comprehensive comparison, supported by experimental data and detailed protocols, to underscore the critical role of this seemingly simple halogen substitution. As the challenge of antimicrobial resistance continues to grow, the lessons learned from the fluorine revolution in quinolones will undoubtedly continue to inspire the design and development of the next generation of antibacterial agents.

References

Comparative Guide to the Structure-Activity Relationship of Styrylquinoline Derivatives as Imaging Probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of styrylquinoline derivatives as imaging probes for neurodegenerative diseases. Designed for researchers, scientists, and drug development professionals, this document delves into the critical structure-activity relationships (SAR) that govern probe performance, supported by experimental data and validated protocols. We will explore how subtle molecular modifications to the styrylquinoline scaffold influence binding affinity, selectivity, and in vivo pharmacokinetics, offering a rationale-driven roadmap for the design of next-generation imaging agents.

The Imperative for Advanced Imaging Probes in Neurodegeneration

Neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease, and dementia with Lewy bodies are characterized by the misfolding and aggregation of specific proteins, including amyloid-β (Aβ), tau, and α-synuclein.[1][2][3] The ability to visualize these pathological hallmarks in the living brain is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.[2][3] Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that rely on radiolabeled probes to detect these molecular targets with high sensitivity.[1][4]

The styrylquinoline core has emerged as a privileged scaffold in the development of such probes. Its planar structure facilitates intercalation with the β-sheet architecture of protein aggregates, and its conjugated system provides a foundation for intrinsic fluorescence and versatile chemical modification.[5][6] This guide will dissect the key structural determinants of styrylquinoline derivatives, providing a comparative analysis of their performance as imaging agents.

The Styrylquinoline Scaffold: A Modular Platform for Probe Design

The versatility of the styrylquinoline platform stems from its modular nature, which allows for systematic modifications at several key positions to optimize imaging properties. Understanding the role of each component is fundamental to rational probe design.

Caption: General scaffold of 2-styrylquinoline derivatives.

Structure-Activity Relationship (SAR) Analysis

The efficacy of a styrylquinoline probe is a delicate balance of its binding affinity for the target, selectivity over other protein aggregates, and its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier (BBB) and clear from healthy tissue.

Modifications to the Quinoline Ring: Tuning Pharmacokinetics and Selectivity

The quinoline ring is a primary site for introducing substituents that modulate water solubility, lipophilicity, and target selectivity. It is also the most common location for attaching a radionuclide for PET or SPECT imaging.

  • Position of Substitution : The placement of substituents on the quinoline ring significantly impacts binding. Studies comparing derivatives for tau pathology have shown that substitution at the 6-position is often superior to the 7-position or the attached benzene ring for achieving high binding affinity.[7]

  • Nature of Substituent for Radiolabeling : For PET imaging, a fluorine-18 atom is typically introduced via a linker. The choice of this linker is critical.

    • Fluoroalkoxy Chains : Simple fluoroethoxy or fluoropropoxy groups are common, but can sometimes lead to slow clearance from blood or high accumulation in bone (defluorination).[7]

    • PEGylated Chains : Introducing short polyethylene glycol (PEG) chains can improve solubility, but may also impact binding affinity or brain uptake.[8][9]

    • Hydroxy-containing linkers : A (3-fluoro-2-hydroxy)propoxyl group has been shown to improve pharmacokinetics, avoiding the high bone accumulation seen with other linkers.[7]

  • Impact on Lipophilicity : An optimal lipophilicity (logP value typically between 2.0 and 3.5) is required for passive diffusion across the BBB.[7][9][10] Modifications to the quinoline ring must be carefully chosen to maintain this balance. High lipophilicity can lead to non-specific binding in the brain, reducing the signal-to-noise ratio, while low lipophilicity prevents adequate brain entry.

Modifications to the Styryl Moiety: The Key to Binding and Fluorescence

The styryl portion of the molecule plays a direct role in the interaction with the β-sheet structure of protein aggregates and is a major determinant of the probe's fluorescence properties.

  • The p-(Dimethylamino) Group : A recurring feature in many high-affinity probes is a dimethylamino group at the para-position of the styryl ring.[1][11] This strong electron-donating group creates a "push-pull" electronic architecture, which often leads to a significant increase in fluorescence quantum yield upon binding to the hydrophobic environment of an amyloid plaque.[6] This binding-induced fluorescence enhancement is a highly desirable property for imaging agents.[5]

  • Fluorescence Properties : Upon binding to Aβ fibrils, styrylquinoline derivatives typically exhibit a significant increase in fluorescence intensity and a hypsochromic (blue) shift in their emission spectrum.[6] Some derivatives have been specifically designed to absorb and emit light in the near-infrared (NIR) region (600–800 nm), which is advantageous for in vivo optical imaging due to lower tissue scattering and absorption.[5][6]

The Quinoline vs. Quinoxaline Backbone

A related class of compounds, styrylquinoxalines, has also been explored. Direct comparative studies suggest that the choice of the heterocyclic core can influence selectivity. For instance, in a study developing α-synuclein imaging probes, the quinoline backbone was found to be preferable to the quinoxaline backbone for achieving higher binding affinity for α-synuclein aggregates.[1]

Performance Comparison of Styrylquinoline Derivatives

The following table summarizes and compares the performance of several styrylquinoline and styrylquinoxaline derivatives from published studies, highlighting the impact of structural modifications.

Compound IDTargetBackboneKey SubstituentsBinding Affinity (Ki, nM)Brain Uptake (%ID/g @ 2 min)Selectivity ProfileReference
[¹⁸F]SQ3 α-synucleinQuinolinep-(dimethylamino)styryl; 7-fluoroethoxy39.3 (α-syn)2.08Moderate selectivity over Aβ (Ki=230 nM)[1]
[¹⁸F]SQ4 α-synucleinQuinoxalinep-(dimethylamino)styryl; 7-fluoroethoxy4.38 (α-syn)1.78Low selectivity over Aβ (Ki=7.69 nM)[1]
[¹⁸F]15 TauQuinoxalineFPEG chain with two ethoxy units41.48 (Tau)11.21High selectivity over Aβ (8.83-fold)[8]
Compound 3 Aβ / PrPScQuinoline4'-amino-styryl; 6-methylHigh affinity (qualitative)N/A (PAMPA test positive)Binds both Aβ and Prion fibrils[5]
[¹⁸F]2 Pyridinep-(dimethylamino)styryl; PEG linker2.57.77Specific for Aβ plaques[9]

Note: %ID/g = percentage of injected dose per gram of tissue. Binding affinities and selectivity can vary based on assay conditions.

Essential Experimental Protocols

The development of novel imaging probes relies on a standardized set of assays to characterize their properties. Here, we provide validated, step-by-step methodologies for key experiments.

Protocol: Synthesis of 2-Styrylquinoline Derivatives

This protocol describes a general acid-catalyzed condensation reaction, a common method for synthesizing the styrylquinoline scaffold.[12][13]

cluster_0 Synthesis Workflow Start 1. Combine Reactants Step2 Combine substituted quinaldine (1 eq) and substituted benzaldehyde (1.2 eq) in acetic anhydride. Start->Step2 Step3 2. Reflux Reaction Step2->Step3 Step4 Heat the mixture to reflux (e.g., 120-140 °C) for 4-12 hours. Monitor progress by TLC. Step3->Step4 Step5 3. Work-up & Purification Step4->Step5 Step6 Cool, pour into ice water, and neutralize with base (e.g., NaHCO₃). Extract with organic solvent (e.g., ethyl acetate). Purify by column chromatography. Step5->Step6 End Characterize Final Product (NMR, MS) Step6->End

Caption: Workflow for the synthesis of styrylquinoline derivatives.

Protocol: In Vitro Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to protein aggregates in brain tissue homogenates.[1][7][11]

  • Preparation of Brain Homogenate : Homogenize postmortem brain tissue (e.g., from an AD patient) in a suitable buffer (e.g., phosphate-buffered saline). Centrifuge to pellet cellular debris and resuspend the pellet containing protein aggregates.

  • Incubation : In a multi-well plate, add the brain homogenate, a fixed concentration of a known radioligand (e.g., [¹²⁵I]IMPY for Aβ), and varying concentrations of the unlabeled test compound (the competitor).

  • Separation : After incubation (e.g., 2 hours at room temperature), rapidly filter the mixture through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Quantification : Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis : Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process. It is determined using a comparative method with a well-characterized standard.[14]

  • Prepare Solutions : Prepare a series of five dilutions of both the test compound and a reference standard (e.g., anthracene in cyclohexane, Φ = 0.34) in the same solvent.[14] The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance : Record the UV-Vis absorption spectrum for each solution.

  • Measure Fluorescence : Record the fluorescence emission spectrum for each solution using the same excitation wavelength.

  • Integrate and Plot : Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

  • Calculate Quantum Yield : The quantum yield (Φdye) is calculated using the following equation: Φdye = Φref * (αdye / αref) * (ηdye² / ηref²) where α is the gradient of the plot and η is the refractive index of the solvent.[14]

Protocol: In Vivo Biodistribution in Mice

This experiment evaluates the brain uptake and clearance of a radiolabeled probe in a living animal model.[1][7]

G A 1. Probe Administration Inject ¹⁸F-labeled probe via tail vein of normal mice. B 2. Time Points Euthanize groups of mice (n=4) at specific time points (e.g., 2, 10, 30, 60 min). A->B C 3. Tissue Dissection Rapidly dissect brain and other organs (blood, liver, bone, etc.). B->C D 4. Measurement Weigh each tissue sample and measure radioactivity using a gamma counter. C->D E 5. Data Analysis Calculate the percentage of injected dose per gram of tissue (%ID/g). D->E

Caption: Workflow for an in vivo biodistribution study in mice.

Conclusion and Future Perspectives

The structure-activity relationship of styrylquinoline derivatives is a complex interplay of electronics, sterics, and physicochemical properties. This guide highlights several key principles for designing effective imaging probes:

  • High Affinity and Selectivity : A p-(dimethylamino)styryl group is a robust feature for enhancing affinity and fluorescence. The choice of a quinoline versus a quinoxaline core and the substitution pattern on that core are critical levers for tuning selectivity between Aβ, tau, and α-synuclein.

  • Optimal Pharmacokinetics : Achieving transient, non-disruptive entry into the brain requires careful tuning of lipophilicity (logP). The design of the radiolabeling linker is paramount for ensuring high initial brain uptake followed by rapid washout from healthy tissue to maximize the signal-to-noise ratio.[1][9]

Despite significant progress, challenges remain. The colocalization of different protein aggregates in patients' brains necessitates the development of probes with even higher selectivity.[1] Furthermore, the field is moving towards "theranostic" agents that combine diagnostic imaging capabilities with therapeutic action, such as inhibiting fibril aggregation.[5][6] The styrylquinoline scaffold, with its proven ability to interact with amyloid fibrils and its synthetic tractability, remains a highly promising platform for developing the next generation of molecules to diagnose and potentially treat devastating neurodegenerative diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide on the safe handling of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. In modern drug discovery and materials science, the strategic introduction of fluorine and trifluoromethyl groups into molecular scaffolds is a key strategy for enhancing metabolic stability, binding affinity, and lipophilicity.[1] However, these same properties necessitate a robust and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a procedural and causal framework to ensure your safety and the integrity of your research. We will delve into the rationale behind each safety measure, empowering you to handle this compound with confidence and expertise.

Hazard Identification: Understanding the Compound's Profile

Before any handling, a thorough risk assessment is paramount. This compound (CAS No. 31009-31-1) is a white to off-white crystalline powder.[2] Its primary hazards, as identified by the Globally Harmonized System (GHS), demand careful attention.

The introduction of a trifluoromethyl group can significantly alter a molecule's biological and toxicological profile.[3][4] While this specific compound is classified as an irritant, it is crucial to handle it as potentially hazardous due to its structural similarity to other quinoline derivatives that exhibit higher toxicity.[5][6]

Table 1: Hazard Profile of this compound

Hazard Identification Classification Precautionary Statement Codes
GHS Pictogram GHS07 (Exclamation Mark)[2] -
Signal Word Warning[2] -
Hazard Statements H315: Causes skin irritation[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
H319: Causes serious eye irritation[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

| | H335: May cause respiratory irritation[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

The Core of Safety: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a tailored response to the specific risks posed by the chemical and the procedure.

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), eye protection is non-negotiable. The fine, crystalline nature of the solid increases the risk of airborne particles.

  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards.[7] These provide a complete seal around the eyes, protecting against both airborne dust and potential splashes of solutions.

  • Recommended for High-Risk Operations: When handling larger quantities or during procedures with a risk of splashing (e.g., dissolution in volatile solvents), a face shield should be worn in addition to safety goggles to protect the entire face.[7][8]

Skin and Body Protection

The compound is a known skin irritant (H315). The goal is to create a complete barrier to prevent any dermal contact.

  • Gloves: Chemically resistant nitrile gloves are the standard for incidental contact.[9] It is critical to double-check the manufacturer's compatibility data for breakthrough times. Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required.[7] This protects your skin and personal clothing from contamination.

  • Full Body Protection: Ensure legs are fully covered (no shorts or skirts) and wear closed-toe, closed-heel shoes made of a non-porous material.[7]

Respiratory Protection

To mitigate the risk of respiratory tract irritation (H335), engineering controls are the first line of defense.

  • Primary Control: All handling of the solid compound must be performed inside a certified chemical fume hood to control dust and vapors.[9]

  • Secondary Control: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[7][8] Use of a respirator requires prior medical evaluation and fit testing.[7]

Table 2: PPE Requirements by Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses Nitrile gloves Lab coat Not required in sealed container
Weighing Solid Chemical splash goggles Nitrile gloves Lab coat Required (Chemical Fume Hood)
Preparing Solutions Chemical splash goggles & Face shield Nitrile gloves Lab coat Required (Chemical Fume Hood)

| Spill Cleanup | Chemical splash goggles & Face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Required (NIOSH-approved respirator) |

Operational Plan for Safe Handling

A systematic workflow minimizes exposure and ensures procedural safety.

Step 1: Preparation and Pre-Handling
  • Review the SDS: Before beginning, always review the most current Safety Data Sheet (SDS) for this specific compound.

  • Designate an Area: Clearly mark an area for handling, preferably within a chemical fume hood.[9]

  • Assemble Equipment: Ensure all necessary labware, solvents, and emergency equipment (spill kit, eyewash station, safety shower) are accessible and functional.[9]

  • Don PPE: Put on all required PPE as outlined in Table 2 before entering the designated handling area.

Step 2: Handling the Solid Compound (Weighing & Transfer)
  • Work Within a Fume Hood: To prevent inhalation of the fine powder, perform all manipulations within a fume hood.

  • Minimize Dust: Use a micro-spatula to handle the solid. Avoid scooping or pouring actions that could generate dust. Gently tap the spatula to transfer the powder.

  • Use Appropriate Tare Containers: Weigh the compound in a sealed container to prevent contamination of the balance.

Step 3: Post-Handling and Decontamination
  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the compound.

  • Wipe Down Surfaces: Decontaminate the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

  • Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside-out.

  • Personal Hygiene: Wash hands and arms thoroughly with soap and water after completing the work and removing PPE.[6]

Disposal Plan: Managing Fluorinated Waste

Fluorinated organic compounds require special consideration for disposal due to their persistence and the potential to form hazardous byproducts like hydrogen fluoride during improper incineration.[10][11]

  • Waste Segregation: Never mix halogenated waste streams with non-halogenated waste. Use dedicated, clearly labeled hazardous waste containers.[12]

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a designated, sealed hazardous waste container.[9]

  • Liquid Waste: Unused solutions containing the compound should be collected in a labeled, sealed container for halogenated organic waste.

  • Disposal Protocol: All waste must be disposed of through a licensed hazardous waste management company.[9] The preferred method for such compounds is high-temperature incineration at a facility equipped to handle and neutralize acidic gases.[13]

Visualizing the Safety Workflow

To ensure a clear and repeatable process, the following workflow diagram illustrates the key decision points and safety protocols from start to finish.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Management prep_sds Review SDS prep_area Designate Fume Hood Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe weigh Weigh Solid Compound prep_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon_equip Decontaminate Equipment experiment->decon_equip seg_solid Segregate Solid Waste (Gloves, Tips) experiment->seg_solid seg_liquid Segregate Liquid Waste (Halogenated) experiment->seg_liquid decon_area Clean Work Area decon_equip->decon_area doff_ppe Doff PPE Correctly decon_area->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose Dispose via Licensed Vendor doff_ppe->dispose seg_solid->dispose seg_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.